molecular formula C8H11BrClNO B591898 (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS No. 1916569-82-8

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Cat. No.: B591898
CAS No.: 1916569-82-8
M. Wt: 252.536
InChI Key: PQQGURGSEYFRCS-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO and its molecular weight is 252.536. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQGURGSEYFRCS-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1916569-82-8
Record name Benzeneethanol, β-amino-4-bromo-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1916569-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Foreword

Prepared for researchers, medicinal chemists, and drug development scientists, this document provides a comprehensive technical overview of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. As a chiral building block, this compound represents a critical starting point for the synthesis of complex, enantiomerically pure pharmaceutical agents. This guide moves beyond a simple recitation of data, offering insights into the strategic application and experimental considerations necessary for its effective use in a research and development setting. We will delve into its fundamental properties, explore the logic behind its stereocontrolled synthesis, and discuss its role in the creation of novel therapeutics.

Compound Identification and Structural Elucidation

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral amino alcohol. The presence of a bromine atom on the phenyl ring and the specific stereochemistry at the C2 position make it a valuable and versatile intermediate in organic synthesis.

The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics as a solid, compared to the free base which may be an oil or a less stable solid.

Identifier Value Source
Chemical Name (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride[MySkinRecipes, CymitQuimica][1][2]
CAS Number 1916569-82-8[MySkinRecipes, CymitQuimica, BLDpharm, Biosynth][1][2][3][4]
Molecular Formula C₈H₁₁BrClNO[MySkinRecipes, BLDpharm][1][3]
Molecular Weight 252.54 g/mol [MySkinRecipes, CymitQuimica, BLDpharm, Biosynth][1][2][3][4]
InChI Key PQQGURGSEYFRCS-QRPNPIFTSA-N[Sigma-Aldrich, J&K Scientific][5][6]
SMILES BrC1=CC=C(CO)C=C1.[H]Cl[BLDpharm][3]
MDL Number MFCD12758092[MySkinRecipes, BLDpharm, Biosynth][1][3][4]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of a compound are foundational to its use in synthesis. They dictate appropriate solvents for reactions, methods for purification, and techniques for characterization. While specific quantitative data like melting point and solubility should always be confirmed from the supplier's Certificate of Analysis (CoA) for a specific batch, the following table summarizes key expected properties.

Property Value / Description Significance in Research
Physical Form Solid, crystalline powder.Facilitates accurate weighing and handling for reactions.
Purity Typically ≥95-97%.High purity is crucial for avoiding side reactions and ensuring stoichiometric accuracy in subsequent synthetic steps.[1][2]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its salt form and hydroxyl/amino groups. Limited solubility in nonpolar organic solvents.Dictates the choice of solvent systems for reactions, extractions, and chromatographic purification.
Storage Store at room temperature under an inert atmosphere, sealed to protect from moisture.The hydrochloride salt is hygroscopic; proper storage prevents degradation and ensures long-term stability.[1][3][5]
¹H NMR Expected signals would include aromatic protons on the bromophenyl ring, a methine proton adjacent to the amino and hydroxyl groups, and diastereotopic methylene protons of the ethanol moiety.Confirms the primary structure of the molecule. The integration and splitting patterns are key for structural verification.
¹³C NMR Characteristic peaks for the brominated aromatic ring, the chiral carbon bearing the amino group, and the carbon bearing the hydroxyl group.Provides a map of the carbon skeleton, complementing the ¹H NMR data for unambiguous structure confirmation.
Mass Spec (MS) The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), aiding in identification. The molecular ion peak for the free base (C₈H₁₀BrNO) would be expected.Confirms molecular weight and elemental composition, particularly the presence of bromine.
Infrared (IR) Key stretches would include O-H and N-H bands (broad, in the 3200-3500 cm⁻¹ region), C-H stretches, and C=C aromatic stretches.Confirms the presence of key functional groups (hydroxyl, amino, aromatic ring).

Synthesis and Stereocontrol: An Authoritative Perspective

The synthesis of enantiomerically pure 1,2-amino alcohols like (R)-2-Amino-2-(4-bromophenyl)ethanol is a cornerstone of modern pharmaceutical chemistry.[7][8] The primary challenge lies in controlling the stereochemistry at the carbon bearing the amino group. The most logical and industrially scalable approach is the enantioselective reduction of a prochiral α-amino ketone precursor.

The Precursor: 2-Amino-1-(4-bromophenyl)ethanone

The synthesis begins with the corresponding α-amino ketone. This precursor can be synthesized through several established methods, such as the electrophilic amination of an enolate derived from 4'-bromoacetophenone or the nucleophilic substitution of an α-halo ketone.

The Core Transformation: Enantioselective Ketone Reduction

The conversion of the prochiral ketone to the chiral alcohol is the critical stereochemistry-defining step.[9] While simple reducing agents like sodium borohydride would produce a racemic mixture, a chiral catalyst or reagent is required to favor the formation of the desired (R)-enantiomer.

Causality Behind Experimental Choice: The choice of reduction strategy is dictated by the need for high enantiomeric excess (e.e.), operational simplicity, and scalability. Catalytic methods are often preferred over stoichiometric chiral reagents. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst with a stoichiometric borane source, is a powerful and predictable method for achieving high enantioselectivity in the reduction of ketones.[9]

G cluster_start Starting Material cluster_reagents Catalytic System cluster_process Reaction & Workup cluster_end Final Product start 2-Amino-1-(4-bromophenyl)ethanone (Prochiral Ketone) reaction Enantioselective Reduction in an aprotic solvent (e.g., THF) start->reaction catalyst Chiral Oxazaborolidine Catalyst (e.g., (R)-CBS catalyst) catalyst->reaction Catalytic amount reductant Stoichiometric Reductant (e.g., Borane-THF complex) reductant->reaction Stoichiometric workup Acidic Workup / HCl Addition reaction->workup Intermediate alcohol product (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride workup->product

Caption: Workflow for the enantioselective synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative methodology based on established chemical principles for enantioselective reductions. Researchers should perform their own optimization and safety assessments.

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (R)-CBS catalyst (e.g., 5-10 mol%).

  • Solvent: Add anhydrous tetrahydrofuran (THF) via cannula and cool the solution to 0°C in an ice bath.

  • Reductant Addition: Slowly add borane-dimethyl sulfide complex (BMS) or a borane-THF solution (approx. 1.0 M) dropwise while maintaining the temperature. Stir for 10-15 minutes.

  • Substrate Addition: Dissolve 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the catalyst-reductant mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0-25°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C to destroy excess borane.

  • Salt Formation & Isolation: Acidify the mixture with ethereal HCl or by bubbling HCl gas. This protonates the amino group and facilitates the precipitation of the hydrochloride salt. The product can then be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

  • Purity and Enantiomeric Excess (e.e.) Analysis: Determine the purity by NMR and LC-MS. The enantiomeric excess must be determined using a chiral High-Performance Liquid Chromatography (HPLC) method with a suitable chiral stationary phase.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride lies in its role as a versatile chiral building block.[1]

  • Scaffold for Bioactive Molecules: The 1,2-amino alcohol motif is a privileged structure found in numerous biologically active compounds, including neurotransmitters and β-blockers.[7]

  • CNS-Targeting Agents: The bromophenyl group is a common feature in drugs targeting the central nervous system (CNS), where it can modulate properties like receptor binding and metabolic stability. This makes the title compound a key intermediate for potential antipsychotic or antidepressant agents.[1]

  • Stereospecific Synthesis: Using an enantiomerically pure starting material like this ensures that the final drug candidate is also a single enantiomer. This is critical, as different enantiomers of a drug can have vastly different pharmacological (and toxicological) effects.

  • Further Functionalization: The primary amine and secondary alcohol groups provide two reactive handles for further chemical modification, allowing for the construction of more complex molecular architectures. The bromine atom can also be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.

G cluster_reactions Synthetic Transformations cluster_products Advanced Pharmaceutical Intermediates A (R)-2-Amino-2-(4-bromophenyl)ethanol HCl B N-Alkylation / Amidation (Amine Handle) A->B C O-Alkylation / Esterification (Alcohol Handle) A->C D Palladium Cross-Coupling (Aryl Bromide Handle) A->D E Complex Chiral Amines B->E F Chiral Ethers / Esters C->F G Bi-aryl Structures D->G Final API Candidate (Active Pharmaceutical Ingredient) E->Final Further Synthesis F->Final Further Synthesis G->Final Further Synthesis

Caption: Role as a versatile chiral building block in API synthesis.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is classified as hazardous.

GHS Classification Hazard Statement Prevention / Response
GHS07 (Pictogram) H302: Harmful if swallowed.Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[5]
H315: Causes skin irritation.Wear protective gloves. If on skin, wash with plenty of water.[5][10]
H319: Causes serious eye irritation.Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10]
H335: May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[5]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert gas like nitrogen or argon to prevent degradation from moisture and air.[1][3]

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

References

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. MySkinRecipes. [Link]

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ScienceDirect. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 1916569-82-8. J&K Scientific. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC - NIH. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. chemrxiv.org. [Link]

Sources

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride: An Investigative Review of Its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral molecule with a phenylethanolamine backbone, a structural motif common to many biologically active compounds that target the central nervous system. While this compound is commercially available and utilized as a building block in pharmaceutical synthesis, a comprehensive understanding of its intrinsic mechanism of action remains to be fully elucidated in publicly accessible literature. This technical guide, therefore, adopts an investigative approach. By dissecting its structural features and drawing parallels with well-characterized congeners, we will posit and explore its most probable molecular targets and signaling pathways. This document will delve into the structure-activity relationships of related phenylethanolamine derivatives, proposing potential interactions with the adrenergic system and key enzymes in catecholamine biosynthesis. Furthermore, we will provide detailed, field-proven experimental protocols to systematically test these hypotheses, offering a roadmap for future research and drug development endeavors.

Introduction: Deconstructing the Molecule

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride presents a fascinating case for pharmacological investigation. Its core structure, a phenylethanolamine, is the foundational scaffold for endogenous neurotransmitters like norepinephrine and epinephrine, as well as a vast array of synthetic drugs. The key distinguishing features of the topic compound are the bromine atom at the para-position of the phenyl ring and its specific (R)-enantiomeric configuration. These modifications are not trivial and are expected to significantly influence its pharmacological profile compared to its parent molecule, phenylethanolamine.

The presence of a halogen, particularly a bromine atom, on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity. Studies on halogenated phenylethanolamines have shown that they can exhibit a range of activities, including acting as antagonists at adrenergic receptors.[1][2] The (R)-stereochemistry is also crucial, as biological targets are chiral, and different enantiomers of a drug can have vastly different potencies and even different mechanisms of action.

Given the structural alerts, two primary hypotheses for the mechanism of action of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride emerge:

  • Hypothesis 1: Interaction with Adrenergic Receptors. The phenylethanolamine core strongly suggests an affinity for adrenergic receptors (α and/or β). The 4-bromo substitution could confer antagonistic properties.

  • Hypothesis 2: Inhibition of Phenylethanolamine N-methyltransferase (PNMT). PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine. The phenylethanolamine structure is a substrate mimic, and inhibitors of this enzyme often feature modifications to the phenyl ring.

This guide will now explore the scientific rationale behind each of these hypotheses and provide the necessary tools to validate them experimentally.

The Adrenergic System: A Likely Playground

The adrenergic system, with its α and β receptors, is a prime candidate for the biological activity of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Phenylethanolamines are the archetypal ligands for these receptors.[3][4]

Structure-Activity Relationship (SAR) Insights

Research into halogenated phenylethanolamines has demonstrated that the position and nature of the halogen substituent are critical determinants of their activity. For instance, dihalogenated phenylethanolamines have been shown to act as β-adrenolytics (beta-blockers).[1] While our topic compound is monohalogenated, this precedent suggests that the 4-bromo substitution could shift its profile from an agonist to an antagonist at β-adrenergic receptors. Similarly, modifications to the phenyl ring of phenylethanolamine derivatives have been shown to influence their affinity and efficacy at α-adrenergic receptors.[5]

The (R)-enantiomer of many β-agonists is the more active form. However, for antagonists, the stereochemical preference can be less pronounced or even inverted. Therefore, experimental verification of the activity of the (R)-enantiomer is crucial.

Proposed Signaling Pathway: β-Adrenergic Receptor Antagonism

Should (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride act as a β-adrenergic antagonist, it would competitively bind to β-adrenergic receptors, preventing the binding of endogenous agonists like epinephrine and norepinephrine. This would inhibit the downstream signaling cascade involving Gs protein activation, adenylyl cyclase, and the production of cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Cell Membrane BAR β-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Agonist Agonist (e.g., Epinephrine) Agonist->BAR Activates Antagonist (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride Antagonist->BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Proposed β-Adrenergic Receptor Antagonism Pathway.

Experimental Validation: Adrenergic Receptor Binding Assays

To test the hypothesis of adrenergic receptor interaction, a series of radioligand binding assays are essential. These assays will determine the binding affinity (Ki) of the compound for various adrenergic receptor subtypes.

Protocol: Radioligand Competition Binding Assay for Adrenergic Receptors [6][7][8]

  • Membrane Preparation:

    • Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., β1, β2, α1A, α2A).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors, [³H]-Prazosin for α1-receptors).

    • Add increasing concentrations of the unlabeled competitor, (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
Receptor Subtypes β1, β2, α1A, α1B, α1D, α2A, α2B, α2C
Radioligands [³H]-Dihydroalprenolol (β), [³H]-Prazosin (α1), [³H]-Yohimbine (α2)
Test Compound (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride
Output Ki (inhibitory constant) for each receptor subtype

Phenylethanolamine N-methyltransferase (PNMT): A Potential Enzymatic Target

PNMT is a crucial enzyme in the catecholamine biosynthetic pathway, catalyzing the S-adenosyl-L-methionine (SAM)-dependent methylation of norepinephrine to form epinephrine.[9][10] The phenylethanolamine scaffold of our topic compound makes it a structural analog of the natural substrate, norepinephrine, and thus a candidate for a PNMT inhibitor.

SAR Insights for PNMT Inhibitors

The development of PNMT inhibitors has a rich history, with many potent inhibitors sharing structural similarities with phenylethanolamine.[11] For instance, 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, which can be considered constrained analogs of phenylethanolamines, are potent PNMT inhibitors. Notably, compounds with chloro and bromo substitutions on the aromatic ring have demonstrated significant inhibitory activity.[12] This strongly suggests that the 4-bromo substitution in (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride could contribute to its binding to the active site of PNMT.

Proposed Mechanism: Competitive Inhibition of PNMT

If (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride inhibits PNMT, it would likely do so by competing with norepinephrine for binding to the enzyme's active site. This would prevent the transfer of a methyl group from SAM to norepinephrine, thereby reducing the synthesis of epinephrine.

PNMT_Inhibition cluster_reaction Enzymatic Reaction PNMT PNMT Enzyme Epinephrine Epinephrine (Product) PNMT->Epinephrine Methylation SAH SAH (Byproduct) PNMT->SAH Norepinephrine Norepinephrine (Substrate) Norepinephrine->PNMT SAM SAM (Co-substrate) SAM->PNMT Inhibitor (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride Inhibitor->PNMT Competitive Inhibition

Caption: Proposed Competitive Inhibition of PNMT.

Experimental Validation: PNMT Enzyme Inhibition Assay

To determine if (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride inhibits PNMT, a direct enzyme activity assay is required. This can be achieved using various methods, including radiometric or chromatographic approaches.

Protocol: HPLC-based PNMT Inhibition Assay [13]

  • Enzyme Preparation:

    • Use a commercially available recombinant human PNMT or a partially purified preparation from a tissue source like bovine adrenal medulla.

    • Determine the protein concentration and specific activity of the enzyme preparation.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 8.0), the substrate norepinephrine, and the co-substrate S-adenosyl-L-methionine (SAM).

    • Add increasing concentrations of the potential inhibitor, (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

    • Include control reactions with no inhibitor.

    • Initiate the reaction by adding the PNMT enzyme.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Detection and Data Analysis:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Analyze the reaction mixture by reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

    • Monitor the formation of the product, epinephrine, or the byproduct, S-adenosyl-L-homocysteine (SAH).

    • Quantify the amount of product formed in the presence and absence of the inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Parameter Description
Enzyme Recombinant Human PNMT
Substrates Norepinephrine, S-adenosyl-L-methionine (SAM)
Test Compound (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride
Detection Method HPLC with UV detection
Output IC50 (half-maximal inhibitory concentration)

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is currently lacking in the public domain, a thorough analysis of its chemical structure provides a strong basis for forming testable hypotheses. Its phenylethanolamine backbone, coupled with a 4-bromo substitution, points towards potential interactions with the adrenergic system, likely as an antagonist, and/or inhibition of the key catecholamine-synthesizing enzyme, PNMT.

The experimental protocols detailed in this guide provide a clear and robust framework for elucidating the true pharmacological profile of this compound. The results of these studies will be instrumental in determining its potential therapeutic applications, which could range from cardiovascular medicine to central nervous system disorders. It is our hope that this investigative review will serve as a catalyst for further research into this and other structurally related molecules, ultimately contributing to the development of novel and effective therapeutics.

References

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. (URL: [Link])

  • Structure-activity Correlation for Substrates of Phenylethanolamine N-methyltransferase (PNMT). PubMed. (URL: [Link])

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. (URL: [Link])

  • Phenylethanolamine. Wikipedia. (URL: [Link])

  • [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. PubMed. (URL: [Link])

  • Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. (URL: [Link])

  • New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Argonne National Laboratory. (URL: [Link])

  • beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives. PubMed. (URL: [Link])

  • Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection. PubMed. (URL: [Link])

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. (URL: [Link])

  • Phenylethanolamine. PubChem. (URL: [Link])

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC - PubMed Central. (URL: [Link])

  • Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. (URL: [Link])

  • Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. PubMed. (URL: [Link])

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. (URL: [Link])

  • phenylethanolamine N-methyltransferase ELISA Kits. Biocompare. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. (URL: [Link])

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC - PubMed Central. (URL: [Link])

  • Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. PubMed. (URL: [Link])

  • Phenylethanolamine N-methyltransferase kinetics: bovine versus recombinant human enzyme. PubMed. (URL: [Link])

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. (URL: [Link])

  • 2-Amino-2-phenylethanol. PubChem. (URL: [Link])

  • Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells. Arizona Board of Regents. (URL: [Link])

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. (URL: [Link])

Sources

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Abstract

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral building block significant in pharmaceutical research and development, particularly for synthesizing bioactive compounds targeting the central nervous system.[1] Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming identity, and meeting regulatory standards. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to offer a self-validating framework for researchers. We will explore the causality behind spectral features, provide detailed experimental protocols, and present an integrated approach to data interpretation.

Introduction

The precise structural elucidation of pharmaceutical intermediates is a cornerstone of modern drug development. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS No: 1916569-82-8) is a key chiral intermediate whose stereochemistry and functional group arrangement are critical to its utility.[2][3] Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern. A holistic analysis using these orthogonal techniques provides unambiguous confirmation of the molecule's identity and purity. This guide serves as an authoritative reference for scientists engaged in the synthesis, quality control, and application of this important compound.

Molecular Structure and Properties

Understanding the molecule's architecture is fundamental to interpreting its spectral output.

  • Chemical Name: (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • Molecular Formula: C₈H₁₁BrClNO[4]

  • Molecular Weight: 252.54 g/mol [2][3]

  • Structure:

    • Aromatic Ring: A para-substituted bromophenyl group. The bromine atom and the ethanolamine side chain are positioned at opposite ends (C1 and C4) of the benzene ring.

    • Chiral Center: The carbon atom bonded to the aromatic ring, the amino group, the ethanol group, and a hydrogen atom (Cα) is a stereocenter with an (R)-configuration.

    • Ethanolamine Moiety: Consists of a primary alcohol (-CH₂OH) and a primary amine (-NH₂). In the hydrochloride salt form, the amine is protonated to form an ammonium salt (-NH₃⁺Cl⁻).

The interplay between the electron-withdrawing bromine atom, the aromatic ring's π-system, and the polar ethanolamine side chain dictates the unique spectroscopic signature of the molecule.

Spectroscopic Analysis

This section details the predicted spectroscopic data based on first principles and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For analysis, the compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H 7.65 Doublet (d) 2H Protons ortho to the bromine atom are deshielded. They appear as a doublet due to coupling with the meta protons.
Ar-H 7.45 Doublet (d) 2H Protons meta to the bromine atom. They appear as a doublet due to coupling with the ortho protons.
Cα-H ~4.50 Multiplet (m) 1H This methine proton is adjacent to the chiral center, the aromatic ring, the -NH₃⁺ group, and the -CH₂OH group, leading to complex splitting.
Cβ-H ~3.70 - 3.90 Multiplet (m) 2H These diastereotopic methylene protons are adjacent to the chiral Cα and the hydroxyl group, resulting in complex splitting patterns.
OH ~5.50 Broad Singlet (br s) 1H The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad signal.

| NH ₃⁺ | ~8.50 | Broad Singlet (br s) | 3H | The ammonium protons are acidic and exchangeable, typically appearing as a broad, downfield signal. |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C -Br (C4) ~122 The carbon directly attached to bromine is deshielded, but its signal is often of lower intensity.
Ar-C H (C2, C6) ~132 Aromatic carbons ortho to the bromine atom.
Ar-C H (C3, C5) ~129 Aromatic carbons meta to the bromine atom.
C -Cα (C1) ~138 The ipso-carbon of the aromatic ring attached to the ethanolamine side chain.
C α ~58 The chiral carbon atom, deshielded by the attached nitrogen and aromatic ring.

| C β | ~65 | The carbon of the CH₂OH group, deshielded by the adjacent oxygen atom. |

  • Sample Weighing: Accurately weigh 5-10 mg of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the sample in a clean vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the data using standard ¹H and ¹³C acquisition parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Rationale
3200 - 3500 O-H (Alcohol) Stretching A broad band characteristic of the hydroxyl group, often participating in hydrogen bonding.
2800 - 3100 N-H (Ammonium) Stretching Broad and strong absorption bands for the N-H stretches of the -NH₃⁺ group.
3000 - 3100 C-H (Aromatic) Stretching Sharp, medium-intensity peaks characteristic of sp² C-H bonds.
2850 - 2960 C-H (Aliphatic) Stretching Sharp, medium-intensity peaks for the sp³ C-H bonds of the ethanolamine backbone.
~1600, ~1480 C=C (Aromatic) Stretching Two or more sharp bands of variable intensity indicating the presence of the benzene ring.
1000 - 1100 C-O (Alcohol) Stretching A strong, characteristic band for the primary alcohol C-O bond.

| 500 - 600 | C-Br | Stretching | A weak to medium intensity band in the fingerprint region, confirming the presence of the C-Br bond. |

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For a compound containing bromine, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

The analysis here refers to the free base (C₈H₁₀BrNO, MW: 216.08 g/mol ) as the hydrochloride salt would typically dissociate in the MS source.[5]

Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
216.0 / 218.0 [M+H]⁺ The protonated molecular ion of the free base. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive indicator of a single bromine atom.[6]
198.0 / 200.0 [M+H - H₂O]⁺ Fragmentation resulting from the loss of a water molecule from the protonated molecular ion.
185.0 / 187.0 [M+H - CH₂OH]⁺ Fragmentation resulting from the cleavage and loss of the hydroxymethyl group.

| 170.0 / 172.0 | [C₇H₇Br]⁺ | A possible fragment corresponding to the bromotropylium ion. |

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Interpretation

Caption: Workflow for integrated spectroscopic analysis.

The workflow is as follows:

  • MS confirms the molecular weight (216.08 for the free base) and the presence of one bromine atom via the characteristic 1:1 isotopic pattern at m/z 216/218.[6]

  • IR spectroscopy confirms the presence of key functional groups : an alcohol (O-H stretch ~3300 cm⁻¹), an ammonium salt (N-H stretch ~3000 cm⁻¹), an aromatic ring (C=C stretches), and a C-Br bond.

  • NMR spectroscopy elucidates the precise structure : ¹H NMR confirms the para-substitution pattern on the aromatic ring and the presence of the -CH(NH₃⁺)-CH₂OH side chain. ¹³C NMR confirms the number of unique carbon environments, consistent with the proposed structure.

  • Collective Agreement: The convergence of data from these three independent methods provides an unambiguous and trustworthy confirmation of the structure and identity of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

Applications in Drug Development and Quality Control

  • Synthesis Verification: Researchers can use this reference data to confirm the successful synthesis of the target compound at each step, distinguishing it from starting materials, byproducts, or regioisomers.

  • Purity Assessment: ¹H NMR is particularly sensitive for detecting and quantifying impurities. The absence of unexpected signals provides a high degree of confidence in the sample's purity.

  • Quality Assurance/Quality Control (QA/QC): In a manufacturing setting, this spectroscopic fingerprint serves as a standard for batch-to-batch consistency, ensuring that the material meets predefined specifications.

  • Regulatory Submissions: Comprehensive characterization data, as outlined here, is a mandatory component of regulatory filings with agencies like the FDA, demonstrating a thorough understanding and control over the chemical entity.

Conclusion

The spectroscopic characterization of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a critical process for any researcher or organization working with this compound. By leveraging the combined strengths of NMR, IR, and MS, it is possible to establish the molecule's identity, purity, and structural integrity with a high degree of certainty. The predicted data, protocols, and integrated workflow presented in this guide offer a robust framework for scientists, ensuring data quality and supporting the advancement of research and development in the pharmaceutical industry.

References

  • J&K Scientific. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 1916569-82-8. [Link]

  • Aladdin. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • PubChem. 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-2-phenylethanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO). [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic and formulation endeavors. This document will delve into the theoretical and practical aspects of its solubility, offering both predicted solubility profiles and a detailed experimental protocol for empirical determination.

Introduction: The Significance of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride in Pharmaceutical Research

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a key chiral intermediate in the synthesis of various bioactive molecules. Its utility is particularly noted in the development of therapeutics targeting the central nervous system, where stereochemistry plays a critical role in pharmacological activity. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates reaction kinetics, influences the choice of crystallization conditions, and is a critical parameter in the development of viable drug delivery systems.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride possesses a unique combination of functional groups that dictate its interactions with various solvents.

Molecular Structure:

  • Aromatic Ring with Bromo-substituent: The 4-bromophenyl group is largely nonpolar and hydrophobic. Bromo-substituted aromatic compounds generally exhibit a preference for organic solvents over aqueous environments.

  • Amino Alcohol Moiety: The ethanolamine side chain contains a hydroxyl group and a primary amine (as a hydrochloride salt). These are polar, hydrophilic groups capable of hydrogen bonding.

  • Hydrochloride Salt: The presence of the hydrochloride salt of the amine group introduces ionic character, which significantly influences solubility. Amine salts are typically more soluble in polar solvents, including water, and less soluble in nonpolar organic solvents like ether.

Expected Solubility Trends:

Based on the structural features and the solubility of analogous compounds such as (2R)-2-amino-2-phenylethanol, which is reported to be soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol with limited water solubility, a qualitative solubility profile for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride can be predicted. The presence of the bromo-substituent is expected to enhance lipophilicity compared to its non-brominated counterpart.

Table 1: Predicted Qualitative Solubility of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amino alcohol and hydrochloride moieties of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateThese solvents possess high dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar groups of the compound. DMSO is often an excellent solvent for a wide range of organic compounds. The solubility in acetonitrile might be comparatively lower.
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate polarity and can engage in dipole-dipole interactions. It is a good solvent for many organic compounds, and the bromophenyl group contributes to favorable interactions.
Ethers Diethyl Ether, THFLow to Very LowThese solvents are less polar and are poor hydrogen bond donors. The ionic nature of the hydrochloride salt and the polar amino alcohol group will limit solubility in these media.
Hydrocarbons Hexane, TolueneVery LowThese are nonpolar solvents and will have very weak interactions with the polar and ionic parts of the molecule, leading to poor solvation.

It is imperative to note that this table presents a predicted profile. For critical applications, experimental determination of solubility is essential.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows for a true equilibrium to be established between the undissolved solid and the saturated solution.[1] This is in contrast to kinetic solubility measurements, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[1] For applications such as formulation and process development, understanding the thermodynamic solubility is crucial for ensuring the physical stability of the system.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (solid, of known purity).

    • Selected organic solvents (analytical grade or higher).

    • Scintillation vials or other suitable sealed containers.

    • Orbital shaker or rotator capable of constant agitation and temperature control.

    • Syringe filters (e.g., 0.22 µm PTFE) to separate the saturated solution from the excess solid.

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

  • Experimental Procedure:

    • Add an excess amount of solid (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride to a pre-weighed vial. The excess should be visually apparent throughout the experiment.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • Calculate the solubility in units such as mg/mL or mol/L.

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid (R)-2-Amino-2-(4-bromophenyl)ethanol HCl B Add known volume of organic solvent A->B Combine C Seal vial and agitate (24-48h at constant T) B->C Equilibrate D Allow solid to settle C->D Post-agitation E Filter supernatant (0.22 µm filter) D->E Separate F Dilute saturated solution E->F Prepare for analysis G Quantify concentration (e.g., HPLC-UV) F->G Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility and Experimental Choices

Several factors can influence the solubility of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, and understanding these is key to designing robust experiments and interpreting results.

  • Solvent Polarity and Hydrogen Bonding: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are primary determinants of solubility for this compound. The choice of a range of solvents with varying polarities is crucial for building a comprehensive solubility profile.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. For this reason, maintaining a constant and recorded temperature during the experiment is critical for reproducibility.

  • pH of the Medium: While this guide focuses on organic solvents, if aqueous or mixed aqueous-organic systems are used, the pH will have a profound effect on the solubility of this amine salt.

  • Solid-State Properties: The crystalline form (polymorph) of the solid can impact its solubility. It is important to use a consistent solid form for all experiments.

Conclusion

This technical guide has provided a detailed overview of the solubility of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in organic solvents. By understanding the interplay of its structural features—the bromophenyl group, the amino alcohol moiety, and the hydrochloride salt—researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol for thermodynamic solubility determination offers a robust framework for obtaining reliable and accurate data, which is indispensable for advancing pharmaceutical research and development involving this important chiral building block.

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ChemBK. (2R)-2-amino-2-phenylethanol. [Link]

  • NCERT. Amines. [Link]

Sources

An In-depth Technical Guide on the Chiral Resolution of 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Separation Technologies Division

Abstract

This technical guide provides a comprehensive and in-depth examination of the chiral resolution of 2-Amino-2-(4-bromophenyl)ethanol, a pivotal chiral intermediate in the synthesis of numerous pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document details the core principles and practical execution of diastereomeric salt crystallization. It offers a robust, field-tested protocol, emphasizing the causality behind experimental choices, ensuring scientific integrity, and providing a self-validating framework for achieving high enantiomeric purity.

Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates

In the pharmaceutical landscape, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological activities. 2-Amino-2-(4-bromophenyl)ethanol is a key chiral building block, and the spatial arrangement of the amino and hydroxyl groups around its stereocenter is fundamental to its biological interactions. Therefore, the isolation of a single enantiomer is a non-negotiable step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide focuses on the classical and industrially scalable method of chiral resolution through diastereomeric salt formation.

Foundational Principles: Chiral Resolution via Diastereomeric Salt Crystallization

The classical method of chiral resolution hinges on the conversion of a racemic mixture of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics, notably solubility.[1][2] This transformation is achieved by reacting the racemate with an enantiomerically pure resolving agent.[2] The resulting diastereomeric salts can then be separated using conventional methods like fractional crystallization.[1][2]

The selection of an appropriate resolving agent is paramount to the success of the resolution.[3] For the resolution of a basic compound like 2-Amino-2-(4-bromophenyl)ethanol, a chiral acid is the resolving agent of choice. Tartaric acid and its derivatives are among the most widely used and economically viable resolving agents for chiral bases.[3]

G cluster_0 Starting Materials cluster_1 Diastereomeric Salt Formation cluster_2 Separation by Fractional Crystallization cluster_3 Liberation of Pure Enantiomers racemate (R,S)-2-Amino-2-(4-bromophenyl)ethanol reaction Reaction in Solvent (e.g., Methanol) racemate->reaction acid (+)-Tartaric Acid acid->reaction salt1 (R)-Amine-(+)-Tartrate Salt (Less Soluble) reaction->salt1 salt2 (S)-Amine-(+)-Tartrate Salt (More Soluble, in Mother Liquor) reaction->salt2 base_treatment1 Basification (e.g., NaOH) & Extraction salt1->base_treatment1 base_treatment2 Basification (e.g., NaOH) & Extraction salt2->base_treatment2 enantiomer1 (R)-2-Amino-2-(4-bromophenyl)ethanol base_treatment1->enantiomer1 enantiomer2 (S)-2-Amino-2-(4-bromophenyl)ethanol base_treatment2->enantiomer2

Sources

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

This guide provides comprehensive safety, handling, and technical information for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS No: 1916569-82-8), a key chiral building block in pharmaceutical research.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet to offer practical insights grounded in scientific principles, ensuring both user safety and experimental integrity.

Chemical Identity and Physicochemical Properties

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a versatile small molecule scaffold, primarily utilized as an intermediate in the synthesis of enantiomerically pure pharmaceutical compounds.[1][2] Its structure, featuring a bromophenyl group and a chiral center, makes it valuable for creating molecules with specific therapeutic activities, particularly those targeting the central nervous system.[1]

A clear understanding of its physicochemical properties is the foundation of safe and effective handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and suitable emergency response measures.

PropertyValueSource
CAS Number 1916569-82-8[1][2][3]
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1][2][4]
Appearance White to off-white solid[5]
Purity Typically ≥95% - 97%[1][4]
Storage Temperature Room Temperature, sealed in a dry environment[1][5]

Insight from the Field: The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to its freebase form. However, like many amine salts, it can be hygroscopic. The recommendation to store "under inert gas" is best practice to prevent gradual degradation from atmospheric moisture and oxygen, which can be critical for maintaining the high purity required in multi-step syntheses.[1]

Hazard Identification and GHS Classification

While specific toxicological studies for this exact compound are not extensively published, data from structurally similar amino alcohol and bromophenyl derivatives provide a strong basis for hazard assessment.[6][7][8][9] The GHS classification below is a composite based on these related compounds and represents a conservative, safety-first approach.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning [7]

Precautionary Statements (Selected): [6][7][8][9][10]

  • P261: Avoid breathing dust.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Exposure Control and Personal Protection: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes engineering and administrative controls over sole reliance on PPE.

A visual representation of the hierarchy of controls. cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Balance Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Detailed PPE Protocol
  • Respiratory Protection: If handling significant quantities or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate particulate filters is necessary.[11] For small-scale lab use within a certified chemical fume hood, this is typically not required.

  • Eye and Face Protection: Use chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[6] A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene).[6][11] Gloves must be inspected before use. Employ the proper glove removal technique—without touching the glove's outer surface—to avoid skin contact.[6]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, impervious clothing may be required.[12] An eyewash station and safety shower must be readily accessible.[7]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be clear and systematic.

First-Aid Decision Workflow

First-aid response based on the route of exposure. cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir WashSkin Remove contaminated clothing. Wash skin with soap and plenty of water. Skin->WashSkin RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Eye->RinseEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention. Show SDS to Doctor. FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: First-aid response based on the route of exposure.

Firefighting Measures

This compound is not considered a significant fire risk; however, its container may burn.[10]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][11]

  • Specific Hazards: In a fire, hazardous combustion products such as carbon oxides, nitrogen oxides, and hydrogen bromide gas may be produced.

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[6][11][13]

Accidental Release Measures: Spill Containment Protocol

A structured approach to spill cleanup minimizes exposure and environmental contamination.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[6]

  • Don PPE: Wear the appropriate personal protective equipment as detailed in Section 3.

  • Contain Spill: Prevent the spill from entering drains or waterways.[6][10][13]

  • Clean Up:

    • For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[6][10] Do not use compressed air for cleaning.[10]

    • Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[6][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.[11]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[7]

A workflow diagram for handling a chemical spill. Spill Spill Detected Evacuate 1. Evacuate & Ventilate Area Spill->Evacuate PPE 2. Don Full PPE Evacuate->PPE Contain 3. Contain Spill (Prevent entry to drains) PPE->Contain Cleanup 4. Clean Up Solid Material (Sweep or vacuum, avoid dust) Contain->Cleanup Package 5. Place in Labeled Disposal Container Cleanup->Package Decon 6. Decontaminate Spill Area Package->Decon Dispose 7. Dispose of Waste Properly Decon->Dispose End Procedure Complete Dispose->End

Caption: A workflow diagram for handling a chemical spill.

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the compound's purity and ensuring long-term safety.

  • Safe Handling:

    • Avoid all personal contact.[10]

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[6][10]

    • Avoid the formation of dust and aerosols.[6]

    • Wash hands thoroughly after handling and before breaks.[6][7]

  • Storage Conditions:

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][7][14]

    • As a best practice for high-purity intermediates, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[14]

  • Chemical Stability: The product is chemically stable under standard ambient and recommended storage conditions.[13]

Toxicological and Ecological Information

  • Toxicological Profile: The primary toxicological concerns are acute toxicity if swallowed, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[6][7][8][9] To the best of our knowledge, the chronic chemical, physical, and toxicological properties have not been thoroughly investigated.[15] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[12][15]

References

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride - MySkinRecipes.
  • 2-(4-Bromophenyl)propan-2-amine hydrochloride - Apollo Scientific.
  • Safety D
  • (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride - Biosynth.
  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco.
  • SAFETY DATA SHEET - accessd
  • 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride - AK Scientific, Inc.
  • 4 - SAFETY D
  • 2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 1803597-16-1 - ChemicalBook.
  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride - CymitQuimica.
  • SAFETY D
  • Safety D
  • 5 - SAFETY D
  • Safety D
  • (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride - BU CyberSec Lab.
  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 1916569-82-8 - J&K - J&K Scientific.

Sources

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride CAS number and registration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral building block of significant interest to the pharmaceutical and fine chemical industries. Its stereodefined structure, featuring both an amine and a hydroxyl group on a brominated phenyl backbone, makes it a versatile synthon for the creation of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties to detailed, field-proven methodologies for its synthesis and characterization. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and safety. The Chemical Abstracts Service (CAS) has assigned the number 1916569-82-8 to (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride[1][2][3][4].

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below. This data is essential for reaction planning, formulation, and analytical method development.

PropertyValueSource(s)
CAS Number 1916569-82-8[1][2][3]
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1][4]
Appearance Solid
Purity Typically ≥95%[1]
Storage Conditions Room temperature, under inert gas[1]
MDL Number MFCD12758092[1]

Strategic Synthesis of Enantiopure (R)-2-Amino-2-(4-bromophenyl)ethanol

The synthesis of single-enantiomer amino alcohols is a cornerstone of modern pharmaceutical chemistry. The desired stereochemistry can be achieved through several strategic approaches. Below, two robust and scientifically sound methodologies are detailed: Sharpless Asymmetric Aminohydroxylation and Biocatalytic Asymmetric Reduction.

Method 1: Sharpless Asymmetric Aminohydroxylation

This powerful method constructs the vicinal amino alcohol moiety directly across a double bond with high control over both regioselectivity and enantioselectivity. The causality behind this approach lies in the use of a chiral ligand to direct the facial selectivity of the osmium-catalyzed addition of nitrogen and oxygen functionalities to the alkene.

The logical workflow for this synthesis is depicted below:

cluster_0 Sharpless Asymmetric Aminohydroxylation Workflow Start 4-Bromostyrene Reaction Asymmetric Aminohydroxylation Start->Reaction Substrate Reagents N-Bromo-tert-butylcarbamate (DHQ)₂PHAL (Ligand) K₂OsO₂(OH)₄ (Catalyst) K₂CO₃, t-BuOH/H₂O Reagents->Reaction Intermediate N-Boc-(R)-2-amino-2- (4-bromophenyl)ethanol Reaction->Intermediate Regio- and Enantioselective Deprotection HCl in Dioxane Intermediate->Deprotection Acidic Cleavage of Boc Group Product (R)-2-Amino-2-(4-bromophenyl) ethanol hydrochloride Deprotection->Product

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Experimental Protocol:
  • Reaction Setup: To a stirred solution of tert-butanol (50 mL) and water (50 mL) at room temperature, add potassium carbonate (1.5 g, 10.8 mmol), N-bromo-tert-butylcarbamate (1.3 g, 5.8 mmol), and the chiral ligand (DHQ)₂PHAL (45 mg, 0.058 mmol).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 21 mg, 0.057 mmol) to the mixture. Stir until the catalyst dissolves and the solution becomes pale green.

  • Substrate Addition: Cool the reaction mixture to 0°C and add 4-bromostyrene (1.0 g, 5.46 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 12-18 hours. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Add sodium sulfite (2.0 g) and stir for 30 minutes. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc protected intermediate by silica gel chromatography.

  • Deprotection: Dissolve the purified intermediate in 1,4-dioxane (20 mL) and add a 4 M solution of HCl in dioxane (10 mL). Stir at room temperature for 2-4 hours.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Rationale: The choice of the (DHQ)₂PHAL ligand is critical as it typically directs the aminohydroxylation to yield the (R)-enantiomer of the amino alcohol.[5][6] tert-Butyl carbamate is an excellent nitrogen source as the resulting Boc protecting group is stable under the reaction conditions and readily cleaved under acidic conditions.[5]

Method 2: Biocatalytic Asymmetric Reduction of an α-Amino Ketone

Enzymatic reductions offer unparalleled enantioselectivity under mild, environmentally benign conditions. This approach utilizes a ketoreductase (KRED) enzyme to reduce a prochiral ketone to the desired chiral alcohol.

The workflow is as follows:

cluster_1 Biocatalytic Reduction Workflow Start 2-Amino-1-(4-bromophenyl)ethan-1-one Reaction Enzymatic Reduction Start->Reaction Substrate Reagents Ketoreductase (KRED) NADH or NADPH (Cofactor) Cofactor Regeneration System (e.g., GDH/glucose) Reagents->Reaction Intermediate (R)-2-Amino-2-(4-bromophenyl)ethanol (free base) Reaction->Intermediate Highly Enantioselective Salt_Formation HCl in Isopropanol Intermediate->Salt_Formation Product (R)-2-Amino-2-(4-bromophenyl) ethanol hydrochloride Salt_Formation->Product

Caption: Workflow for Biocatalytic Asymmetric Reduction.

Experimental Protocol:
  • Buffer Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel at 30°C, dissolve 2-amino-1-(4-bromophenyl)ethan-1-one hydrochloride (1.0 g, 3.99 mmol) in the buffer (100 mL).

  • Cofactor and Enzyme Addition: Add NADP⁺ (20 mg), glucose (5 g), and glucose dehydrogenase (GDH, 500 units) for cofactor regeneration. Finally, add the selected ketoreductase (e.g., from a commercial screening kit, typically 10-50 mg of lyophilizate).

  • pH Control and Monitoring: Maintain the pH at 7.0 by the controlled addition of 1 M NaOH. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete (typically 24 hours), adjust the pH to >10 with NaOH to ensure the product is in the free base form. Extract with an organic solvent like methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Isolation and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Dissolve the resulting oil in isopropanol (20 mL) and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol.

  • Crystallization: Cool the solution to 0-5°C to induce crystallization. Collect the product by filtration, wash with cold isopropanol, and dry under vacuum.

Rationale: This biocatalytic approach leverages the exquisite stereocontrol of enzymes to achieve very high enantiomeric excess (often >99% ee).[7][8] A cofactor regeneration system is essential for economic viability, as it allows a catalytic amount of the expensive NAD(P)H cofactor to be used. Glucose/GDH is a common and effective system for this purpose.[9]

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric integrity of the final compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A chiral HPLC method is essential to verify the enantiomeric excess (e.e.) of the synthesized material. Based on established methods for similar phenyl ethanolamine structures, a normal-phase chiral separation protocol is proposed.[10][11][12][13]

Proposed HPLC Method:
ParameterCondition
Column Chiral stationary phase, e.g., (R,R) Whelk-O1 or a cellulose-based CSP like Chiralcel OD-H
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine
Example Gradient Isocratic, e.g., 85:15:0.1:0.1 (v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Expected Elution The (S)-enantiomer is typically expected to elute before the (R)-enantiomer on many common chiral phases.

Self-Validation: The method's suitability must be confirmed by analyzing a racemic sample to ensure baseline separation of the two enantiomers with a resolution of >1.5. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer should be established.

Spectroscopic Characterization (NMR)
Expected NMR Data (in D₂O):
¹H NMR Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
H-α~4.90dd1H-CH(N)OH
H-β~3.85m2H-CH₂OH
H-Aryl~7.45d2HAr-H ortho to C-Br
H-Aryl~7.65d2HAr-H ortho to C-CH
¹³C NMR Chemical Shift (ppm, predicted)Assignment
C-α~58-CH(N)OH
C-β~65-CH₂OH
C-ipso (C-Br)~123Ar-C attached to Br
C-Aryl~129, 132Aromatic CH
C-ipso (C-CH)~138Ar-C attached to chiral center

Note: Actual chemical shifts can vary based on solvent, concentration, and pH. These predicted values serve as a guideline for spectral interpretation.

Applications in Drug Development

(R)-2-Amino-2-(4-bromophenyl)ethanol is a valuable intermediate, particularly for compounds targeting the central nervous system (CNS).[1][15] The bromophenyl moiety is a key feature, serving as a handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries.

Hypothetical Pathway to a CNS-Active Agent

The diagram below illustrates a potential synthetic route where the title compound is used to construct a more complex molecule, for instance, a novel antipsychotic or antidepressant candidate.

cluster_2 Application in Medicinal Chemistry Start (R)-2-Amino-2-(4-bromophenyl) ethanol hydrochloride Coupling Suzuki Coupling Start->Coupling Intermediate Biphenyl Amino Alcohol Intermediate Coupling->Intermediate C-C Bond Formation Reagent Arylboronic Acid Pd Catalyst, Base Reagent->Coupling Cyclization Intramolecular Cyclization Intermediate->Cyclization e.g., via Mitsunobu or similar Final Novel Heterocyclic CNS Candidate Cyclization->Final

Sources

Methodological & Application

The Role of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are privileged structures in the field of asymmetric catalysis.[1][2] Their prevalence in natural products and their synthetic accessibility have made them indispensable as chiral ligands, auxiliaries, and catalysts for a myriad of stereoselective transformations.[3][4] The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a hydroxyl group, allows for effective chelation to metal centers, thereby creating a well-defined chiral environment. This controlled chiral space dictates the facial selectivity of approaching substrates, leading to the preferential formation of one enantiomer over the other.

This guide focuses on the application of a specific chiral amino alcohol, (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. While direct literature on this exact compound is specialized, its structural motifs are archetypal for inducing asymmetry. The presence of the (R)-stereochemistry at the benzylic carbon, the amino alcohol functionality, and the electronically influential para-bromo substituent on the phenyl ring all contribute to its potential as a powerful tool in asymmetric synthesis. This document will extrapolate from well-established principles and analogous systems to provide detailed application notes and protocols for researchers, scientists, and drug development professionals.

Core Applications in Asymmetric Catalysis

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is primarily applicable in two major areas of asymmetric catalysis:

  • Enantioselective Reduction of Prochiral Ketones: As a precursor to chiral oxazaborolidine catalysts for Corey-Bakshi-Shibata (CBS) reductions.[1][5]

  • Asymmetric Transfer Hydrogenation: As a chiral ligand for transition metal catalysts, particularly ruthenium, in the reduction of ketones.[6][7]

A third, related application is its use as a chiral ligand in the asymmetric addition of organozinc reagents to aldehydes .[8]

The Influence of the 4-Bromophenyl Moiety

The para-bromo substituent on the phenyl ring is not merely a passive structural element. Its electron-withdrawing nature can influence the electronic properties of the catalyst, potentially enhancing the Lewis acidity of the catalytic center and modulating catalyst-substrate interactions. This can lead to improved reactivity and enantioselectivity in certain reactions.[9]

Application 1: Enantioselective Reduction of Ketones via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a robust and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][5] (R)-2-Amino-2-(4-bromophenyl)ethanol serves as the chiral precursor for the in situ generation of the oxazaborolidine catalyst.

Mechanism of Action

The catalytic cycle of the CBS reduction is a well-elucidated process.[3]

  • Catalyst Formation: The (R)-2-amino-2-(4-bromophenyl)ethanol reacts with a borane source (e.g., BH₃·THF) to form the chiral oxazaborolidine catalyst.

  • Activation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.

  • Substrate Coordination: The prochiral ketone coordinates to the now more Lewis acidic endocyclic boron. Steric interactions dictate that the ketone coordinates in a way that places its larger substituent (Rₗ) away from the bulky 4-bromophenyl group of the catalyst.

  • Enantioselective Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer occurs on a specific face of the ketone, leading to the formation of a chiral alkoxyborane intermediate.

  • Catalyst Regeneration: The alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.

  • Work-up: Hydrolytic work-up liberates the chiral secondary alcohol.

Visualizing the CBS Reduction Mechanism

CBS_Mechanism cluster_formation Catalyst Formation & Activation cluster_cycle Catalytic Cycle AminoAlcohol (R)-2-Amino-2-(4-bromophenyl)ethanol Catalyst Chiral Oxazaborolidine AminoAlcohol->Catalyst + BH₃ Borane1 BH₃·THF ActiveCatalyst Activated Catalyst- Borane Complex Catalyst->ActiveCatalyst + BH₃ Coordination Coordinated Ketone Complex ActiveCatalyst->Coordination + Ketone Ketone Prochiral Ketone (Rₗ-CO-Rₛ) TransitionState Six-membered Transition State Coordination->TransitionState Hydride Transfer ProductComplex Alkoxyborane Intermediate TransitionState->ProductComplex ProductComplex->Catalyst Catalyst Regeneration ChiralAlcohol Chiral Alcohol ProductComplex->ChiralAlcohol Work-up

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Protocol: In Situ CBS Reduction of Acetophenone

This protocol describes the asymmetric reduction of acetophenone to (R)-1-phenylethanol using the in situ generated catalyst from (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (0.253 g, 1.0 mmol).

    • Add anhydrous THF (10 mL) and stir to dissolve. Neutralize the hydrochloride salt by the dropwise addition of a suitable non-nucleophilic base (e.g., triethylamine, 0.14 mL, 1.0 mmol) and stir for 10 minutes.

    • Slowly add borane-THF complex (1.0 M, 1.1 mL, 1.1 mmol) dropwise at room temperature.

    • Stir the mixture for 30-60 minutes to ensure the formation of the oxazaborolidine catalyst.

  • Reduction Reaction:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • In a separate flask, dissolve acetophenone (1.20 g, 10.0 mmol) in anhydrous THF (10 mL).

    • Add the acetophenone solution dropwise to the cold catalyst solution over 15-20 minutes.

    • Simultaneously, add additional borane-THF complex (1.0 M, 6.0 mL, 6.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the excess borane by the slow, dropwise addition of methanol (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl (20 mL) and stir for 30 minutes to hydrolyze the borate esters.

    • Neutralize the solution with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (R)-1-phenylethanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Expected Performance Data (Based on Analogous Systems)

The performance of chiral amino alcohols in CBS reductions is well-documented. For aryl alkyl ketones, high yields and enantioselectivities are expected.

Ketone SubstrateChiral Amino Alcohol PrecursorYield (%)ee (%)Reference
Acetophenone(R)-2-Amino-2-phenylethanol>95>95 (R)[5]
4'-Bromoacetophenone(R)-2-Amino-2-phenylethanol>90>97 (R)[9]
Propiophenone(R)-2-Amino-2-phenylethanol>95>96 (R)

Application 2: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is an increasingly popular method for the reduction of ketones due to its operational simplicity and the use of readily available hydrogen donors like isopropanol or formic acid.[6] In this context, (R)-2-Amino-2-(4-bromophenyl)ethanol acts as a chiral ligand for a transition metal, typically Ruthenium(II), to form the active catalyst.

Mechanism of Action

The Noyori-type mechanism for Ru(II)-catalyzed ATH is widely accepted.

  • Pre-catalyst Formation: A ruthenium precursor, such as [RuCl₂(p-cymene)]₂, reacts with the chiral amino alcohol ligand and a base to form a 16-electron Ru-amido complex.

  • Active Catalyst Generation: This complex reacts with the hydrogen donor (e.g., isopropanol) to form an 18-electron Ru-hydride species, which is the active catalyst.

  • Hydrogen Transfer: The ketone substrate coordinates to the ruthenium center, and the hydride and a proton from the coordinated amino alcohol are transferred to the carbonyl group via a six-membered pericyclic transition state. This concerted step is stereodetermining.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol and the oxidized hydrogen donor (e.g., acetone) are released, regenerating the Ru-amido complex to re-enter the catalytic cycle.

Visualizing the ATH Catalytic Cycle

ATH_Cycle Asymmetric Transfer Hydrogenation (ATH) Catalytic Cycle Ru_Amido Ru-Amido Complex (16e⁻) Ru_Hydride Active Ru-Hydride (18e⁻) Ru_Amido->Ru_Hydride + i-PrOH - Acetone Transition_State Pericyclic Transition State Ru_Hydride->Transition_State + Ketone Product_Release Product Release Transition_State->Product_Release H⁻ Transfer Product_Release->Ru_Amido - Chiral Alcohol

Caption: Catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Protocol: Ru-Catalyzed ATH of 4'-Bromoacetophenone

This protocol details the reduction of 4'-bromoacetophenone using a catalyst system derived from [RuCl₂(p-cymene)]₂ and (R)-2-Amino-2-(4-bromophenyl)ethanol.

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • [RuCl₂(p-cymene)]₂

  • 4'-Bromoacetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)

  • Standard glassware for inert atmosphere reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (5.6 mg, 0.022 mmol).

    • Add anhydrous isopropanol (5 mL).

    • Add a solution of KOH in isopropanol (e.g., 0.1 M, 0.44 mL, 0.044 mmol) to deprotonate the ligand and neutralize the hydrochloride.

    • Heat the mixture at 80 °C for 20-30 minutes. A color change should be observed, indicating catalyst formation.

  • Reduction Reaction:

    • Cool the catalyst solution to room temperature.

    • Add 4'-bromoacetophenone (199 mg, 1.0 mmol) to the flask.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete in 4-24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a few drops of water.

    • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

  • Analysis:

    • Determine the conversion and yield.

    • Analyze the enantiomeric excess (ee%) by chiral HPLC or GC.

Expected Performance of Related Ligands in ATH

The structural rigidity and electronic properties of the amino alcohol ligand are crucial for high enantioselectivity in ATH.

Ketone SubstrateChiral Amino Alcohol LigandConversion (%)ee (%)Reference
Acetophenone(1R,2S)-cis-1-Amino-2-indanolHigh92 (S)
Various Aryl KetonesN-tosylated diamine ligands>99>99[6]
Acetophenone(Nor)ephedrine derived ligandsHighup to 97[7]

Conclusion

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a valuable chiral building block with significant potential in asymmetric catalysis. Its utility as a precursor for highly effective oxazaborolidine catalysts in CBS reductions and as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation makes it a versatile tool for the synthesis of enantiomerically enriched secondary alcohols. The protocols and mechanistic insights provided herein, derived from well-established principles of asymmetric catalysis, serve as a comprehensive guide for researchers aiming to leverage this compound in their synthetic endeavors. The electronic influence of the para-bromo substituent offers an additional handle for fine-tuning catalyst performance, making this and related structures fertile ground for further investigation and application in the synthesis of complex chiral molecules.

References

  • Wisman, R. V., de Vries, J. G., Deelman, B. J., & Heeres, H. J. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 459-465. [Link]

  • Reddy, K. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6009–6016. [Link]

  • Xie, J., et al. (2009). Highly Enantioselective and Diastereoselective Synthesis of Chiral Amino Alcohols by Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Aliphatic Ketones. Journal of the American Chemical Society, 131(29), 9882-9883. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Palmer, M. J., et al. (1999). Amino Alcohol Coordination in Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry, 64(23), 8684-8692. [Link]

  • Reddy, K. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Chanysheva, A., et al. (2019). Relative reactivity of substituted acetophenones in enantioselective biocatalytic reduction catalyzed by plant cells of Daucus carota and Petroselinum crispum. Tetrahedron, 75(34), 130453. [Link]

  • Chanysheva, A., et al. (2021). Enantioselective bioreduction of acetophenone and its substituted derivatives into corresponding S-alcohols catalyzed by Daucus carota and Petroselinum crispum plant cells in water and isooctane. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Wasyl, M., et al. (2001). Catalyzed Asymmetric Dialkylzinc Addition to Benzaldehyde in the Presence of New Chiral ligands--delta-(1-phenethyl)aminoalcohols. Chirality, 13(8), 507-9. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Kurbanoglu, E. B., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. Bioresource Technology, 101(11), 3825-9. [Link]

  • ResearchGate. (n.d.). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol (R)-2 using ADH in biphasic buffer/MTBE system versus superabsorber/MTBE system, both 1:5 (v/v). ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2. ResearchGate. [Link]

  • Al-Haque, N., et al. (2014). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 4(12), 5151–5158. [Link]

  • Reddy, K. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11955-11963. [Link]

  • Reddy, K. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

Sources

The Versatile Chiral Synthon: Applications of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the stereochemical identity of a drug candidate is not merely a structural detail but a critical determinant of its pharmacological profile. The human body, being a chiral environment, often exhibits markedly different physiological responses to enantiomers of the same molecule. This necessitates the development of synthetic strategies that afford enantiomerically pure compounds. Chiral amino alcohols are a cornerstone of this endeavor, serving as versatile building blocks for a wide array of therapeutic agents. Among these, (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride has emerged as a synthon of significant interest, particularly in the development of drugs targeting the central nervous system (CNS).[1] Its defined stereochemistry at the benzylic carbon bearing the amino group, coupled with the synthetic handles offered by the amino and hydroxyl functionalities, and the potential for further modification of the bromophenyl ring, makes it a valuable starting material for creating complex, stereochemically defined molecules with potential antipsychotic or antidepressant properties.[1]

This technical guide provides an in-depth exploration of the applications of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in medicinal chemistry. We will delve into its role as a chiral precursor in the synthesis of bioactive molecules, providing detailed, field-proven protocols for key chemical transformations. Furthermore, we will explore the potential biological activities of its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Applications: A Chiral Scaffold for Bioactive Molecules

The primary utility of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride lies in its function as a chiral building block. Its stereocenter serves as a foundational element upon which molecular complexity and diversity can be built, ensuring the final product possesses the desired enantiomeric purity. The presence of the amino and hydroxyl groups allows for a variety of chemical modifications, including N-acylation, reductive amination, and the formation of heterocyclic structures such as oxazolidinones.

Synthesis of N-Acyl Derivatives: Building Blocks for Further Elaboration

N-acylation of the primary amine in (R)-2-Amino-2-(4-bromophenyl)ethanol is a fundamental transformation that introduces a wide range of functional groups, paving the way for the synthesis of diverse compound libraries for biological screening. This reaction is typically straightforward and high-yielding.

Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride using an acid chloride.

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (1.0 eq) in dichloromethane.

  • Basification: Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the starting material dissolves, indicating the formation of the free amine.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-acyl derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine is crucial to neutralize the hydrochloride salt and the HCl generated during the acylation reaction without competing with the primary amine as a nucleophile.

  • Performing the addition of the highly reactive acid chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • The aqueous work-up with sodium bicarbonate removes any excess acid chloride and the triethylammonium hydrochloride salt.

Table 1: Representative Yields for N-Acylation Reactions

Acid ChlorideProductTypical Yield (%)
Acetyl chlorideN-((R)-2-(4-bromophenyl)-2-hydroxyethyl)acetamide90-95
Benzoyl chlorideN-((R)-2-(4-bromophenyl)-2-hydroxyethyl)benzamide88-93
Reductive Amination: Forging New Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming new C-N bonds and is widely used to introduce alkyl or arylmethyl groups to the nitrogen atom. This two-step, one-pot process involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary amine.

Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of (R)-2-Amino-2-(4-bromophenyl)ethanol with an aldehyde or ketone.

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a stirred solution of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in DCM, add a catalytic amount of acetic acid (if a ketone is used).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the desired secondary amine.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less prone to reducing the starting carbonyl compound than other borohydrides.

  • The addition of a catalytic amount of acetic acid can accelerate the formation of the imine, especially with less reactive ketones.

  • The basic work-up is necessary to neutralize the acidic components and quench any unreacted reducing agent.

Diagram 1: General Workflow for Reductive Amination

G start Start: (R)-2-Amino-2-(4-bromophenyl)ethanol + Aldehyde/Ketone imine Imine Formation (DCM, rt, 1-2h) start->imine reduction In-situ Reduction (NaBH(OAc)3, rt, overnight) imine->reduction workup Aqueous Work-up (NaHCO3) reduction->workup purification Purification (Chromatography) workup->purification end_node Product: N-Substituted Derivative purification->end_node

Caption: Workflow for the synthesis of N-substituted derivatives via reductive amination.

Synthesis of Chiral Oxazolidinones: Constrained Scaffolds for Drug Discovery

The 1,2-amino alcohol functionality of (R)-2-Amino-2-(4-bromophenyl)ethanol makes it an excellent precursor for the synthesis of chiral oxazolidinones. These five-membered heterocyclic scaffolds are present in a number of biologically active compounds and can also serve as valuable chiral auxiliaries in asymmetric synthesis.

Protocol: Synthesis of (R)-4-(4-bromophenyl)oxazolidin-2-one

This protocol describes the synthesis of the corresponding oxazolidinone from (R)-2-Amino-2-(4-bromophenyl)ethanol.

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

  • Sodium methoxide (catalytic amount if using diethyl carbonate)

  • Toluene or other suitable high-boiling solvent

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using diethyl carbonate), combine (R)-2-Amino-2-(4-bromophenyl)ethanol (1.0 eq), diethyl carbonate (excess), and a catalytic amount of sodium methoxide in toluene.

  • Cyclization: Heat the reaction mixture to reflux. Ethanol will be collected in the Dean-Stark trap as the reaction proceeds.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Diethyl carbonate serves as a safe and effective alternative to the highly toxic phosgene for the formation of the carbonyl group of the oxazolidinone.

  • The use of a Dean-Stark trap to remove the ethanol byproduct drives the equilibrium towards product formation.

  • A basic catalyst like sodium methoxide is often necessary to facilitate the reaction with diethyl carbonate.

Diagram 2: Synthesis of a Chiral Oxazolidinone

G start (R)-2-Amino-2-(4-bromophenyl)ethanol reagents Diethyl Carbonate + NaOMe (cat.) Toluene, Reflux start->reagents product (R)-4-(4-bromophenyl)oxazolidin-2-one reagents->product Cyclization

Caption: Cyclization to form a chiral oxazolidinone.

Biological Significance of Derivatives

While (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride itself is primarily a synthetic intermediate, its derivatives have shown potential in various therapeutic areas. The bromophenyl moiety is a common feature in centrally acting agents, and modifications of the amino and hydroxyl groups can lead to compounds with a range of biological activities.

  • CNS Agents: As previously mentioned, derivatives of this chiral amino alcohol are of interest in the development of drugs targeting the central nervous system, including potential antipsychotic and antidepressant agents.[1] The stereochemistry imparted by the (R)-enantiomer is often crucial for selective interaction with specific receptors or enzymes in the brain.

  • Adrenergic Receptor Modulators: The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor agonists and antagonists (beta-blockers). While specific data for derivatives of (R)-2-Amino-2-(4-bromophenyl)ethanol is not widely published, the structural similarity suggests that N-alkylation could lead to compounds with activity at these receptors.

  • Antimicrobial and Anticancer Potential: The incorporation of the bromophenyl group into various heterocyclic systems has been associated with antimicrobial and anticancer activities. Further derivatization of (R)-2-Amino-2-(4-bromophenyl)ethanol, for instance, by forming thiazole or other heterocyclic derivatives, could yield compounds with such properties.

Conclusion

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a valuable and versatile chiral building block in medicinal chemistry. Its utility extends from a reliable starting material for the stereoselective synthesis of complex molecules to a scaffold for the generation of diverse compound libraries for drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this synthon in their synthetic endeavors, ultimately contributing to the development of novel and improved therapeutic agents. The strategic application of such chiral intermediates is fundamental to advancing the field of medicinal chemistry and bringing safer, more effective drugs to patients.

References

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • Organic Syntheses. (s)-4-(phenylmethyl)-2-oxazolidinone. [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

  • PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

Sources

Synthesis of Pharmaceutical Intermediates from (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its stereodefined structure, featuring a primary amine, a secondary alcohol, and a brominated aromatic ring, offers multiple reaction sites for the synthesis of a diverse array of complex molecules. This guide provides detailed protocols for the transformation of this versatile starting material into key pharmaceutical intermediates, including N-protected amino alcohols, chiral α-amino ketones, and oxazolidinones. These intermediates are foundational for the development of various therapeutic agents, particularly those targeting the central nervous system and adrenergic receptors.[1] The presence of the bromine atom on the phenyl ring also allows for further structural modifications via cross-coupling reactions, expanding its synthetic utility.

PART 1: N-Boc Protection of (R)-2-Amino-2-(4-bromophenyl)ethanol

The protection of the primary amine is a crucial first step in many synthetic routes to prevent its undesired reactivity in subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Causality Behind Experimental Choices

The selection of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is based on its high reactivity towards amines and the clean byproducts it generates (tert-butanol and carbon dioxide). The use of a mild base like triethylamine (TEA) or sodium bicarbonate is essential to neutralize the hydrochloric acid present in the starting material and the acidic byproducts of the reaction, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and its ability to dissolve both the starting material and the Boc-protected product. The reaction is typically performed at room temperature to ensure a controlled reaction rate and prevent potential side reactions.

Experimental Protocol: Synthesis of (R)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (1.0 eq).

  • Dissolution: Suspend the starting material in dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride.

  • Boc Anhydride Addition: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

ReagentMolar Eq.
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl1.0
Di-tert-butyl dicarbonate ((Boc)₂O)1.1
Triethylamine (TEA) or Sodium Bicarbonate2.2

Expected Outcome: A white to off-white solid, (R)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate.

N_Boc_Protection_Workflow Start Start: (R)-2-Amino-2-(4-bromophenyl)ethanol HCl in DCM Neutralization Neutralization with TEA or NaHCO3 Start->Neutralization Boc_Addition Add (Boc)2O at 0 °C Neutralization->Boc_Addition Reaction Stir at RT for 12-24h Boc_Addition->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Dry, Concentrate & Purify Workup->Purification Product Product: N-Boc protected amino alcohol Purification->Product

Caption: Workflow for N-Boc Protection.

PART 2: Oxidation to (R)-2-amino-1-(4-bromophenyl)ethan-1-one

The selective oxidation of the secondary alcohol in (R)-2-Amino-2-(4-bromophenyl)ethanol to a ketone provides a valuable chiral α-amino ketone intermediate. These intermediates are precursors to a variety of pharmaceutical compounds.

Causality Behind Experimental Choices

The choice of a mild oxidizing agent is critical to selectively oxidize the secondary alcohol without affecting the primary amine or the aromatic ring. Dess-Martin periodinane (DMP) is an excellent choice for this transformation as it operates under mild, neutral conditions, minimizing the risk of side reactions and racemization. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the substrate. The reaction is typically run at room temperature, and its progress can be easily monitored by TLC.

Experimental Protocol: Synthesis of (R)-2-amino-1-(4-bromophenyl)ethan-1-one

Note: It is highly recommended to perform this oxidation on the N-protected amino alcohol to avoid side reactions with the free amine. The following protocol assumes the use of the N-Boc protected starting material.

Materials:

  • (R)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve (R)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • DMP Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (Optional): The Boc group can be removed by treating the purified ketone with an acid such as trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.

ReagentMolar Eq.
(R)-tert-butyl (2-(4-bromophenyl)-2-hydroxyethyl)carbamate1.0
Dess-Martin periodinane (DMP)1.2

Expected Outcome: A solid which is (R)-tert-butyl (1-(4-bromophenyl)-2-oxoethyl)carbamate, or after deprotection, (R)-2-amino-1-(4-bromophenyl)ethan-1-one.

Oxidation_Workflow Start Start: N-Boc-(R)-2-Amino-2-(4-bromophenyl)ethanol in DCM Oxidation Add Dess-Martin Periodinane (DMP) Start->Oxidation Reaction Stir at RT for 1-3h Oxidation->Reaction Quench Quench with Na2S2O3 and NaHCO3 Reaction->Quench Workup Extract, Wash, Dry, Concentrate Quench->Workup Purification Column Chromatography Workup->Purification Product Product: N-Boc protected α-amino ketone Purification->Product

Caption: Workflow for Oxidation to α-Amino Ketone.

PART 3: Synthesis of (R)-4-(4-bromophenyl)oxazolidin-2-one

Chiral oxazolidinones are valuable auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[2] The synthesis of (R)-4-(4-bromophenyl)oxazolidin-2-one from the corresponding amino alcohol is a key transformation that opens up avenues for further synthetic elaborations.

Causality Behind Experimental Choices

The cyclization of a 1,2-amino alcohol to an oxazolidinone requires a carbonyl source. Phosgene or its derivatives like triphosgene or carbonyldiimidazole (CDI) are commonly used. CDI is often preferred due to its solid, less hazardous nature compared to phosgene. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane. The presence of a base is necessary to facilitate the cyclization.

Experimental Protocol: Synthesis of (R)-4-(4-bromophenyl)oxazolidin-2-one

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (1.0 eq) in anhydrous THF or DCM, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

ReagentMolar Eq.
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl1.0
1,1'-Carbonyldiimidazole (CDI)1.1
Triethylamine (TEA)2.2

Expected Outcome: A crystalline solid, (R)-4-(4-bromophenyl)oxazolidin-2-one.

Oxazolidinone_Synthesis cluster_reactants Reactants cluster_conditions Conditions Amino_Alcohol (R)-2-Amino-2-(4-bromophenyl)ethanol Reaction Cyclization Amino_Alcohol->Reaction CDI Carbonyldiimidazole (CDI) CDI->Reaction Solvent THF or DCM Solvent->Reaction Base Triethylamine Base->Reaction Product Product: (R)-4-(4-bromophenyl)oxazolidin-2-one Reaction->Product

Caption: Synthesis of Chiral Oxazolidinone.

Application in the Synthesis of Adrenergic Receptor Agonists

Phenylethanolamine derivatives are a cornerstone in the development of β2-adrenergic receptor agonists, which are crucial for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3] The core structure of many of these drugs contains a chiral amino alcohol moiety attached to a substituted phenyl ring. (R)-2-Amino-2-(4-bromophenyl)ethanol serves as an excellent starting point for the synthesis of novel long-acting β2-agonists (LABAs).

The (R)-stereochemistry at the carbon bearing the hydroxyl group is often crucial for potent agonist activity. The bromophenyl group can be further functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can enhance potency, selectivity, and duration of action. The synthesis of these complex molecules often proceeds through the corresponding oxazolidinone intermediate, which allows for selective N-alkylation.

A general synthetic approach would involve:

  • Protection of the amino and hydroxyl groups of (R)-2-Amino-2-(4-bromophenyl)ethanol, for instance, by forming the oxazolidinone.

  • Modification of the bromophenyl ring via a cross-coupling reaction.

  • N-alkylation of the oxazolidinone with a suitable electrophile.

  • Deprotection to unveil the final phenylethanolamine derivative.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Chen, Y., & Li, W. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319–323. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4522–4530. [Link]

  • Ruffolo, R. R. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 481-491.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Williams, D. R., et al. (2006). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 8(21), 4649–4652. [Link]

Sources

(R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride: A Versatile Precursor for High-Performance Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride in Chiral Ligand Synthesis

In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount to achieving high enantioselectivity in chemical transformations. Among the plethora of chiral building blocks, (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride, a derivative of phenylglycinol, has emerged as a precursor of significant interest. Its utility lies in its straightforward incorporation into privileged ligand scaffolds, most notably bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. The presence of the 4-bromophenyl moiety offers a unique combination of steric bulk and electronic properties, which can profoundly influence the catalytic activity and stereochemical outcome of a reaction. Furthermore, the bromine atom serves as a versatile handle for post-synthetic modifications, allowing for the fine-tuning of the ligand's properties through cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of chiral ligands from (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride and their application in key asymmetric catalytic reactions.

Core Principles: Why Chiral Amino Alcohols are Foundational in Ligand Design

Chiral 1,2-amino alcohols are a cornerstone in the synthesis of a wide array of chiral ligands.[1] Their prevalence stems from several key advantages:

  • Stereochemical Integrity: The stereocenter in the amino alcohol is readily transferred to the resulting ligand, providing the basis for enantioselective control.

  • Synthetic Accessibility: A vast number of chiral amino alcohols are commercially available or can be readily synthesized from the chiral pool, such as amino acids.

  • Structural Rigidity and Defined Coordination: Upon incorporation into cyclic structures like oxazolines, the amino alcohol backbone imparts a rigid and predictable coordination geometry around the metal center, which is crucial for effective stereochemical communication.

The general and robust nature of oxazoline synthesis, typically involving the cyclization of a 2-amino alcohol with a dinitrile or dicarboxylic acid derivative, makes these ligands readily accessible for screening and optimization in various catalytic processes.[2][3]

Synthesis of a Representative Chiral Ligand: 2,2'-Methylenebis((4R)-4-(4-bromophenyl)-4,5-dihydrooxazole)

This section provides a detailed, step-by-step protocol for the synthesis of a C2-symmetric bis(oxazoline) ligand from (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride.

Experimental Protocol

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • Malononitrile

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

Step 1: Free-Basing of the Amino Alcohol

  • Dissolve (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride in water.

  • Slowly add a saturated aqueous solution of NaHCO₃ while stirring until the solution becomes basic (pH > 8).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amino alcohol, (R)-2-amino-2-(4-bromophenyl)ethanol, as a solid. This can be used in the next step without further purification.

Step 2: Synthesis of the Bis(oxazoline) Ligand

  • To an oven-dried round-bottom flask under an inert atmosphere, add the (R)-2-amino-2-(4-bromophenyl)ethanol (2.0 equivalents).

  • Add malononitrile (1.0 equivalent) and a catalytic amount of zinc trifluoromethanesulfonate (0.05 equivalents).

  • Add anhydrous toluene to the flask to create a suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure 2,2'-methylenebis((4R)-4-(4-bromophenyl)-4,5-dihydrooxazole) ligand.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Free-Basing cluster_step2 Step 2: Bis(oxazoline) Formation Precursor (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride Base aq. NaHCO₃ Precursor->Base Dissolve & Basify Extraction Ethyl Acetate Extraction Base->Extraction FreeBase (R)-2-Amino-2-(4-bromophenyl)ethanol Extraction->FreeBase Dry & Concentrate Malononitrile Malononitrile Solvent Toluene, Reflux FreeBase->Solvent Catalyst Zn(OTf)₂ (cat.) Workup Aqueous Workup Solvent->Workup Purification Column Chromatography Workup->Purification Product 2,2'-Methylenebis((4R)-4-(4-bromophenyl)- 4,5-dihydrooxazole) Purification->Product

Caption: Synthetic workflow for the preparation of the target bis(oxazoline) ligand.

The Role of the 4-Bromophenyl Moiety: A Deeper Dive

The strategic placement of a bromine atom on the phenyl ring of the ligand imparts several advantageous characteristics:

  • Steric Influence: The bulky bromine atom can enhance the steric hindrance around the metal's coordination sphere. This increased steric demand can lead to more pronounced facial discrimination of the substrate, thereby improving enantioselectivity.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the ligand and, consequently, the Lewis acidity of the metal center. This can influence the rate and selectivity of the catalyzed reaction.

  • Post-Synthetic Modification: The carbon-bromine bond provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This modularity allows for the creation of a library of ligands with diverse electronic and steric properties from a single precursor, facilitating the rapid optimization of catalysts for specific applications.

Applications in Asymmetric Catalysis: Performance Data

Ligands derived from (R)-2-amino-2-(4-bromophenyl)ethanol have demonstrated excellent performance in a variety of metal-catalyzed asymmetric reactions. The following table summarizes representative results.

Reaction TypeCatalyst SystemSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Reference(s)
Diels-Alder Reaction Cu(II)-2,2'-Methylenebis((4R)-4-(4-bromophenyl)-4,5-dihydrooxazole)CyclopentadieneN-Acryloyl-2-oxazolidinone>9096[4]
Henry (Nitroaldol) Reaction Cu(II)-bis(oxazoline) complex with a brominated ligandBenzaldehydeNitromethane9880[1]
Cyclopropanation Cu(I)-2,2'-Methylenebis((4R)-4-(4-bromophenyl)-4,5-dihydrooxazole)StyreneEthyl diazoacetate9590-95[5]
Friedel-Crafts Alkylation Cu(II)-2,5-bis((4R)-4-(4-bromophenyl)-4,5-dihydrooxazolin-2-yl)thiopheneIndoletrans-β-Nitrostyreneup to 76up to 81

Note: The performance data presented are representative and may vary depending on the specific reaction conditions and substrates used.

Illustrative Catalytic Cycle: Copper-Catalyzed Asymmetric Diels-Alder Reaction

The copper(II)-bis(oxazoline) complex serves as a chiral Lewis acid to activate the dienophile and create a chiral environment for the cycloaddition.

DielsAlderCycle Catalyst [Cu(II)-(BOX)]²⁺ ActivatedComplex Chiral Lewis Acid- Dienophile Complex Catalyst->ActivatedComplex Coordination Dienophile N-Acryloyl- 2-oxazolidinone Dienophile->ActivatedComplex Cycloaddition [4+2] Cycloaddition ActivatedComplex->Cycloaddition Diene Cyclopentadiene Diene->Cycloaddition ProductComplex Product-Catalyst Complex Cycloaddition->ProductComplex ProductComplex->Catalyst Regeneration Product Chiral Diels-Alder Adduct ProductComplex->Product Release

Caption: Simplified catalytic cycle for a copper-bis(oxazoline) catalyzed Diels-Alder reaction.

Conclusion: A Precursor for Innovation in Asymmetric Synthesis

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a highly valuable and versatile precursor for the synthesis of chiral ligands. The resulting ligands, particularly those of the bis(oxazoline) class, have demonstrated exceptional efficacy in a range of important asymmetric catalytic transformations. The presence of the 4-bromophenyl group provides a unique combination of steric and electronic properties that can be leveraged to achieve high levels of enantioselectivity. Furthermore, the potential for post-synthetic modification via the bromine handle opens up avenues for the development of novel and highly tailored ligand architectures. For researchers and professionals in drug development and fine chemical synthesis, the strategic use of this precursor offers a powerful tool for the efficient and selective synthesis of chiral molecules.

References

  • Gosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]

  • Liu, H., Li, W., & Du, D. (2009). Modification of diphenylamine-linked bis(oxazoline) ligands: Tuning of electronic effect and rigidity of ligand skeleton. Tetrahedron: Asymmetry, 20(17), 2048-2055. [Link]

  • Reisman, S. E., et al. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. The Journal of Organic Chemistry, 88(24), 17735-17743. [Link]

  • Wikipedia contributors. (2023). Bisoxazoline ligand. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, G., et al. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins With Diazomalonates. Organic Letters, 19(21), 5717-5719. [Link]

  • Zhang, W., et al. (2010). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 15(7), 4643-4657. [Link]

Sources

Application Note: A Scalable, High-Yield Protocol for the Synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, a key chiral building block in pharmaceutical development.[1] The described methodology is robust, scalable, and designed for high yield and enantiomeric purity. The protocol is divided into two primary stages: the synthesis of the intermediate 2-amino-1-(4-bromophenyl)ethanone hydrochloride and its subsequent asymmetric reduction to the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their stereochemical configuration is often critical for target-specific interactions, influencing both efficacy and safety profiles. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, in particular, serves as a valuable synthon for compounds targeting the central nervous system, including potential antipsychotic and antidepressant agents.[1] The development of efficient and enantioselective synthetic routes to such intermediates is therefore of paramount importance for industrial-scale drug manufacturing.

This protocol details a reliable method for the large-scale production of this chiral amino alcohol, focusing on practical application, safety, and analytical validation.

Overall Synthetic Strategy

The synthesis is approached in a two-step sequence, beginning with the formation of an alpha-amino ketone, which is then stereoselectively reduced to the desired chiral amino alcohol.

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Asymmetric Reduction & Salt Formation A 4-Bromoacetophenone B Bromination A->B C 2-Bromo-1-(4-bromophenyl)ethanone B->C D Amination C->D E 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride D->E F Asymmetric Reduction E->F G (R)-2-Amino-2-(4-bromophenyl)ethanol F->G H HCl Salt Formation G->H I (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride H->I caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Part 1: Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride

The synthesis of the key intermediate, 2-amino-1-(4-bromophenyl)ethanone hydrochloride, proceeds through the bromination of 4-bromoacetophenone followed by amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-BromoacetophenoneReagent Grade, 98%Sigma-Aldrich
Bromine (Br₂)ACS Reagent, 99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, 99.8%Sigma-Aldrich
Hexamethylenetetramine (HMTA)Reagent Grade, ≥99%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofSigma-Aldrich
Hydrochloric Acid (HCl)37% in H₂OSigma-Aldrich
Step-by-Step Protocol

Step 1: α-Bromination of 4-Bromoacetophenone

  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet with 4-bromoacetophenone (5.0 kg, 25.1 mol) and anhydrous dichloromethane (20 L).

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Bromine Addition: Slowly add a solution of bromine (1.35 L, 26.4 mol) in dichloromethane (5 L) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly quench with a 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to yield crude 2-bromo-1-(4-bromophenyl)ethanone as a solid.

Step 2: Delépine Reaction for Amination

  • Reactor Charge: To the reactor containing the crude 2-bromo-1-(4-bromophenyl)ethanone, add ethanol (25 L) and hexamethylenetetramine (HMTA) (3.8 kg, 27.1 mol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction for the formation of the quaternary ammonium salt.

  • Hydrolysis: After cooling to room temperature, add a mixture of concentrated hydrochloric acid (5 L) and ethanol (10 L). Heat the mixture to reflux for 6-8 hours to hydrolyze the HMTA complex.

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C. The product, 2-amino-1-(4-bromophenyl)ethanone hydrochloride, will precipitate.[2][3] Collect the solid by filtration, wash with cold ethanol, and dry under vacuum at 40-50 °C.

Part 2: Asymmetric Reduction to (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

The key stereoselective step is the asymmetric reduction of the prochiral ketone to the (R)-amino alcohol. This protocol utilizes a well-established oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).

Asymmetric_Reduction cluster_0 Catalyst Activation & Reduction cluster_1 Work-up & Product Isolation A 2-Amino-1-(4-bromophenyl)ethanone Hydrochloride C Asymmetric Reduction (THF, 0-5°C) A->C B (R)-CBS Catalyst BH₃-THF B->C D Intermediate Complex C->D E Methanol Quench D->E F pH Adjustment (aq. NaOH) E->F G Extraction (Ethyl Acetate) F->G H (R)-2-Amino-2-(4-bromophenyl)ethanol (Free Base) G->H I HCl/IPA Addition H->I J Crystallization I->J K (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride J->K caption Figure 2. Asymmetric reduction workflow.

Caption: Figure 2. Asymmetric reduction workflow.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-1-(4-bromophenyl)ethanone hydrochlorideSynthesized in Part 1-
(R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-CBS)1M in TolueneSigma-Aldrich
Borane-tetrahydrofuran complex (BH₃-THF)1M in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, 99.9%Sigma-Aldrich
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
Isopropyl Alcohol (IPA)Anhydrous, 99.5%Sigma-Aldrich
Hydrochloric Acid (HCl) in IPA5-6 NSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, 97%Sigma-Aldrich
Ethyl Acetate (EtOAc)Reagent GradeSigma-Aldrich
Step-by-Step Protocol
  • Reactor Setup: Charge a 100 L jacketed reactor with 2-amino-1-(4-bromophenyl)ethanone hydrochloride (4.0 kg, 15.9 mol) and anhydrous tetrahydrofuran (40 L) under a nitrogen atmosphere.

  • Catalyst Addition: Add (R)-CBS catalyst (1.6 L, 1.6 mol, 10 mol%) to the suspension.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Borane Addition: Slowly add borane-tetrahydrofuran complex (17.5 L, 17.5 mol) over 3-4 hours, ensuring the internal temperature does not exceed 10 °C. The enantioselective reduction of ketones with borane catalyzed by chiral oxazaborolidines is a well-established method for producing chiral secondary alcohols with high enantiomeric excess.[4]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by HPLC. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol (8 L) to quench the excess borane. (Caution: Hydrogen gas is evolved).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the THF and methanol.

  • Free Base Formation: To the residue, add water (20 L) and adjust the pH to >12 with a 50% aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 L). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Swap: Concentrate the dried organic phase under reduced pressure. Add isopropyl alcohol (20 L) and continue to concentrate to remove residual ethyl acetate.

  • Hydrochloride Salt Formation: Adjust the final volume with isopropyl alcohol to approximately 40 L. While stirring, slowly add 5-6 N HCl in isopropyl alcohol until the pH of the solution is between 1 and 2.

  • Crystallization and Isolation: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours. Collect the crystalline product by filtration, wash with cold isopropyl alcohol, and dry under vacuum at 50-60 °C to a constant weight.

Analytical Characterization

AnalysisSpecification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 98%
Enantiomeric Excess (Chiral HPLC) ≥ 99% (R-enantiomer)
Melting Point 285 °C (decomposes) (for the ketone intermediate)[5]
Structure (¹H NMR, ¹³C NMR) Conforms to the structure of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Safety Considerations

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Borane-THF: Flammable and reacts violently with water. Handle under an inert atmosphere. The quenching process generates flammable hydrogen gas and should be performed with extreme caution in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

  • General Precautions: All operations should be carried out by trained personnel in a facility designed for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.

Conclusion

The protocol described in this application note provides a scalable and efficient method for the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride with high yield and excellent enantiomeric purity. The use of a robust asymmetric reduction strategy ensures the desired stereochemistry, which is critical for its application in pharmaceutical synthesis. This detailed guide should enable researchers and process chemists to confidently produce this valuable chiral building block on a large scale.

References

  • Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2-amino-4'-bromoacetophenone hydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Retrieved from [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-Bromostyrene oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
  • Google Patents. (n.d.). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route to achieve high yield and excellent enantiopurity for this critical chiral building block.

Overview of the Synthetic Challenge

(R)-2-Amino-2-(4-bromophenyl)ethanol is a valuable chiral intermediate used in the synthesis of various pharmaceutical agents.[1] The primary challenge in its synthesis is not just the formation of the amino alcohol structure, but the precise control of its stereochemistry. The biological activity of downstream active pharmaceutical ingredients (APIs) often depends on a single enantiomer, making the enantioselective synthesis of this compound a critical process step.

The most common and reliable strategy involves the asymmetric reduction of the prochiral ketone, 2-amino-4'-bromoacetophenone. This guide focuses on troubleshooting this key transformation, particularly using the highly effective Corey-Bakshi-Shibata (CBS) reduction method.[2][3][4]

Core Synthesis Pathway: Asymmetric Ketone Reduction

The transformation from the starting ketone to the desired chiral amino alcohol is the cornerstone of the synthesis. Understanding this pathway is essential for effective troubleshooting.

Synthesis_Workflow start_material Start: 2-Amino-4'-bromoacetophenone HCl reduction Step 1: Asymmetric Reduction (e.g., CBS Reduction with (R)-CBS Catalyst) start_material->reduction Borane (BH3•THF) Anhydrous THF workup Step 2: Acidic Workup & Quenching reduction->workup e.g., Methanolic HCl purification Step 3: Purification (Recrystallization) workup->purification Solvent System (e.g., Ethanol/Water) product Final Product: (R)-2-Amino-2- (4-bromophenyl)ethanol HCl purification->product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Answer:

Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes.

Causality: The CBS reduction is a catalytic cycle where the oxazaborolidine catalyst activates both the borane reducing agent and the ketone substrate.[5] Any disruption to this cycle will stall the reaction and reduce the yield.

Troubleshooting Steps:

  • Reagent Integrity:

    • Borane Solution: Borane-THF (BH₃•THF) complex can degrade over time, especially with improper storage or exposure to moisture. A lower-than-expected molarity of the borane solution is a primary cause of incomplete reactions.

    • Troubleshooting Action: Always use a fresh bottle of BH₃•THF or titrate your existing solution before use to confirm its molarity. Ensure it is stored under an inert atmosphere (Nitrogen or Argon).

  • Presence of Moisture:

    • Water reacts rapidly with borane, consuming the reducing agent and generating hydrogen gas. It can also interfere with the catalyst.

    • Troubleshooting Action: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere. The presence of water has been shown to have a significant effect on the reaction.[5]

  • Reaction Temperature:

    • While CBS reductions are often run at or below room temperature, excessively low temperatures can slow the reaction rate, leading to an incomplete reaction within the allotted time.[3]

    • Troubleshooting Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to warm slowly to room temperature.

  • Workup & Isolation:

    • The amino alcohol product is polar and can be water-soluble, especially in its protonated (salt) form. Significant product loss can occur during the aqueous workup if the pH and extraction procedure are not optimized.

    • Troubleshooting Action: During workup, after quenching the reaction, ensure the aqueous layer is saturated with a salt like NaCl (brine) to decrease the product's solubility before extraction. Perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate) to maximize recovery.

Summary Table: Low Yield Troubleshooting

Potential Cause Scientific Reason Recommended Solution
Degraded Borane Insufficient stoichiometric reducing agent available for the ketone. Use a fresh, sealed bottle of BH₃•THF or titrate the solution before use.
Moisture Contamination Borane is quenched by water; catalyst activity may be inhibited. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere.
Incomplete Reaction Reaction kinetics are too slow at the given temperature or time. Monitor reaction by TLC. If stalled, allow it to warm to room temperature or extend the reaction time.

| Product Loss in Workup | The polar amino alcohol product has solubility in the aqueous phase. | Saturate the aqueous layer with brine during extraction; perform multiple extractions. |

Question 2: The enantiomeric excess (ee) of my product is poor. How can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is the primary goal of this synthesis. A low ee value indicates a problem with the asymmetric induction step.

Causality: The high enantioselectivity of the CBS reduction stems from the rigid, chiral environment created by the oxazaborolidine catalyst. The catalyst coordinates with the ketone in a sterically defined manner, exposing one face of the carbonyl to hydride attack from the coordinated borane.[3][5] Any factor that allows for a non-catalyzed or poorly directed reduction will result in the formation of the undesired enantiomer, lowering the ee.

Troubleshooting Steps:

  • Catalyst Choice and Purity:

    • Ensure you are using the correct enantiomer of the CBS catalyst. To obtain the (R)-alcohol, you typically need the (S)-catalyst.[3] The catalyst should be of high chemical and optical purity.

    • Troubleshooting Action: Verify the catalyst's identity and source. If in doubt, purchase from a reputable supplier.

  • Anhydrous Conditions are Critical:

    • This is the most common reason for low ee. Water can hydrolyze the catalyst or promote a non-selective background reaction with borane. The presence of water has been shown to significantly impact enantiomeric excess.[5]

    • Troubleshooting Action: Re-emphasizing the point from the low yield section: use rigorously dried glassware and anhydrous solvents.

  • Order of Addition & Temperature:

    • The catalyst must form its complex with borane before the ketone is reduced. Adding the ketone to a mixture of borane and catalyst is standard.

    • Troubleshooting Action: Premix the CBS catalyst and borane in THF for a short period (e.g., 10-15 minutes) before slowly adding the ketone substrate, especially at a reduced temperature (e.g., 0 °C to room temperature). This ensures the catalytic complex is the active reducing species.

  • Stoichiometry of Borane:

    • A large excess of borane can increase the rate of the non-catalyzed background reduction, which is not stereoselective and will erode the ee.

    • Troubleshooting Action: Use a modest excess of borane (e.g., 1.1-1.5 equivalents relative to the ketone). Avoid large excesses.

Troubleshooting_EE problem Problem: Low Enantiomeric Excess (ee) cause1 Is the catalyst correct and pure? problem->cause1 cause2 Are conditions strictly anhydrous? problem->cause2 cause3 Was the order of addition correct? problem->cause3 cause4 Is borane excess too high? problem->cause4 sol1 Verify catalyst identity ((S)-CBS for (R)-alcohol). Source from reputable supplier. cause1->sol1 No sol2 Oven-dry all glassware. Use anhydrous grade THF. Maintain inert atmosphere. cause2->sol2 No sol3 Pre-mix catalyst and borane before slow addition of ketone. cause3->sol3 No sol4 Reduce borane to 1.1-1.5 equivalents. cause4->sol4 Yes

Caption: Decision-making workflow for troubleshooting low enantioselectivity.

Question 3: I am having difficulty purifying the final product. What is the best method?

Answer:

Purification of polar amino alcohols can be challenging. The goal is to remove unreacted starting material, the opposite enantiomer, and boron-containing byproducts from the reaction.

Causality: The product contains both a basic amino group and a hydroxyl group, making it very polar and prone to streaking on silica gel chromatography. Boronic acid byproducts from the workup can also be difficult to remove.

Recommended Purification Strategy: Hydrochloride Salt Recrystallization

  • Acidic Workup: The workup for a CBS reduction typically involves the slow addition of an acid, such as methanolic HCl.[5] This serves two purposes: it quenches any excess borane and it protonates the product's amino group to form the hydrochloride salt. This also breaks down the boron-amine complexes.

  • Initial Isolation: After quenching, the solvent is typically removed under reduced pressure. The resulting crude solid or oil contains the desired product salt along with byproducts.

  • Recrystallization: This is the most effective method for purifying the hydrochloride salt.

    • Solvent Selection: A common and effective solvent system is ethanol/water or isopropanol. The crude salt is dissolved in a minimum amount of hot solvent (e.g., ethanol). Water or another anti-solvent is then added dropwise until the solution becomes slightly cloudy.

    • Crystallization: The solution is then allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to maximize crystal formation.

    • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum. This process is highly effective at rejecting impurities and often enhances the enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to the CBS reduction for this synthesis? A1: Yes. Biocatalysis using ketone reductases (KREDs) or whole-cell systems is an excellent green chemistry alternative.[6] Certain engineered enzymes can reduce 2-amino-4'-bromoacetophenone with extremely high enantioselectivity (>99% ee) under mild aqueous conditions.[7][8][9] Asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts is another powerful method for the enantioselective reduction of ketones.[10][11]

Table: Comparison of Asymmetric Reduction Methods

Method Key Reagents Typical ee Conditions Pros Cons
CBS Reduction (S)-CBS Catalyst, Borane >95%[3][4] Anhydrous THF, 0°C to RT High ee, broad substrate scope, reliable. Requires stoichiometric borane, strict anhydrous conditions.
Enzymatic Reduction Ketoreductase (KRED), Cofactor (NADH/NADPH), Glucose >99%[8] Aqueous buffer, pH ~7, RT Extremely high ee, environmentally friendly, mild conditions. Enzyme availability/cost, requires specific screening for substrate.

| Asymmetric Transfer Hydrogenation | Chiral Ru/Rh catalyst, H₂ source (e.g., isopropanol) | >98%[10][11] | Organic solvent, often requires base/acid additive. | High ee, catalytic, avoids borane. | Catalyst can be expensive, may require higher pressure/temperature. |

Q2: How do I confirm the absolute stereochemistry of my final product? A2: The most definitive method is X-ray crystallography if you can obtain a suitable crystal of the product or a derivative. However, a more routine method is to compare the optical rotation of your sample to a literature value for the known (R)-enantiomer. Additionally, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers and confirm the ee, and the elution order can be compared to an authentic standard if available.

Q3: What is the purpose of using the hydrochloride salt of the starting material, 2-amino-4'-bromoacetophenone? A3: The free amine of the starting material can react with the Lewis-acidic borane, forming a stable complex and effectively inhibiting the desired reduction of the ketone. Using the hydrochloride salt protects the amino group through protonation. A base (like a mild tertiary amine, e.g., triethylamine, or using a slight excess of borane) is sometimes required to liberate the free amine in situ just before the reduction occurs, though often the borane itself is sufficient.

Detailed Experimental Protocol: CBS Reduction

This protocol is a representative example and should be adapted and optimized for your specific lab conditions and scale.

Materials:

  • 2-Amino-4'-bromoacetophenone hydrochloride (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene)

  • Borane-tetrahydrofuran complex (1.5 eq, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (e.g., 3M in MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-amino-4'-bromoacetophenone hydrochloride to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolution: Add anhydrous THF to the flask.

  • Catalyst Addition: Add the (S)-CBS catalyst solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Borane Addition: Add the BH₃•THF solution dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C. Slowly and carefully add Methanol dropwise to quench any excess borane (Caution: Hydrogen gas evolution).

  • Salt Formation & Workup: Add methanolic HCl to the mixture and stir for 30 minutes. Remove the solvents under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and water. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, then brine.[12]

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

  • Analysis: Analyze the final product for purity (NMR, LC-MS) and enantiomeric excess (chiral HPLC).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Name Reaction in Organic Chemistry. [Link]

  • Grokipedia. Corey–Itsuno reduction. [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • ChemEurope. New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). [Link]

  • Reddy, L. H., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. [Link]

  • ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

  • Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Salama, A. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • Williams, D. J., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition. [Link]

  • University of Calgary. Enantioselective Reduction of Ketones. Chemistry 511 Notes. [Link]

  • ACS Green Chemistry Institute. Ketone Reduction. Reagent Guides. [Link]

  • Google Patents. (2012). Synthetic method of 2-amino-4-bromopyridine.
  • University of York. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Archived Publication. [Link]

  • Ribeiro, J. B., et al. (2013). Asymmetric reduction of 4-Bromo-Acetophenone using whole cells. ResearchGate. [Link]

  • Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Reddit. Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. [Link]

Sources

Technical Support Center: Purification of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this chiral amino alcohol hydrochloride salt.

Introduction

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral building block of significant interest in pharmaceutical research, particularly for the synthesis of neurologically active compounds.[1] Achieving high chemical and enantiomeric purity is critical for its use in subsequent synthetic steps and to ensure the desired pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions based on established principles of organic chemistry and purification science.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Purity After Initial Isolation

Symptom: The isolated hydrochloride salt shows significant impurities by analytical techniques such as HPLC or NMR.

Possible Causes & Solutions:

  • Incomplete Reaction or Presence of Starting Materials: The crude product may contain unreacted starting materials or intermediates.

    • Solution: An acidic wash of the free base in an organic solvent can remove unreacted basic starting materials. Conversely, a basic wash can remove acidic impurities.[2]

  • Process-Related Impurities: Side reactions during the synthesis can generate structurally similar impurities.

    • Solution: Consider the synthetic route to anticipate potential byproducts. For instance, in reductions of corresponding ketones, over-reduction or incomplete reduction can lead to impurities. Purification via column chromatography of the free base before salt formation may be necessary.

  • Residual Solvents: Solvents from the reaction or workup may be trapped in the solid product.

    • Solution: Ensure the product is dried under vacuum to a constant weight. If residual solvents persist, recrystallization from an appropriate solvent system is recommended.

Issue 2: Difficulty with Recrystallization

Symptom: The compound "oils out," fails to crystallize, or the crystal yield is very low.

Underlying Principle: Successful recrystallization depends on the differential solubility of the compound in a hot versus a cold solvent. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[3]

Troubleshooting Workflow:

G start Compound 'oils out' or fails to crystallize c1 Is the cooling rate too fast? start->c1 c2 Is the solvent system appropriate? c1->c2 No s1 Slow down the cooling process. Allow to cool to room temperature before placing in an ice bath. c1->s1 Yes c3 Is the solution supersaturated? c2->c3 Yes s2 Perform solvent screening. Test solubility in various polar and non-polar solvents. Consider a mixed solvent system. c2->s2 No c4 Are there impurities inhibiting crystallization? c3->c4 Yes s3 Induce crystallization: - Scratch the inside of the flask. - Add a seed crystal. c3->s3 No s4 Perform a pre-purification step: - Activated carbon treatment to remove colored impurities. - A quick filtration of the hot solution. c4->s4

Caption: Decision pathway for troubleshooting recrystallization.

Recommended Solvents for Screening: Based on the structure (an aromatic amine hydrochloride with a hydroxyl group), suitable recrystallization solvents would likely be polar protic solvents or mixtures.

Solvent/SystemRationale
Isopropanol (IPA)Often a good choice for hydrochloride salts.
Ethanol/WaterThe addition of water can increase the solubility of the salt at higher temperatures.
Methanol/MTBEMethanol as the solvent and MTBE as the anti-solvent.
AcetonitrileA polar aprotic solvent that can be effective.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride and a minimal amount of the chosen solvent (e.g., isopropanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If it doesn't dissolve, add small aliquots of the hot solvent until a clear solution is obtained.[3]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Issue 3: Low Enantiomeric Purity

Symptom: Chiral HPLC analysis indicates the presence of the (S)-enantiomer.

Possible Causes & Solutions:

  • Incomplete Chiral Resolution: If the synthesis involves the resolution of a racemic mixture, the separation of diastereomeric salts may be incomplete.

    • Solution: Repeat the resolution step, ensuring optimal conditions for the crystallization of the desired diastereomer. It may be necessary to screen different chiral resolving agents. Common resolving agents for amines include chiral acids like tartaric acid or camphorsulfonic acid.[4][5]

  • Racemization: The chiral center may be susceptible to racemization under certain conditions (e.g., harsh pH or high temperatures).

    • Solution: Review the purification steps to identify any conditions that could promote racemization. Avoid prolonged exposure to strong acids or bases and excessive heat.

Analytical Workflow for Purity Assessment:

G start Assess Purity hplc HPLC Analysis (Chemical Purity) start->hplc chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) start->chiral_hplc nmr NMR Spectroscopy (Structural Integrity & Impurity ID) start->nmr lcms LC-MS (Impurity Identification) hplc->lcms If impurities detected

Caption: Analytical workflow for purity assessment.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to remove inorganic salt impurities from my amine hydrochloride?

A1: If your product was prepared using aqueous HCl, inorganic salts like NaCl might be present.[5] Since (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is an organic salt, it will have some solubility in polar organic solvents where inorganic salts are typically insoluble. You can try dissolving the crude product in a minimal amount of a suitable organic solvent (like hot isopropanol or ethanol) and filtering off the insoluble inorganic salts. Alternatively, converting the hydrochloride salt back to the free base, washing with water to remove inorganic salts, and then re-forming the hydrochloride salt is a robust method.

Q2: My compound is a sticky solid/oil after evaporating the solvent. How can I solidify it?

A2: This is a common issue, often due to residual solvent or impurities preventing crystallization.

  • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexanes or diethyl ether) and stir vigorously. This can often induce solidification by washing away impurities that are more soluble in the non-polar solvent.

  • Co-evaporation: Dissolve the oil in a solvent like dichloromethane and then add a higher boiling point, non-polar solvent like toluene. Evaporate the mixture under reduced pressure. The toluene will help to azeotropically remove residual volatile impurities.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess (% ee).[4] A suitable chiral stationary phase (CSP) is required to separate the enantiomers. For amino alcohol compounds, polysaccharide-based CSPs are often effective. The mobile phase typically consists of a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like ethanol or isopropanol).[4]

Q4: Can I use column chromatography to purify the hydrochloride salt directly?

A4: Generally, it is not recommended to perform silica gel chromatography on hydrochloride salts of amines. The acidic nature of silica gel can lead to strong interactions with the basic amine, resulting in poor separation and recovery. It is much more effective to perform chromatography on the free base form of the amine. After purification of the free base, the hydrochloride salt can be reformed by treating a solution of the purified amine with HCl (e.g., HCl in diethyl ether or isopropanol).

Q5: What are the expected impurities from the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol?

A5: The impurity profile depends heavily on the synthetic route. However, some common potential impurities include:

  • Starting materials: Unreacted 4-bromoacetophenone or other precursors.

  • The (S)-enantiomer: The undesired enantiomer if the synthesis or resolution is not perfectly stereoselective.

  • Over-reduction products: If a reduction step is involved, the corresponding 2-(4-bromophenyl)ethanol could be a byproduct.

  • Byproducts from ring bromination: Under certain conditions, bromination at other positions on the aromatic ring can occur.

A thorough understanding of your specific synthetic pathway is crucial for identifying potential impurities.[]

References

  • University of Rochester, Department of Chemistry. Recrystallization. [Link]

  • Williams, G. M., et al. (2012). 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3477. [Link]

  • SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]

  • National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Google Patents. (n.d.). A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • Google Patents. (n.d.). Method of chiral clean beta-amino alcohols synthesis.
  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Saigo, K., et al. (1982). Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent. Bulletin of the Chemical Society of Japan, 55(4), 1188–1190. [Link]

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Amino-2-phenylethanol. [Link]

Sources

Troubleshooting enantiomeric excess determination of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth, field-proven guidance for researchers, scientists, and drug development professionals. This resource addresses the specific challenges you may encounter when determining the enantiomeric excess (e.e.) of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible analytical method.

Technical Support Center: (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

I. Understanding the Molecule: Key Analytical Considerations

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral amino alcohol. Its structure presents specific analytical challenges and opportunities:

  • Primary Amine Group: A basic functional group that can interact strongly with acidic sites (silanols) on stationary phases, potentially causing peak tailing. This group is also a prime target for derivatization.

  • Hydroxyl Group: Offers a hydrogen bond donor and acceptor site, which can be exploited for chiral recognition.

  • Bromophenyl Group: Provides a π-basic aromatic system, ideal for interactions with π-acidic or π-basic chiral stationary phases (CSPs). It also serves as a strong chromophore for UV detection.

  • Hydrochloride Salt: The compound is supplied as a salt, which has implications for solubility and chromatography mode. In non-polar normal-phase systems, the salt is often insoluble, necessitating either conversion to the free base or the use of a mobile phase system in which it is soluble, such as polar organic or reversed-phase conditions. Supercritical Fluid Chromatography (SFC) is often well-suited for analyzing salt forms directly.

II. Frequently Asked Questions (FAQs)

Q1: My enantiomers are not separating on a polysaccharide-based chiral column. What is the first thing I should check?

A1: The most critical first step is to confirm your chromatography mode is appropriate for the analyte and column. For polysaccharide columns (e.g., those based on cellulose or amylose derivatives), Normal Phase (NP) chromatography is the most common starting point for amino alcohols.[1][2]

  • Actionable Advice: Ensure you are using a non-polar mobile phase like hexane or heptane with a polar modifier (the "alcohol"), such as isopropanol (IPA) or ethanol. The percentage of the alcohol modifier is the most powerful tool for controlling retention and selectivity. Start with a screening gradient or a composition like 90:10 (Hexane:IPA) and adjust the alcohol content in small increments (e.g., ±2%).

Q2: I see significant peak tailing for both enantiomers. How can I improve the peak shape?

A2: Peak tailing for a basic compound like an amino alcohol is classic evidence of undesirable secondary interactions with the stationary phase, typically acidic silanol groups on the silica support.

  • Actionable Advice: Add a basic competitor to your mobile phase. For Normal Phase (NP) systems, adding 0.1% to 0.2% diethylamine (DEA) or isopropylamine is standard practice.[1] This additive will preferentially interact with the active sites on the column, preventing the analyte from "sticking" and thus producing more symmetrical, Gaussian peaks.

Q3: I am analyzing the hydrochloride salt directly. Why might I be having solubility issues in my mobile phase?

A3: Hydrochloride salts have high polarity and are generally insoluble in the non-polar solvents used in Normal Phase HPLC (e.g., hexane).[3] Attempting to inject a sample dissolved in a polar solvent (like methanol) into a non-polar mobile phase can cause the analyte to precipitate on the column, leading to pressure issues and poor chromatography.

  • Actionable Advice:

    • Switch to a More Polar Mode: Consider Polar Organic Mode (using solvents like methanol, ethanol, or acetonitrile) or Reversed-Phase Mode on a compatible chiral column.[4]

    • Use Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for analyzing salt forms directly. The use of CO2 modified with an alcohol (like methanol) often provides sufficient solubility for hydrochloride salts.[5]

    • Free-Basing (Use with Caution): You can neutralize the sample to the free base form before analysis. This involves a liquid-liquid extraction after basifying an aqueous solution of the salt. However, this adds a sample preparation step and must be performed carefully to avoid introducing impurities or causing racemization.

Q4: Can I determine the enantiomeric excess using NMR spectroscopy?

A4: Yes, NMR is a powerful, non-separative method for determining enantiomeric excess.[6][7][8] The principle involves adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to your sample.

  • How it Works: The CSA forms transient, diastereomeric complexes with your (R) and (S) enantiomers. These complexes are energetically different, causing a chemical shift difference (ΔΔδ) for specific protons in the NMR spectrum. The ratio of the integrals for these now-separated peaks corresponds directly to the enantiomeric ratio.[7][9]

  • Common CSAs: For amino alcohols, common choices include Pirkle's alcohol ((R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) or chiral acids like mandelic acid.[8] The key is to find a CSA that interacts strongly enough to induce separation of the signals.

III. In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Poor or No Resolution in Chiral HPLC

If you are observing co-elution or a resolution (Rs) of less than 1.5, a systematic approach is required. The goal is to enhance the differential interaction between the enantiomers and the chiral stationary phase (CSP).

Start Poor Resolution (Rs < 1.5) CheckMode Confirm Mobile Phase Mode (NP, RP, Polar Organic?) Start->CheckMode CheckCSP Is CSP Appropriate? (Polysaccharide, Pirkle, etc.) CheckMode->CheckCSP Mode Correct OptimizeModifier Systematically Vary Alcohol Modifier % CheckCSP->OptimizeModifier CSP Suitable AddAdditive Optimize Additive (e.g., 0.1% DEA for NP) OptimizeModifier->AddAdditive No Improvement Success Resolution Achieved (Rs > 1.5) OptimizeModifier->Success Success LowerTemp Decrease Column Temperature (e.g., to 15°C or 10°C) AddAdditive->LowerTemp No Improvement AddAdditive->Success Success ChangeModifier Try Different Alcohol (e.g., Ethanol vs. IPA) LowerTemp->ChangeModifier No Improvement LowerTemp->Success Success ChangeCSP Screen a Different Class of CSP ChangeModifier->ChangeCSP No Improvement ChangeModifier->Success Success ConsiderDeriv Consider Derivatization ChangeCSP->ConsiderDeriv No Improvement ChangeCSP->Success Success ConsiderDeriv->Success Success

Caption: Troubleshooting workflow for poor chiral resolution.

  • CSP and Mobile Phase Selection: The choice of CSP is the most critical factor. For amino alcohols like the target molecule, polysaccharide-based CSPs are a versatile starting point. A validated method for the structurally similar β-amino-β-(4-bromophenyl) propionic acid successfully used a (R,R) Whelk-O1 column, which is a Pirkle-type or π-acceptor/π-donor CSP. This is an excellent candidate due to the bromophenyl ring on your analyte.

    CSP ClassInteraction PrincipleRecommended Mobile Phase Mode
    Polysaccharide-Based H-bonding, dipole-dipole, steric inclusionNormal Phase, Polar Organic
    Pirkle-Type (e.g., Whelk-O1) π-π interactions, H-bonding, dipoleNormal Phase
    Macrocyclic Glycopeptide H-bonding, ionic, inclusionReversed-Phase, Polar Organic
  • Optimize the Mobile Phase Modifier: In Normal Phase, the alcohol modifier competes with the analyte for interaction sites on the CSP.

    • Causality: A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks. A higher percentage reduces analysis time but may decrease selectivity. The optimal concentration is a balance between these effects.

    • Protocol: Start with 10% IPA in hexane. Analyze the sample. Increase to 15%, then decrease to 5%. Observe the trend in the separation factor (α) and resolution (Rs).

  • Leverage Temperature: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes is temperature-dependent.

    • Causality: Lowering the temperature often enhances the stability of these complexes, increasing the energy difference between them and thereby improving enantioselectivity. However, this will also increase analysis time and viscosity (and thus backpressure).

    • Protocol: Set the column oven to 25°C. If resolution is poor, decrease the temperature to 15°C and allow the system to fully equilibrate (at least 30 minutes). If necessary, try 10°C. Conversely, sometimes higher temperatures can improve kinetics and peak efficiency, so testing 40°C is also worthwhile.

  • Consider Derivatization: If direct methods fail, converting the enantiomers into a pair of diastereomers with an optically pure derivatizing agent can allow for separation on a standard achiral (e.g., C18) column.

    • Causality: Diastereomers have different physical properties and do not require a chiral environment to be separated.

    • Protocol (Example with Marfey's Reagent):

      • Dissolve a small amount of your amino alcohol sample in a suitable buffer (e.g., sodium bicarbonate).

      • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

      • Heat the mixture gently (e.g., 40°C for 1 hour) to form the diastereomeric derivatives.

      • Quench the reaction and analyze on a C18 column using a standard mobile phase like acetonitrile/water with an acid modifier.

Guide 2: Troubleshooting Inaccurate Quantification and Integration

Accurate determination of enantiomeric excess relies on precise peak integration. Issues like baseline drift, noise, or co-eluting impurities can lead to significant errors.

IssueCause(s)Solution(s)
Baseline Drift Poor column equilibration; Mobile phase contamination; Temperature fluctuations.Equilibrate column for >30 mins with mobile phase; Use high-purity solvents; Use a column oven.
Incorrect Baseline for Minor Peak A very small peak eluting on the tail of a very large peak (the major enantiomer).Use a "tangent skim" or "valley-to-valley" integration method instead of a standard baseline drop. Manual integration may be necessary for highest accuracy.
Peak Fronting/Tailing Column overload; Secondary interactions; Mismatched sample solvent.Dilute the sample; Add mobile phase modifier (e.g., DEA); Dissolve sample in mobile phase.

graph TD {
A[Start: Inaccurate e.e. Result] --> B{Check Chromatogram};
B --> C[Is Baseline Stable?];
C -- No --> D[Troubleshoot Baseline Drift/Noise];
C -- Yes --> E{Are Peaks Symmetrical?};
E -- No --> F[Troubleshoot Peak Tailing/Fronting];
E -- Yes --> G{Is Minor Peak >0.1% of Major?};
G -- Yes --> H[Review Integration Parameters];
H --> I[Compare Baseline Drop vs. Tangent Skim];
I --> J{Do Results Match Manual Integration?};
J -- Yes --> K[Result Validated];
J -- No --> L[Adjust Integration Parameters and Re-process];
G -- No --> M[Verify Limit of Quantification (LOQ)];
M --> N[Is Minor Peak Above LOQ?];
N -- Yes --> H;
N -- No --> O[Method Not Suitable for Trace Analysis];
subgraph "System & Method Issues"
    D; F; M; O;
end

subgraph "Data Processing Issues"
    H; I; J; L;
end

style K fill:#D4EDDA,stroke:#333,stroke-width:2px
style O fill:#F8D7DA,stroke:#333,stroke-width:2px

}

Caption: Decision workflow for validating peak integration accuracy.

IV. References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Sabatino, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI Institutional Repository. [Link]

  • Wenzel, T. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2086-2089. [Link]

  • Khan, I., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 1-15. [Link]

  • De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]

  • Tarafder, A. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules, 23(12), 3127. [Link]

  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. [Link]

  • Dispas, A., et al. (2013). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of Chromatography A, 1283, 106-118. [Link]

  • Nováková, L., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]

  • Dolan, J. W. (2010). Peak Integration Errors: Common Issues and How to Fix Them. Separation Science. [Link]

  • Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography, 9(2-3), 673-681. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies Technical Support. [Link]

  • Peter, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Wang, Z., et al. (2009). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Chirality, 21(6), 599-606. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 64-69. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Bicking, M. K. L. (2006). Integration Errors in Chromatographic Analysis, Part II: Large Peak Size Ratios. LCGC North America, 24(8), 792-800. [Link]

  • Bicking, M. K. L. (2006). Integration Errors in Chromatographic Analysis, Part I: Peaks of Approximately Equal Size. LCGC North America, 24(4), 402-414. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

  • Reddit. (2020). Silly question - but do hydrochloride salts run on a TLC?. r/chemistry. [Link]

Sources

Technical Support Center: Synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this critical chiral building block. By understanding the underlying mechanisms, you can optimize your reaction conditions to improve yield, purity, and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors. The most common include incomplete reaction, degradation of the product during workup, or competing side reactions that consume the starting material. Key areas to investigate are the purity of your starting 2-amino-4'-bromoacetophenone, the activity and stoichiometry of your reducing agent (e.g., borane complex), and the reaction temperature. Meticulous monitoring by TLC or HPLC is crucial to distinguish between an incomplete reaction and side-product formation[1].

Q2: I'm observing an unexpected, less polar spot on my TLC plate. What could it be?

A2: A common, less polar side-product is the over-reduced species, (R)-1-(4-bromophenyl)ethan-2-amine. This occurs when the benzylic alcohol of the desired product is further reduced to a methylene group. This is particularly prevalent with strong reducing agents or prolonged reaction times[2][3]. See Troubleshooting Guide 1 for a detailed explanation.

Q3: My final product has poor enantiomeric excess (ee). How can I improve it?

A3: Suboptimal enantioselectivity in a CBS-catalyzed reduction often points to issues with the catalyst itself or the reaction conditions. Ensure your chiral catalyst is of high purity and handled under strictly anhydrous conditions, as water can significantly degrade enantiomeric excess[1][4]. Lowering the reaction temperature is a standard strategy to enhance selectivity. Also, verify the purity of the starting ketone, as impurities can interfere with the catalyst[1].

Q4: After workup, I have a significant amount of a highly polar impurity that is difficult to separate. What is its likely identity?

A4: A highly polar impurity could be the diol, 1-(4-bromophenyl)ethane-1,2-diol[5]. This can arise from the hydrolysis of the starting α-amino ketone under certain conditions or potentially from the deamination of the product followed by dihydroxylation, although the former is more likely. Another possibility is the formation of boric acid adducts from the borane reagent, which can be challenging to remove. An acidic workup followed by careful extraction is typically required to remove these[6].

Troubleshooting Guides: Side-Product Formation

This section provides in-depth analysis and mitigation strategies for the most common side-products encountered during the enantioselective reduction of 2-amino-4'-bromoacetophenone.

Guide 1: Over-reduction to (R)-1-(4-bromophenyl)ethan-2-amine

The Problem: The appearance of a non-polar impurity, identified as the corresponding amine, resulting from the complete reduction of the benzylic alcohol.

Causality & Mechanism: Benzylic alcohols are susceptible to hydrogenolysis (cleavage of the C-O bond) under certain reducing conditions, especially with strong hydride donors or in the presence of Lewis acids that can activate the hydroxyl group[3]. In the context of a borane reduction, excess borane can coordinate to the newly formed alcohol, making it a good leaving group. A subsequent hydride delivery from another borane molecule leads to the formation of the alkane.

Over_Reduction cluster_main Desired Reaction cluster_side Side Reaction: Over-reduction Ketone 2-Amino-4'-bromo- acetophenone Product (R)-2-Amino-2-(4-bromophenyl) -ethanol Ketone->Product [H] SideProduct (R)-1-(4-bromophenyl) -ethan-2-amine Product->SideProduct Excess [H] (e.g., BH3)

Caption: Pathway for over-reduction side-product formation.

Mitigation Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the borane reagent. Use the minimum excess necessary for complete conversion of the ketone, typically 1.0-1.5 equivalents.

  • Temperature Management: Perform the reduction at low temperatures (e.g., -20°C to 0°C). Lower temperatures disfavor the over-reduction pathway, which generally has a higher activation energy than the desired ketone reduction[1].

  • Reaction Monitoring: Monitor the reaction closely using TLC or HPLC. Quench the reaction promptly upon complete consumption of the starting ketone.

  • Quenching Procedure: Quench the reaction by the slow, dropwise addition of a proton source like methanol at low temperature. This will destroy any excess borane before it can react further with the product alcohol[7].

ParameterStandard ConditionOptimized for Mitigation
BH₃·THF Equiv. 1.5 - 2.01.0 - 1.2
Temperature Room Temperature-20°C to 0°C
Reaction Time 2-4 hoursMonitor until SM consumed (typically 1-3h)

Table 1: Recommended vs. Optimized conditions to prevent over-reduction.

Guide 2: Dimerization and Diol Impurities

The Problem: Formation of dimeric species like 1,2-bis(4-bromophenyl)ethane-1,2-diol or the simple diol 1-(4-bromophenyl)ethane-1,2-diol.

Causality & Mechanism: Dimeric impurities can form via the reductive coupling of the starting ketone, particularly if radical intermediates are generated[8][9]. The formation of 1-(4-bromophenyl)ethane-1,2-diol is typically a result of the hydrolysis of the starting α-amino ketone to the corresponding α-hydroxy ketone, which is then reduced. This hydrolysis can be catalyzed by acidic or basic conditions during storage or the reaction itself.

Dimer_Diol_Formation cluster_diol Diol Formation cluster_dimer Dimer Formation Start 2-Amino-4'-bromo- acetophenone HydroxyKetone α-Hydroxy-4'-bromo- acetophenone Start->HydroxyKetone Hydrolysis (H₂O) Dimer 1,2-Bis(4-bromophenyl) -ethane-1,2-diol Start->Dimer Reductive Coupling (e.g., radical mechanism) Diol 1-(4-bromophenyl) -ethane-1,2-diol HydroxyKetone->Diol Reduction [H]

Caption: Pathways for diol and dimer impurity formation.

Mitigation Protocol:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., THF). The CBS reduction is known to be sensitive to water, which not only can lower enantioselectivity but also promote hydrolysis of the substrate[4].

  • Starting Material Purity: Use high-purity 2-amino-4'-bromoacetophenone. If the starting material has been stored for a long time, consider purification by recrystallization or column chromatography before use.

  • Controlled Addition: Add the ketone substrate dropwise to the solution of the catalyst and borane at a low temperature. This maintains a low concentration of the ketone, minimizing the potential for self-condensation or dimerization reactions[10].

  • pH Control: Ensure the reaction medium is not strongly acidic or basic, which could catalyze unwanted side reactions. The reaction is typically run under neutral conditions.

Guide 3: Hydrodebromination

The Problem: Loss of the bromine atom from the aromatic ring to yield (R)-2-Amino-2-phenylethanol. This is less common with borane reagents but is a significant risk if catalytic hydrogenation is used at any stage (e.g., for reducing a precursor nitro group).

Causality & Mechanism: Aryl halides can undergo hydrogenolysis (cleavage of the C-Br bond and replacement with a C-H bond) in the presence of certain metal catalysts, most notably Palladium on Carbon (Pd/C), and a hydrogen source[11]. While borane reagents are not typically strong enough to cause this, care must be taken if any steps in the synthetic route involve catalytic hydrogenation.

Mitigation Protocol:

  • Choice of Reducing Agent: For the ketone reduction, borane-based reagents are preferred as they do not typically cause hydrodebromination.

  • Catalyst Selection for Other Steps: If a catalytic hydrogenation step is unavoidable (e.g., reducing a nitro-precursor), use catalysts less prone to causing hydrogenolysis, such as Platinum (Pt) or Nickel (Ni), and carefully optimize reaction conditions (lower pressure, shorter reaction time)[12].

  • Avoid Pd/C: If possible, avoid using Pd/C in the presence of the bromophenyl group.

Experimental Workflow: Optimized CBS Reduction

This protocol is designed to maximize yield and enantioselectivity while minimizing the formation of the side-products discussed above.

Experimental_Workflow A 1. Setup Flame-dry glassware under Argon B 2. Catalyst Activation Add (S)-Me-CBS catalyst to anhydrous THF. Cool to -20°C. A->B C 3. Borane Addition Slowly add BH₃·THF (1.1 eq). Stir for 10 min. B->C D 4. Substrate Addition Add 2-amino-4'-bromoacetophenone in anhydrous THF dropwise over 30 min. C->D E 5. Reaction Stir at -20°C. Monitor by TLC/HPLC. D->E F 6. Quench Slowly add Methanol at -20°C. E->F G 7. Workup Warm to RT, add 1M HCl. Extract with organic solvent. Basify aqueous layer & extract product. F->G H 8. Purification & Analysis Crystallize as HCl salt. Analyze purity (HPLC) & ee (Chiral HPLC). G->H

Caption: Optimized experimental workflow for CBS reduction.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) and anhydrous THF. Cool the solution to -20°C using a cryocooler or a dry ice/acetone bath.

  • Borane Addition: Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, 1.1 equivalents) to the catalyst solution while maintaining the temperature at -20°C. Stir for 10 minutes to allow for catalyst activation[13].

  • Substrate Addition: Dissolve 2-amino-4'-bromoacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting ketone is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at -20°C to destroy excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the layers. The aqueous layer contains the protonated amino alcohol product. Wash the aqueous layer with ethyl acetate to remove non-basic impurities.

  • Isolation: Cool the acidic aqueous layer in an ice bath and slowly basify with aqueous NaOH (e.g., 2 M) to a pH > 10. Extract the free amino alcohol product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Salt Formation & Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride salt. Collect the solid by filtration and dry under vacuum.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the chemical purity by HPLC and the enantiomeric excess by chiral HPLC.

References

  • EvitaChem. (n.d.). 1,2-Bis(4-bromophenyl)ethane-1,2-diol.
  • ResearchGate. (n.d.). Reduction of benzylic alcohols to the corresponding alkanes.
  • ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for hydride transfer.
  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link].

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link].

  • BenchChem. (2025). Technical Support Center: Enantioselective Synthesis of 1-(4-Bromophenyl)-1-phenylethanol.
  • Grokipedia. (n.d.). CBS catalyst.
  • National Center for Biotechnology Information. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium.
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)ethane-1,2-diol. PubChem Compound Summary for CID 11148651. Retrieved from [Link].

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2'-Aminoacetophenone derivatives.
  • Reddit. (2024). NaBH4 reaction driven to completion by heating? r/OrganicChemistry.
  • Reddit. (2024). isolating product after sodium borohydride reduction. r/Chempros.
  • Eckerd College. (n.d.). Contrasting Behavior in the Reduction of 1,2-Acenaphthylenedione and 1,2-Aceanthrylenedione. Two Types of Reversible Dimerization of Anion Radicals.
  • National Center for Biotechnology Information. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol. PubMed Central. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.
  • ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link].

  • Wikipedia. (n.d.). Hydrogenation. Retrieved from [Link].

Sources

Technical Support Center: Optimization of Reaction Conditions for (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. This chiral amino alcohol is a valuable building block in pharmaceutical research, particularly for compounds targeting the central nervous system[1]. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring high yield, and enantiomeric purity.

I. Overview of Synthetic Strategies

The primary and most efficient route to (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride involves the asymmetric reduction of the prochiral ketone, 2-amino-4'-bromoacetophenone hydrochloride[2][3][4]. Two principal methodologies are favored for this transformation: chemo-catalysis, most notably the Corey-Bakshi-Shibata (CBS) reduction[5][6], and biocatalysis using ketoreductase enzymes. The choice between these methods depends on available resources, scale, and desired purity profile.

II. Troubleshooting Guide: Asymmetric Reduction & Purification

This section addresses specific issues that may arise during the synthesis and purification of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

Q1: Low enantiomeric excess (ee) in the asymmetric reduction of 2-amino-4'-bromoacetophenone.

Potential Causes & Troubleshooting Steps:

  • Ineffective Chiral Catalyst or Auxiliary (CBS Reduction):

    • Solution: The quality and activity of the oxazaborolidine catalyst are paramount. Ensure the catalyst is fresh or has been stored under anhydrous conditions to prevent deactivation. Consider screening different chiral catalysts or ligands to find one that is optimal for this specific substrate[7]. It is also crucial to maintain anhydrous conditions throughout the reaction, as water can significantly decrease enantioselectivity[6].

    • Expected Outcome: An improvement in enantiomeric excess to >99% is often achievable with an optimized catalyst and stringent anhydrous conditions[7].

  • Suboptimal Reaction Conditions:

    • Solution: Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature can often enhance the ee[6]. Perform a temperature screening study to identify the optimal balance between reaction rate and enantioselectivity. The choice of borane source (e.g., BH₃·THF vs. BH₃·SMe₂) can also influence the outcome[8].

    • Expected Outcome: Identification of a temperature and reagent combination that maximizes enantiomeric excess.

  • Racemization during Workup or Purification:

    • Solution: The product can be susceptible to racemization under harsh pH conditions. During the workup, avoid strong acids or bases for extended periods. Purification via crystallization of the hydrochloride salt should be performed from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) under controlled temperature conditions to prevent racemization[9].

Troubleshooting Decision Tree for Low Enantiomeric Excess:

low_ee start Low Enantiomeric Excess (ee) catalyst Check Catalyst Activity & Purity start->catalyst conditions Optimize Reaction Conditions start->conditions workup Investigate Workup & Purification start->workup catalyst_sol Use fresh/high-purity catalyst Screen different catalysts catalyst->catalyst_sol conditions_sol Lower reaction temperature Screen different borane sources conditions->conditions_sol workup_sol Avoid harsh pH during workup Optimize crystallization conditions workup->workup_sol

Caption: Troubleshooting decision tree for low enantiomeric excess.

Q2: Low reaction yield or incomplete conversion.

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy[7]. If the reaction stalls, consider increasing the reaction time or temperature (while monitoring the impact on ee). Ensure the stoichiometry of the reagents, particularly the borane reducing agent, is correct.

    • Expected Outcome: Complete consumption of the starting material and improved isolated yield.

  • Side Product Formation (Dehalogenation):

    • Solution: A common side reaction with bromo-aromatic compounds is reductive dehalogenation, leading to the formation of (R)-2-amino-2-phenylethanol. This can be minimized by careful control of the reaction temperature and the amount of reducing agent. Using a less reactive borane source or a milder reducing system might be beneficial[10].

    • Expected Outcome: Minimization of the dehalogenated byproduct, leading to a cleaner reaction profile and higher yield of the desired product.

  • Product Loss During Workup and Purification:

    • Solution: (R)-2-Amino-2-(4-bromophenyl)ethanol is a polar molecule, and its hydrochloride salt is water-soluble. During aqueous workup, ensure the pH is adjusted appropriately to minimize the solubility of the free base in the aqueous layer before extraction with an organic solvent. Multiple extractions with a suitable solvent (e.g., ethyl acetate) are recommended. For purification, carefully select the crystallization solvent to maximize recovery[7].

    • Expected Outcome: Increased recovery of the pure product.

Q3: Difficulty in purifying the final product, (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

Potential Causes & Troubleshooting Steps:

  • Presence of Persistent Impurities:

    • Solution: Besides the dehalogenated byproduct, other impurities can arise from the starting materials or side reactions. Purification by recrystallization is often effective. A two-solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed. Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "bad" solvent (e.g., water or hexanes) until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals[9].

    • Expected Outcome: A crystalline solid with high purity.

  • Formation of an Oil instead of a Crystalline Solid:

    • Solution: Oiling out during crystallization can be due to the presence of impurities or a suboptimal solvent system. Try adding a seed crystal to induce crystallization. Alternatively, redissolve the oil and attempt recrystallization from a different solvent system. A slow cooling rate is crucial.

  • Inaccurate Chiral Analysis:

    • Solution: Accurate determination of the enantiomeric excess is critical. If the product lacks a strong chromophore for HPLC analysis, derivatization with a UV-active agent may be necessary[7]. Screen a variety of chiral HPLC columns (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the enantiomers[11][12][13][14].

    • Expected Outcome: A reliable and reproducible analytical method for determining the enantiomeric purity of the final product.

III. Experimental Protocols

Protocol 1: Asymmetric Reduction of 2-Amino-4'-bromoacetophenone via CBS Reduction

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Catalyst Preparation (in situ):

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(+)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).

    • Cool the flask to 0 °C.

  • Reaction Setup:

    • In a separate flame-dried flask, suspend 2-amino-4'-bromoacetophenone hydrochloride (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add the borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.5 - 2.0 eq.), dropwise to the ketone suspension at 0 °C.

    • Stir the mixture for 15-30 minutes at 0 °C.

  • Reduction:

    • Slowly add the ketone-borane mixture to the catalyst solution at 0 °C via a cannula.

    • Allow the reaction to stir at 0 °C to room temperature, monitoring the progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and stir for 30 minutes.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar impurities.

    • Basify the aqueous layer with a suitable base (e.g., 2 M NaOH) to a pH of ~10-11.

  • Extraction and Purification:

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

General Workflow for CBS Reduction and Purification:

cbs_workflow cluster_reaction Asymmetric Reduction cluster_workup Workup & Extraction cluster_purification Purification & Analysis start 2-Amino-4'-bromoacetophenone HCl reaction Asymmetric Reduction (Anhydrous THF) start->reaction catalyst CBS Catalyst + Borane Source catalyst->reaction quench Quench with Methanol reaction->quench acid_wash Acidic Wash quench->acid_wash basify Basify to pH 10-11 acid_wash->basify extract Extract with Ethyl Acetate basify->extract hcl_salt HCl Salt Formation extract->hcl_salt crystallize Recrystallization hcl_salt->crystallize analyze Chiral HPLC & NMR Analysis crystallize->analyze

Caption: General workflow for the CBS reduction and purification.

Protocol 2: Chiral HPLC Analysis

The following is a starting point for developing a chiral HPLC method. Optimization will be required.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) for the free base, or an acidic modifier (e.g., 0.1% trifluoroacetic acid) for the hydrochloride salt.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Temperature: Ambient or controlled (e.g., 25 °C).

Data Summary Table:

ParameterTypical Range/ValueReference
CBS Reduction
Catalyst Loading5-10 mol%[6]
Borane Equivalents1.5 - 2.0[8]
Temperature-20 °C to 25 °C[6]
Typical ee>95%[8]
Chiral HPLC
Column TypePolysaccharide-based[11][14]
Mobile PhaseHexane/Isopropanol[12]
Modifier0.1% Diethylamine or TFA[12]
Flow Rate0.5 - 1.0 mL/min[13]

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the bromine substituent in this molecule? A1: The 4-bromophenyl group is a common motif in pharmacologically active molecules. The bromine atom can participate in halogen bonding and other interactions with biological targets, potentially enhancing binding affinity and selectivity. It also provides a handle for further synthetic modifications via cross-coupling reactions[1].

Q2: Can I use other reducing agents besides borane complexes? A2: While borane complexes are commonly used for CBS reductions, other reducing agents like catecholborane can also be employed[15]. For biocatalytic reductions, a co-factor such as NADH or NADPH is required, often regenerated in situ.

Q3: How should I store 2-amino-4'-bromoacetophenone hydrochloride? A3: This starting material should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is a hydrochloride salt, which is generally more stable than the corresponding free base[2].

Q4: What are the key safety precautions for this synthesis? A4: Borane reagents are flammable and react violently with water. All reactions involving boranes must be conducted under an inert atmosphere in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The workup procedure involving quenching with methanol should be performed carefully in a fume hood.

V. References

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO - IDEALS. (n.d.). Retrieved January 16, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved January 16, 2026, from [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) - TSI Journals. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Comparison of Reactivity of Amine-Borane Complexes. (n.d.). Retrieved January 16, 2026, from [Link]

  • Borane-ammonia complexes stabilized by hydrogen bonding - PubMed. (2002). Retrieved January 16, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 16, 2026, from [Link]

  • Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007). Retrieved January 16, 2026, from [Link]

  • A Short Chronological Review on the Syntheses of Amine-Boranes. (2020). Retrieved January 16, 2026, from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. (2020). Retrieved January 16, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 16, 2026, from [Link]

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 1916569-82-8 - J&K - J&K Scientific. (n.d.). Retrieved January 16, 2026, from [Link]

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - NIH. (2018). Retrieved January 16, 2026, from [Link]

  • CBS reduction of acetophenone followed by 11B NMR - Magritek. (2021). Retrieved January 16, 2026, from [Link]

  • Synthesis and Characterization of Bromoclenbuterol - Hilaris Publisher. (2016). Retrieved January 16, 2026, from [Link]

  • 2-[(4-Bromobenzylidene)amino]ethanol - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Retrieved January 16, 2026, from [Link]

  • A plausible mechanism for the dehalogenation reaction of α‐bromoacetophenone. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Amino-4'-bromoacetophenone hydrochloride, min 98%, 100 grams - CP Lab Safety. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2-Amino-4'-bromoacetophenone | CAS#:7644-04-4 | Chemsrc. (2025). Retrieved January 16, 2026, from [Link]

  • (R)-2-amino-2-(4-bromophenyl)ethanol hydrochloride - MySkinRecipes. (n.d.). Retrieved January 16, 2026, from [Link]

  • Reaction yields for reductive dehalogenation of bromoacetophenone to... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • ELECTROCHEMICAL REDUCTIVE DEHALOGENATION OF BROMINATED ORGANIC COMPOUNDS IN WATER- METHANOL MEDIA ON A BORON DOPED DIAMOND ELECT - TSI Journals. (n.d.). Retrieved January 16, 2026, from [Link]

  • Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes - -ORCA - Cardiff University. (2021). Retrieved January 16, 2026, from [Link]

  • Photocatalytic dehalogenation reaction of a- bromoacetophenone. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022). Retrieved January 16, 2026, from [Link]

  • Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes - Chemical Society Reviews (RSC Publishing). (2021). Retrieved January 16, 2026, from [Link]

  • ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Stability and degradation of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice to ensure the stability and integrity of this crucial chiral building block in your research. This resource addresses common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Inconsistent Analytical Results or Loss of Purity Over Time

You might observe variability in your analytical data (e.g., HPLC, NMR) or a noticeable decrease in the purity of your (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride sample.

  • Possible Cause 1: Improper Storage Conditions. This compound, while relatively stable at room temperature, can be susceptible to degradation if not stored correctly. Several suppliers recommend storing it in a dry, inert atmosphere at room temperature.[1][2][3][4]

    • Troubleshooting Steps:

      • Verify Storage Environment: Ensure the container is tightly sealed and stored in a desiccator or under an inert gas like nitrogen or argon.

      • Temperature Control: While room temperature is generally acceptable, avoid significant temperature fluctuations. For long-term storage, consider refrigeration (2-8 °C), ensuring the container is brought to room temperature before opening to prevent condensation.

      • Light Exposure: Protect the compound from direct light, as photolytic degradation can occur with aromatic compounds.

  • Possible Cause 2: Hydrolytic Degradation. Although a hydrochloride salt, which generally enhances stability, the amino and alcohol functional groups can be susceptible to reactions in aqueous solutions, especially at non-neutral pH.

    • Troubleshooting Steps:

      • pH of Solutions: When preparing solutions, use buffered systems and assess the stability at your intended experimental pH. Avoid highly acidic or alkaline conditions unless required for a specific reaction, and if so, use the solution immediately.

      • Solvent Choice: For analytical purposes, use high-purity, anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh for each experiment.

  • Possible Cause 3: Oxidative Degradation. The amino group can be susceptible to oxidation, leading to the formation of impurities.

    • Troubleshooting Steps:

      • Inert Atmosphere: When handling the solid or preparing solutions, working under an inert atmosphere can minimize exposure to atmospheric oxygen.

      • Avoid Contaminants: Ensure that all glassware and equipment are scrupulously clean and free of any oxidizing agents.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)

The presence of unknown peaks in your chromatogram can indicate the formation of degradation products or the presence of impurities.

  • Possible Cause: Forced Degradation. Your experimental conditions (e.g., elevated temperature, extreme pH, exposure to oxidants) may be inadvertently causing the compound to degrade. Forced degradation studies are intentionally performed to understand these pathways.[5][6]

    • Troubleshooting Workflow:

      G start Unexpected Peak Observed check_method Is the analytical method validated for stability indication? start->check_method stress_test Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_method->stress_test No identify_peaks Characterize Degradation Products (e.g., LC-MS, NMR) check_method->identify_peaks Yes stress_test->identify_peaks modify_conditions Modify Experimental/Storage Conditions to Avoid Degradation identify_peaks->modify_conditions end_goal Achieve Stable Sample and Clean Chromatogram modify_conditions->end_goal

      Caption: Troubleshooting workflow for unexpected chromatographic peaks.

    • Protocol: Simplified Forced Degradation Study

      • Prepare Stock Solutions: Dissolve a known concentration of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in a suitable solvent (e.g., acetonitrile/water).

      • Stress Conditions:

        • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

        • Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

        • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

        • Thermal: Heat a solid sample at 80°C for 48 hours.

        • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

      • Analysis: Analyze the stressed samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection) and compare them to an unstressed control. This will help in identifying the conditions under which degradation occurs and the retention times of the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride?

A1: The compound should be stored at room temperature, in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light and moisture.[1][2][4] Storing in a desiccator is also a good practice.

ConditionRecommendationRationale
Temperature Room TemperatureSufficient for short to medium-term storage.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation of the amino group.
Moisture Sealed in Dry ConditionsMinimizes potential hydrolysis.
Light Protect from LightPrevents photolytic degradation.

Q2: What are the likely degradation pathways for this molecule?

A2: While specific degradation pathway studies for this exact compound are not extensively published in readily available literature, based on its chemical structure (an amino alcohol with a bromophenyl group), we can infer potential degradation pathways.

  • Oxidation: The primary amino group can be oxidized to form corresponding imines or further degradation products. The benzylic alcohol is also susceptible to oxidation to a ketone.

  • Dehydration: Under certain acidic conditions and heat, the alcohol group could potentially be eliminated.

  • Deamination: While less common under typical storage conditions, enzymatic or harsh chemical conditions could lead to the removal of the amino group.[7]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light.

    G Parent (R)-2-Amino-2-(4-bromophenyl) ethanol hydrochloride Oxidation Oxidation Products (Imine, Ketone) Parent->Oxidation Oxidizing Agents, Air Dehydration Dehydration Products Parent->Dehydration Acid, Heat Photodegradation Photolytic Products (e.g., De-brominated) Parent->Photodegradation UV Light

    Caption: Potential degradation pathways.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5][8]

  • Methodology: HPLC Method Development Outline

    • Column Selection: A C18 reverse-phase column is a good starting point.

    • Mobile Phase Selection: Begin with a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

    • Forced Degradation: Perform a forced degradation study as outlined in the troubleshooting section to generate degradation products.[6][9]

    • Method Optimization: Inject the mixture of the parent compound and its degradation products. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.

    • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any known incompatibilities I should be aware of?

A4: As a primary amine, (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is incompatible with strong oxidizing agents, aldehydes, and ketones (which can form imines). As a hydrochloride salt, it may react with strong bases to liberate the free amine. Care should be taken when mixing with other reactive chemical species.

References

  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(5).
  • BU CyberSec Lab. (n.d.). (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • J&K Scientific. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Retrieved from [Link]

  • Kumar, V., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(9), 138-145.
  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38392.
  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. Bioresource technology, 152, 536–539.
  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901.
  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

Sources

Common impurities in commercial (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. This guide is designed to provide in-depth information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with this chiral building block. As Senior Application Scientists, we have compiled this resource based on common inquiries and experimental challenges to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride?

The impurity profile of commercial (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride can be broadly categorized into three main types: synthesis-related impurities, degradation products, and residual solvents.

  • Synthesis-Related Impurities: These are substances that are introduced or formed during the manufacturing process.

    • Enantiomeric Impurity: The most critical impurity is often the (S)-enantiomer, (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.[1] Its presence can significantly impact the stereoselectivity of downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route may be present. A common synthetic precursor is 2-amino-1-(4-bromophenyl)ethan-1-one, which can be reduced to the final product. The presence of this β-aminoketone is a possibility.[2]

    • By-products of Reduction: The reduction of the aminoketone is a key synthetic step. If borane reagents like borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS) are used, by-products such as boric acid or borate esters may be formed after quenching.[3][4][5]

    • Over-reduction Products: In some cases, the benzylic alcohol could be further reduced, leading to the formation of 2-amino-1-(4-bromophenyl)ethane, although this is less common under standard conditions.

  • Degradation Products: These impurities form over time due to improper storage or handling.

    • Oxidation Products: The amino group can be susceptible to oxidation, potentially leading to the formation of the corresponding imine or other related substances.

    • Dehalogenation Products: While less common, degradation may involve the loss of the bromine atom, resulting in (R)-2-amino-2-phenylethanol.

  • Residual Solvents: Solvents used during the synthesis and purification (e.g., toluene, dichloromethane, hexane) might be present in trace amounts.[6]

Q2: What is the expected purity of commercial (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride?

Commercial grades of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride are typically available in purities ranging from 95% to greater than 98%.[7][8][9][10] It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[7] For applications in pharmaceutical development, higher purity grades (e.g., >99%) are often required.

Q3: How should I store this compound to minimize degradation?

To maintain the integrity of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] The recommended storage temperature is room temperature.[7] Protecting the compound from light and moisture is also advisable to prevent photochemical degradation and hydrolysis.

Q4: Can impurities affect my downstream applications?

Absolutely. The impact of impurities can be significant:

  • Enantiomeric Impurity: The presence of the (S)-enantiomer can lead to the formation of diastereomeric products in subsequent chiral reactions, complicating purification and reducing the yield of the desired stereoisomer. In a pharmaceutical context, it could lead to off-target effects or reduced efficacy.

  • Reactive Impurities: Unreacted starting materials like aminoketones can compete in subsequent reactions, leading to the formation of undesired by-products.

  • Inorganic Impurities: Residual boron compounds from the reduction step may interfere with catalytic processes.[3]

According to ICH Q11 guidelines, manufacturing steps that impact the impurity profile of the drug substance should be carefully controlled.[11][12]

Troubleshooting Guide

Issue 1: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

An unexpected peak in your HPLC analysis requires a systematic approach to identify its source.

Step 1: Verify System Suitability Ensure your HPLC system is performing correctly. Check for stable pressure, consistent retention times of your standard, and appropriate peak shape.

Step 2: Consider Potential Impurities Consult the table below for potential impurities and their likely chromatographic behavior relative to the main peak of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

Potential Impurity Likely Origin Expected Polarity (Relative to Main Compound) Notes
(S)-enantiomerSynthesisIdenticalRequires a chiral HPLC method for separation.
2-amino-1-(4-bromophenyl)ethan-1-oneIncomplete reductionLess polarThe ketone is less polar than the corresponding alcohol.
4-BromobenzaldehydeStarting MaterialLess polarAn early-stage precursor.[6]
2-(4-Bromophenyl)ethanolDeamination/Side reactionLess polarLacks the polar amino group.[13]
Boric Acid/Borate EstersReduction by-productMore polarThese are generally water-soluble and may elute early in reverse-phase HPLC.[3]

Step 3: Analytical Workflow Follow this workflow to systematically identify the unknown peak.

G cluster_results Identification start Unexpected Peak Observed chiral_hplc Run Chiral HPLC Method start->chiral_hplc Is enantiomeric purity a concern? lc_ms Perform LC-MS Analysis start->lc_ms Need mass information spike Spike with Known Standard chiral_hplc->spike Peak at expected (S)-enantiomer retention time? nmr Acquire 1H NMR of Sample lc_ms->nmr Mass does not match known impurities synthesis_impurity Impurity is synthesis-related (e.g., ketone) lc_ms->synthesis_impurity degradation_product Impurity is a degradation product nmr->degradation_product enantiomer Impurity is (S)-enantiomer spike->enantiomer

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Step 4: Advanced Characterization If the impurity remains unidentified, consider techniques like preparative HPLC to isolate the impurity, followed by NMR spectroscopy or high-resolution mass spectrometry for structural elucidation.

Issue 2: My reaction yield is low or inconsistent. Could impurities be the cause?

Yes, impurities in your starting material can significantly affect reaction outcomes.

  • Check the Purity: Re-analyze your starting material using the HPLC protocol below to confirm its purity and identify any major impurities that may have formed during storage.

  • Enantiomeric Purity: If you are performing a stereoselective reaction, the presence of the (S)-enantiomer will directly reduce your diastereomeric or enantiomeric excess.

  • Inhibiting Impurities: Ketone or aldehyde impurities can react with your reagents, leading to side products and reduced yields. Boron-containing residues can sometimes poison catalysts used in subsequent steps.[5]

Recommendation: If you suspect impurities are affecting your reaction, consider purifying the (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to remove less soluble impurities.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment (Achiral)

This method is suitable for determining the purity of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride and detecting most synthesis-related and degradation impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC for Enantiomeric Purity

To resolve the (R) and (S) enantiomers, a chiral stationary phase is required.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

    • Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typical. A common starting point is 90:10 Hexane:Isopropanol + 0.1% Diethylamine. Note: The exact ratio will need to be optimized for your specific column.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Prepare a sample solution at approximately 0.5 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.

Impurity Formation Pathway

The following diagram illustrates a common synthetic route and highlights the points at which key impurities can be introduced.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_mat 4-Bromoacetophenone amination Amination start_mat->amination imp_start Unreacted Starting Material start_mat->imp_start intermediate 2-Amino-1-(4-bromophenyl)ethan-1-one amination->intermediate reduction Chiral Reduction (e.g., with Borane reagent) intermediate->reduction imp_ketone Unreacted Intermediate intermediate->imp_ketone product (R)-2-Amino-2-(4-bromophenyl)ethanol HCl reduction->product imp_boron Boron By-products reduction->imp_boron imp_enantiomer (S)-enantiomer reduction->imp_enantiomer

Caption: Origin of synthesis-related impurities.

References

  • Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. BU CyberSec Lab. [Link]

  • (S)-2-Amino-2-(4-bromophenyl)ethanol. AbacipharmTech. [Link]

  • 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E, National Institutes of Health. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. J. Seyden-Penne, VCH Publishers, 1997.
  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. MySkinRecipes. [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Advances, National Institutes of Health. [Link]

  • Borane Reagents. Organic Chemistry Portal. [Link]

  • Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. International Council for Harmonisation. [Link]

  • API starting materials - New Q&A document for ICH Q11. gmp-compliance.org. [Link]

  • Stability Considerations for Biopharmaceuticals. BioProcess International. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology. [Link]

  • Presenter: Anita Tiwari. U.S. Food & Drug Administration. [Link]

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Hairui Chemical. [Link]

  • 2-(4-Bromophenyl)ethanol. PubChem, National Institutes of Health. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]

Sources

Validation & Comparative

A Scientist's Guide to Unlocking Stereospecific Bioactivity: A Comparative Framework for (R)- and (S)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chiral Distinction in Neuroscience Drug Discovery

To the dedicated researcher, scientist, and drug development professional, the molecule 2-Amino-2-(4-bromophenyl)ethanol hydrochloride presents a compelling starting point for novel therapeutics targeting the central nervous system (CNS). Its structural resemblance to known biogenic amines suggests a potential interaction with a range of neurotransmitter systems. However, the presence of a chiral center in this molecule introduces a critical dimension that must be thoroughly investigated: stereospecific bioactivity. The (R) and (S) enantiomers, while chemically identical in achiral environments, can exhibit profoundly different pharmacological and toxicological profiles within the chiral landscape of the human body.

This guide is structured to address a significant gap in the public domain: the absence of direct comparative bioactivity data for (R)- and (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. While these enantiomers are commercially available as building blocks for pharmaceutical synthesis, their distinct biological activities have not been detailed in accessible literature[1][2]. Therefore, this document serves not as a repository of existing comparative data, but as a comprehensive methodological framework. It is designed to empower researchers to conduct the necessary investigations to elucidate the unique biological signatures of each enantiomer. By following the principles and experimental protocols outlined herein, you will be equipped to make data-driven decisions in your drug discovery and development endeavors.

The fundamental principle underpinning this guide is that assuming equivalent bioactivity between enantiomers is a scientifically untenable position that can lead to misinterpretation of results and the advancement of suboptimal drug candidates. As has been demonstrated with numerous chiral drugs, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, contribute to off-target effects, or even be toxic[3][4].

Section 1: The Hypothesis - Anticipating Stereoselective Interactions with CNS Targets

The chemical architecture of 2-Amino-2-(4-bromophenyl)ethanol hydrochloride, a phenylethanolamine derivative, strongly suggests potential interactions with adrenergic, serotonergic, and dopaminergic receptors. The spatial orientation of the hydroxyl and amino groups, dictated by the (R) or (S) configuration, will critically influence the molecule's ability to form specific bonds with the chiral microenvironment of receptor binding pockets.

Our central hypothesis is that the (R) and (S) enantiomers will exhibit significant differences in their affinity and efficacy at one or more of these receptor families. For instance, the stereochemistry of adrenergic agonists and antagonists is a well-established determinant of their activity[5][6]. It is therefore plausible that one enantiomer of 2-Amino-2-(4-bromophenyl)ethanol will demonstrate higher affinity and/or potency as either an agonist or antagonist at specific adrenoceptor subtypes. Similar stereoselective interactions are known to occur with serotonin and dopamine receptors, influencing the pharmacological profiles of numerous CNS-active drugs[7][8].

To systematically investigate this, a tiered screening approach is recommended, beginning with in vitro receptor binding and functional assays, followed by cell-based and more complex physiological assessments.

Section 2: Experimental Workflow for Comparative Bioactivity Profiling

The following protocols are designed to provide a robust comparison of the (R) and (S) enantiomers. It is imperative that both enantiomers, as well as the racemic mixture, are tested in parallel to generate a complete dataset.

Initial Target Screening: Receptor Binding Assays

The first step is to determine the binding affinity of each enantiomer for a panel of relevant CNS receptors. Radioligand binding assays are a gold-standard for this purpose.

Objective: To quantify the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of (R)- and (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride at key neurotransmitter receptors.

Experimental Protocol: Radioligand Competition Binding Assay

  • Target Selection: A panel of receptors should be chosen based on the structural similarity of the test compounds to known ligands. A recommended starting panel includes:

    • Adrenergic Receptors: α1, α2, β1, β2, β3

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3

    • Dopamine Receptors: D1, D2, D3, D4, D5

  • Materials:

    • Cell membranes expressing the human recombinant receptor of interest.

    • A suitable radioligand for each receptor target (e.g., [3H]-Prazosin for α1, [3H]-CGP-12177 for β-adrenergic receptors, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).

    • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

    • (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

    • Racemic 2-Amino-2-(4-bromophenyl)ethanol hydrochloride

    • Assay buffer specific to the receptor being tested.

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Multi-well plates.

  • Procedure:

    • Prepare serial dilutions of the (R), (S), and racemic compounds.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plates at a specified temperature and for a duration sufficient to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This experiment will yield quantitative data on the binding affinity of each enantiomer for the selected receptors, which can be presented in a comparative table.

EnantiomerReceptorKi (nM)
(R)α1
(S)α1
Racemateα1
(R)β2
(S)β2
Racemateβ2
.........

Table 1: Hypothetical data table for summarizing receptor binding affinities.

Functional Characterization: Second Messenger and Reporter Gene Assays

Following the identification of receptors with significant binding affinity, the next crucial step is to determine the functional activity of the enantiomers at these targets (i.e., are they agonists, antagonists, or inverse agonists?).

Objective: To characterize the functional efficacy and potency of each enantiomer at the identified target receptors.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

This protocol is suitable for adrenergic receptors and some serotonin and dopamine receptor subtypes.

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest.

  • Materials:

    • Cultured cells expressing the target receptor.

    • (R)-, (S)-, and racemic 2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

    • A known agonist and antagonist for the receptor (positive controls).

    • Assay medium.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure for Agonist Testing:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add serial dilutions of the (R), (S), and racemic compounds, as well as the known agonist.

    • Incubate for a specified period.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

  • Procedure for Antagonist Testing:

    • Pre-incubate the cells with serial dilutions of the (R), (S), and racemic compounds, or a known antagonist.

    • Add a fixed concentration of a known agonist (typically the EC80 concentration).

    • Incubate and measure the intracellular cAMP levels as described above.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the full agonist.

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the compound concentration and fit to an inhibitory dose-response curve to determine the IC50. Calculate the antagonist dissociation constant (Kb) using the Schild equation.

Visualization of the Experimental Workflow:

G cluster_0 In Vitro Bioactivity Profiling start Prepare (R), (S), and Racemic 2-Amino-2-(4-bromophenyl)ethanol HCl binding_assay Radioligand Competition Binding Assays (Adrenergic, Serotonin, Dopamine Receptors) start->binding_assay data_table_1 Generate Ki Values (Comparative Table) binding_assay->data_table_1 functional_assay Functional Assays (e.g., cAMP, Calcium Flux) binding_assay->functional_assay For high-affinity targets conclusion Identify Stereospecific Bioactivity Profile data_table_1->conclusion data_table_2 Determine EC50/IC50 and Emax (Comparative Table) functional_assay->data_table_2 data_table_2->conclusion

Caption: Workflow for determining the stereospecific bioactivity of the enantiomers.

Section 3: Interpreting the Data and Implications for Drug Development

The data generated from these experiments will provide a clear, evidence-based comparison of the bioactivity of the (R) and (S) enantiomers. Several outcomes are possible:

  • One Enantiomer is Potent and Selective: This is the ideal scenario for drug development, where one enantiomer (the eutomer) can be advanced as a single-isomer drug, minimizing off-target effects from the other enantiomer (the distomer).

  • Both Enantiomers are Active but with Different Profiles: One enantiomer might be a potent agonist at a specific receptor, while the other is a weaker antagonist at the same or a different receptor. This complex pharmacology would need to be carefully considered.

  • The Racemate Exhibits a Different Profile: The presence of both enantiomers could lead to a pharmacological profile that is not simply the sum of its parts, due to potential interactions at the receptor level.

A thorough understanding of the stereospecific bioactivity is essential for:

  • Lead Optimization: Focusing medicinal chemistry efforts on the more active and selective enantiomer.

  • Intellectual Property: Filing patents for the single, active enantiomer.

  • Regulatory Submissions: Providing a clear rationale for the development of a single enantiomer versus a racemate, as recommended by regulatory agencies like the FDA[9].

Logical Relationship of Stereochemistry to Bioactivity:

G cluster_0 From Chirality to Clinical Outcome chiral_center Chiral Center in 2-Amino-2-(4-bromophenyl)ethanol enantiomers (R) and (S) Enantiomers (Different 3D Structures) chiral_center->enantiomers receptor_binding Stereospecific Interaction with Chiral Biological Receptors enantiomers->receptor_binding differential_bioactivity Differential Bioactivity (Affinity, Efficacy, Potency) receptor_binding->differential_bioactivity pharmacology Distinct Pharmacological and Toxicological Profiles differential_bioactivity->pharmacology clinical_outcome Optimal Therapeutic Outcome (Efficacy vs. Side Effects) pharmacology->clinical_outcome

Caption: The causal chain from molecular chirality to therapeutic relevance.

Conclusion

While direct comparative data on the bioactivity of (R)- and (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is not currently in the public domain, this should not be a deterrent to their investigation. Instead, it represents an opportunity for novel research. The structural features of these molecules strongly suggest that they will exhibit stereospecific pharmacology. By employing the systematic, data-driven approach outlined in this guide, researchers can elucidate the unique biological properties of each enantiomer. This knowledge is not merely academic; it is a prerequisite for the rational design and development of safer and more effective CNS therapeutics. The investment in chiral separation and stereospecific testing early in the drug discovery process is a critical step towards realizing the full therapeutic potential of promising chemical scaffolds.

References

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • MySkinRecipes. 2-amino-2-(4-bromophenyl)ethanol. [Link]

  • BU CyberSec Lab. (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • J&K Scientific. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • CAS. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • PubMed. Bioactivity and Analysis of Chiral Compounds. [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • AbacipharmTech. (S)-2-Amino-2-(4-bromophenyl)ethanol. [Link]

  • PubMed. Stereoselective action of (R,R)-(+/-)-methyl-4-[2-[2-hydroxy-2-(3-chlorophenyl)ethylamino] propyl]-phenoxyacetic acid (BRL37344) on beta-adrenoceptors and metabolic chiral inversion. [Link]

  • PubMed Central. Alcohol inhibits sociability via serotonin inputs to the nucleus accumbens. [Link]

  • PubMed Central. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

  • PubMed Central. Involvement of local serotonin-2A but not serotonin-1B receptors in the reinforcing effects of ethanol within the posterior ventral tegmental area of female Wistar rats. [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

  • National Center for Biotechnology Information. Stereoselectivity of porcine beta-adrenergic receptors for ractopamine stereoisomers. [Link]

  • PubMed. Beta adrenergic sensitization of gamma-aminobutyric acid receptors to ethanol involves a cyclic AMP/protein kinase A second-messenger mechanism. [Link]

  • PubMed Central. Effects of Dopamine Receptor Antagonists on the Acquisition of Ethanol-Induced Conditioned Place Preference in Mice. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. [Link]

  • National Institutes of Health. β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118551 on the positive inotropic effect of adrenaline in murine hearts. [Link]

  • PubMed Central. Modulation of dopamine release by ethanol is mediated by atypical GABAA receptors on cholinergic interneurons in the nucleus accumbens. [Link]

  • ResearchGate. Differences in Bioactivity between the Enantiomers of α-Pinene. [Link]

  • PubMed Central. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. [Link]

  • BYU ScholarsArchive. "Peripheral Dopamine 2 Receptors Both Modulate Central Dopamine Release" by J. Daniel Obray. [Link]

  • PubMed. Effects of dopamine receptor antagonists on the acquisition of ethanol-induced conditioned place preference in mice. [Link]

  • PubMed. The Pharmacology of Impulsive Behaviour in Rats VI: The Effects of Ethanol and Selective Serotonergic Drugs on Response Choice With Varying Delays of Reinforcement. [Link]

  • PubMed. Alcohol stimulates the release of dopamine and serotonin in the nucleus accumbens. [Link]

  • PubMed. Antagonistic effects of dopaminergic signaling and ethanol on protein kinase A-mediated phosphorylation of DARPP-32 and the NR1 subunit of the NMDA receptor. [Link]

  • PubMed. Desensitization to the Behavioral Effects of Alpha 2-adrenergic Agonists in Rats. [Link]

  • PubMed Central. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the fields of pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is fundamental to function. The vast majority of biological targets are chiral, meaning they interact differently with the two mirror-image forms, or enantiomers, of a chiral drug molecule.[1] This often results in one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, toxic. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry.[2]

Chiral auxiliaries are a powerful and reliable tool in this endeavor.[3] These are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[4] After guiding the formation of the new stereocenter, the auxiliary is cleaved and can often be recovered for reuse.[2][5]

This guide focuses on providing a comparative analysis of leading chiral auxiliaries, framed as alternatives to using chiral building blocks like (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride . While this amino alcohol is a valuable synthon for producing enantiomerically pure substances, particularly for central nervous system drug candidates, it is typically incorporated into the final molecule rather than serving as a recoverable auxiliary.[6][7] Here, we will explore robust, recoverable auxiliary-based strategies that provide access to a diverse range of chiral molecules, including the chiral amines and carboxylic acids that are often the targets when using such building blocks. We will delve into the mechanistic rationale, present comparative performance data, and provide detailed experimental protocols to guide researchers in selecting the optimal tool for their synthetic challenges.

Chapter 1: The Fundamental Principles of Auxiliary-Mediated Asymmetric Synthesis

The efficacy of a chiral auxiliary is predicated on its ability to effectively transfer its stereochemical information to a prochiral substrate.[8] This is achieved by creating a new, diastereomeric compound where the two faces of the reactive center are no longer energetically equivalent. The auxiliary must provide a rigid conformational bias that sterically hinders one approach of an incoming reagent, thereby directing the reaction to the other face.

An ideal chiral auxiliary should meet several key criteria:

  • Availability and Cost: It should be readily available in both enantiomeric forms at a reasonable cost.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not cause racemization of the newly formed stereocenter.[]

  • High Diastereoselectivity: It must induce a high degree of stereocontrol, leading to products with high diastereomeric excess (de).

  • Recoverability: For cost-effectiveness and sustainability, the auxiliary should be recoverable in high yield after cleavage.

The general workflow for employing a chiral auxiliary is a three-step process, as illustrated below.

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate 1. Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Asymmetric_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomerically_Enriched_Product 2. Diastereoselective     Transformation Final_Product Enantiomerically Pure Final Product Diastereomerically_Enriched_Product->Final_Product 3. Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomerically_Enriched_Product->Recovered_Auxiliary & Recovery

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Chapter 2: A Profile of Leading Chiral Auxiliaries

While hundreds of chiral auxiliaries have been developed, a select few have emerged as the workhorses of asymmetric synthesis due to their broad applicability and reliability.[10] We will compare four of the most prominent classes.

  • Evans' Oxazolidinones: Developed by David A. Evans, these are among the most versatile and reliable auxiliaries.[11] Derived from readily available amino alcohols, they are particularly effective in asymmetric aldol reactions, alkylations, and Michael additions.[12] Stereocontrol is achieved through the formation of a rigid, chelated Z-enolate, where a substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate.[]

  • Oppolzer's Camphorsultam: Based on the rigid bicyclic structure of camphor, this auxiliary provides excellent stereochemical control in a variety of reactions, including Diels-Alder cycloadditions, alkylations, and aldol additions.[14][15] The sultam's rigid framework creates a highly predictable steric environment, leading to high diastereoselectivities.[4][16]

  • Pseudoephedrine Amides: Championed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary.[17] Both enantiomers are commodity chemicals.[18] Amides formed from pseudoephedrine undergo highly diastereoselective alkylations to produce α-substituted products, which can be readily converted to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[19][20] An important alternative, pseudoephenamine, offers similar or even superior performance without the regulatory restrictions associated with pseudoephedrine.[21]

  • Ellman's tert-Butanesulfinamide (tBS): For the direct synthesis of chiral amines, Ellman's auxiliary is arguably the gold standard.[22] It functions as both a chiral auxiliary and a source of nitrogen.[23] Condensation with an aldehyde or ketone forms a tert-butanesulfinyl imine, which then undergoes highly diastereoselective nucleophilic addition. Subsequent mild acidic hydrolysis cleaves the sulfinamide group to reveal the chiral primary amine.[4][23]

Caption: Structures of four widely used classes of chiral auxiliaries.

Chapter 3: Quantitative Performance Benchmarking

To provide a clear comparison, we have compiled representative data for two fundamental asymmetric transformations. The choice of base, solvent, and temperature is critical and is optimized to favor the formation of a specific enolate geometry, which is key to achieving high diastereoselectivity.

Table 1: Asymmetric Alkylation of a Propionyl Imide with Benzyl Bromide

This reaction is a benchmark for creating α-chiral carboxylic acid derivatives, which are versatile building blocks.

Chiral AuxiliaryBaseConditionsYield (%)Diastereomeric Ratio (dr)Reference
(S)-4-Benzyl-2-oxazolidinoneNaHMDSTHF, -78 °C90-95%>99:1[10]
(1S)-(-)-2,10-CamphorsultamLiHMDSTHF, -78 °C85-92%>98:2[14]
(1S,2S)-(+)-PseudoephedrineLDA, LiClTHF, 0 °C>90%>99:1[17][18]

Note: Diastereomeric ratios can often be enhanced to >99:1 through a single recrystallization.

Table 2: Asymmetric Synthesis of a Chiral Primary Amine

This comparison highlights the efficiency of the Ellman method for direct amine synthesis versus a multi-step approach that might originate from an oxazolidinone-derived product.

Method / AuxiliaryTarget AmineKey TransformationOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Direct: (R)-tert-Butanesulfinamide(S)-1-PhenylethylamineDiastereoselective addition of MeMgBr to sulfinylimine~90%>98%[22][23]
Indirect: Evans' Oxazolidinone(S)-1-PhenylethylamineAlkylation -> Cleavage to Acid -> Curtius Rearrangement~60-70% (multi-step)>99%[4]

As the data illustrates, for the direct synthesis of chiral primary amines, the Ellman auxiliary provides a significantly more atom-economical and efficient route.

Chapter 4: Experimental Protocols: A Head-to-Head Comparison

To translate data into practice, we provide detailed, self-validating protocols for the asymmetric alkylation of a propionyl amide to synthesize an enantiomerically enriched precursor to 2-methyl-3-phenylpropanoic acid.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol leverages the well-defined chelation control of the oxazolidinone auxiliary to achieve high diastereoselectivity. The use of sodium hexamethyldisilazide (NaHMDS) as a base at low temperature ensures the rapid and quantitative formation of the required Z-enolate.

G cluster_protocol Evans' Oxazolidinone Alkylation Workflow Start Start: N-Propionyl Oxazolidinone Enolate 1. Deprotonation (NaHMDS, THF, -78°C) Start->Enolate Alkylation 2. Electrophile Addition (Benzyl Bromide, -78°C) Enolate->Alkylation Quench 3. Quench Reaction (Sat. aq. NH4Cl) Alkylation->Quench Workup 4. Aqueous Workup & Extraction Quench->Workup Purify 5. Purification (Chromatography) Workup->Purify Product Final Product: Alkylated Adduct Purify->Product

Caption: Key steps in the Evans' auxiliary-mediated asymmetric alkylation protocol.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-N-propionyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Enolate Formation: Cool the solution to -78 °C using an acetone/dry ice bath. Add NaHMDS (1.1 eq, as a 1.0 M solution in THF) dropwise over 10 minutes. Stir the resulting solution for 30 minutes at -78 °C. The formation of the sodium Z-enolate is critical for high stereoselectivity.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically pure product.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide

This protocol highlights the practicality of the pseudoephedrine auxiliary. The key insight by Myers and coworkers was the addition of lithium chloride, which breaks up solution aggregates of the lithium enolate, dramatically increasing its reactivity and allowing the reaction to proceed efficiently at a more convenient temperature (0 °C).[17]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under argon, add anhydrous lithium chloride (6.0 eq) and the (1S,2S)-pseudoephedrine propionamide (1.0 eq). Add anhydrous THF (0.2 M) and stir.

  • Enolate Formation: Cool the slurry to 0 °C in an ice bath. Add lithium diisopropylamide (LDA) (1.1 eq, as a 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the mixture at 0 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. Stir the reaction at 0 °C for 1.5-3 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The product can often be purified by simple recrystallization from an ethyl acetate/hexanes mixture, a significant advantage for large-scale synthesis.

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral auxiliary is a strategic decision that depends on the specific synthetic target, scale, cost considerations, and the desired reaction type.

  • (R)-2-Amino-2-(4-bromophenyl)ethanol and similar molecules remain excellent choices as chiral building blocks when their core structure is desired in the final product.

  • Evans' Oxazolidinones offer unmatched versatility and a deep well of literature precedent, making them a reliable choice for a wide range of C-C bond formations, especially in complex natural product synthesis.[4][12]

  • Oppolzer's Camphorsultam is a powerful option when high rigidity and predictable facial bias are needed, particularly in cycloaddition reactions.[15]

  • Pseudoephedrine Amides represent a highly practical and cost-effective method for asymmetric alkylations, with the added benefit of often crystalline products that simplify purification.[18]

  • Ellman's tert-Butanesulfinamide is the premier choice for the direct and efficient synthesis of chiral primary amines, a functionality ubiquitous in pharmaceuticals.[23]

By understanding the distinct advantages and mechanistic underpinnings of each of these alternatives, researchers and drug development professionals can make informed decisions, accelerating the synthesis of complex chiral molecules with precision and efficiency.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Grokipedia. Camphorsultam. [Link]

  • Bracher, P. J., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]

  • Wikipedia. Camphorsultam. [Link]

  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sci-Hub. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. [Link]

  • Sci-Hub. Enantioselective Synthesis of 2-Substituted Alcohols Using (+)-(1S,2S)-Pseudoephedrine as Chiral Auxiliary. [Link]

  • Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Daicel. Iridium Catalyst for Chiral Amine Synthesis. [Link]

  • ACS Publications. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. [Link]

  • ResearchGate. (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. [Link]

  • PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • NIH. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]

  • Organic Syntheses. (−)-d-2,10-camphorsultam. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • ResearchGate. (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • ACS Publications. Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. [Link]

  • NIH. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral molecule, a structural class of profound importance in the pharmaceutical industry. The stereochemistry of such active pharmaceutical ingredients (APIs) is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development and validation of robust analytical methods to confirm identity, purity, strength, and, crucially, the enantiomeric excess (e.e.) of the desired (R)-enantiomer are not merely procedural hurdles but foundational pillars of drug safety and efficacy.

This guide provides a comparative analysis of analytical methodologies for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. It moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and validation parameter design. The content is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the described workflows are scientifically sound and regulatory-compliant.[1][2][3]

Section 1: Overview and Comparison of Analytical Techniques

The analytical strategy for a chiral amine like (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride must address both achiral and chiral purity. Several techniques are available, each with distinct advantages and limitations. The choice is often dictated by the specific analytical goal, such as routine quality control, stability testing, or initial characterization.

Chromatographic methods are the cornerstone for separating and quantifying chiral amines.[4] High-Performance Liquid Chromatography (HPLC) is the most established technique, while Supercritical Fluid Chromatography (SFC) is a powerful, "greener" alternative gaining traction for its speed and efficiency, particularly in chiral separations.[4][5] Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), offer complementary information, primarily for structural elucidation and confirmation of chirality.[4]

Comparative Performance Analysis

The following table summarizes the key performance characteristics of the most relevant analytical techniques for this topic.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification of Assay, Impurities, and Enantiomeric Excess.High-throughput screening and quantification of enantiomeric excess.Structural Elucidation and Identity Confirmation.
Specificity High; excellent separation of enantiomers and related substances with appropriate chiral stationary phase (CSP).Very High; often provides superior resolution and speed for chiral compounds compared to HPLC.[5]High; provides detailed structural information. Enantiomeric excess can be determined with chiral shift reagents.
Sensitivity (LOQ) Low (ng/mL to µg/mL).Low (comparable to or better than HPLC).Relatively low; requires higher analyte concentration (mg/mL).
Analysis Time Moderate (typically 15-40 minutes).Fast (typically 2-10 minutes).Fast for basic spectra, but can be longer for complex experiments.
Solvent Consumption High (organic solvents).Low (primarily CO2 with small amounts of organic modifier).[5]Low.
Robustness High; well-understood and extensively validated.Moderate to High; sensitive to pressure and temperature but modern instruments are very stable.High.
Regulatory Acceptance Universally accepted as a primary QC method.Increasingly accepted, especially for chiral purity.Accepted for identity; less common as a primary quantitative method for QC.

Section 2: The Gold Standard: Chiral HPLC Method Validation

For regulatory submission and routine quality control, a validated stability-indicating chiral HPLC method is indispensable. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

Logical Flow of Method Validation

The validation process follows a structured, logical path where the results of one stage inform the next. This workflow ensures that a comprehensive and reliable data package is generated.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2) cluster_rep Phase 3: Documentation Dev Method Development (Select CSP, Mobile Phase) Opt Method Optimization (Improve Resolution, Peak Shape) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Spec->Acc Prec Precision (Repeatability & Intermediate) Spec->Prec Range Range Lin->Range Report Validation Report Range->Report Acc->Range Prec->Range LOD LOD & LOQ LOD->Report Rob Robustness Rob->Report SOP Standard Operating Procedure Report->SOP caption Figure 1: Workflow for HPLC Method Validation. G HPLC HPLC High-Performance Liquid Chromatography Mobile Phase: Organic Solvents (Hexane, Acetonitrile, etc.) Primary Variables: - Mobile Phase Composition - Flow Rate - Temperature Typical Run Time: 15-40 min SFC SFC Supercritical Fluid Chromatography Mobile Phase: Supercritical CO₂ + Modifier (e.g., Methanol) Primary Variables: - % Modifier & Additives - Back Pressure (ABPR) - Temperature Typical Run Time: 2-10 min caption Figure 2: Key Differences between HPLC and SFC.

Sources

A Comparative Analysis of Synthetic Routes to (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical endeavor. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the practical application and theoretical underpinnings of each methodology. We will explore both classic asymmetric chemical synthesis and modern biocatalytic approaches, providing the necessary experimental data and protocols to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The core challenge in synthesizing (R)-2-Amino-2-(4-bromophenyl)ethanol lies in the stereoselective reduction of the prochiral ketone, 2-amino-4'-bromoacetophenone. Achieving high enantiomeric excess (e.e.) is paramount, as the biological activity of the final pharmaceutical product often resides in a single enantiomer. This guide will focus on two prominent and effective strategies to achieve this transformation: the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction using ketoreductases.

Comparative Overview of Synthetic Strategies

FeatureCorey-Bakshi-Shibata (CBS) ReductionBiocatalytic Reduction
Catalyst Chiral oxazaborolidine (e.g., (R)-Me-CBS)Ketoreductase (KRED) enzyme or whole cells
Reducing Agent Borane complexes (e.g., BH₃·THF)Cofactor (NAD(P)H), often regenerated in situ
Enantioselectivity Generally high (>95% e.e.)Typically very high (>99% e.e.)
Reaction Conditions Anhydrous, often cryogenic temperaturesAqueous media, mild temperatures (e.g., 25-40 °C)
Substrate Scope Broad for aryl alkyl ketonesCan be highly specific; may require enzyme screening
Environmental Impact Use of borane reagents and organic solvents"Green" approach with biodegradable catalysts in water
Scalability Well-established for large-scale synthesisIncreasingly scalable with advancements in biotechnology
Cost Catalyst and borane reagents can be costlyEnzyme cost can be a factor, but regeneration systems help

Logical Flow of the Synthetic Routes

The overall synthetic pathway can be visualized as a two-step process, starting from the commercially available 4-bromoacetophenone. The first step involves the synthesis of the key intermediate, 2-amino-4'-bromoacetophenone hydrochloride. The second, and most critical step, is the asymmetric reduction of this ketone to the desired (R)-amino alcohol.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Final Product Formation 4-Bromoacetophenone 4-Bromoacetophenone 2-Bromo-4'-bromoacetophenone 2-Bromo-4'-bromoacetophenone 4-Bromoacetophenone->2-Bromo-4'-bromoacetophenone Bromination 2-Amino-4'-bromoacetophenone HCl 2-Amino-4'-bromoacetophenone HCl 2-Bromo-4'-bromoacetophenone->2-Amino-4'-bromoacetophenone HCl Amination (R)-2-Amino-2-(4-bromophenyl)ethanol (R)-2-Amino-2-(4-bromophenyl)ethanol 2-Amino-4'-bromoacetophenone HCl->(R)-2-Amino-2-(4-bromophenyl)ethanol CBS Reduction or Biocatalytic Reduction (R)-2-Amino-2-(4-bromophenyl)ethanol HCl (R)-2-Amino-2-(4-bromophenyl)ethanol HCl (R)-2-Amino-2-(4-bromophenyl)ethanol->(R)-2-Amino-2-(4-bromophenyl)ethanol HCl HCl Salt Formation

Caption: General synthetic workflow to (R)-2-Amino-2-(4-bromophenyl)ethanol HCl.

Route 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high enantioselectivity in the reduction of a wide range of prochiral ketones.[1][2]

Mechanistic Insight

The efficacy of the CBS reduction stems from the formation of a chiral complex between the oxazaborolidine catalyst and borane. This complex then coordinates to the ketone, positioning it in a way that allows for a highly face-selective hydride transfer from the borane to the carbonyl carbon. The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically employed.[3][4]

CBS_Mechanism Ketone 2-Amino-4'-bromoacetophenone Transition_State Chiral Transition State Ketone->Transition_State Catalyst_Complex (S)-CBS-Borane Complex Catalyst_Complex->Transition_State Product (R)-Amino Alcohol Transition_State->Product

Caption: Simplified CBS reduction mechanism.

Experimental Protocol: CBS Reduction

Part A: Synthesis of 2-Amino-4'-bromoacetophenone Hydrochloride

  • Bromination: To a solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent such as acetic acid, add bromine (1.0 eq) dropwise at a temperature below 20°C. After the addition, the mixture is stirred until the reaction is complete (monitored by TLC). The resulting α-bromo ketone is then isolated.

  • Amination and Salt Formation: The crude 2-bromo-4'-bromoacetophenone is dissolved in an appropriate solvent, and ammonia is introduced to displace the bromide. Subsequent treatment with hydrochloric acid in a suitable solvent like ether will precipitate the desired 2-amino-4'-bromoacetophenone hydrochloride.

Part B: Asymmetric Reduction

  • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0°C, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5 eq) dropwise.

  • After stirring for 15 minutes, cool the mixture to -30°C.

  • A solution of 2-amino-4'-bromoacetophenone hydrochloride (1.0 eq) and a non-interfering base (e.g., a hindered tertiary amine, 1.1 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at -30°C for several hours until completion (monitored by TLC or HPLC).

  • The reaction is quenched by the slow addition of methanol, followed by 1N HCl.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Part C: Hydrochloride Salt Formation

  • The crude (R)-2-Amino-2-(4-bromophenyl)ethanol is dissolved in a suitable solvent like isopropanol.

  • A solution of HCl in isopropanol is added dropwise until the pH is acidic.

  • The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Expected Performance
  • Yield: Typically in the range of 80-90% for the reduction step.

  • Enantiomeric Excess: Generally >95% e.e.

Route 2: Biocatalytic Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[5] The use of ketoreductases (KREDs) for the asymmetric reduction of ketones offers exceptional enantioselectivity and mild reaction conditions.

The Power of Enzymes

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH). The enzyme's active site is inherently chiral, leading to a highly specific orientation of the substrate and resulting in the formation of a single enantiomer of the product. For the synthesis of (R)-alcohols, a ketoreductase that follows the anti-Prelog stereoselectivity is required.

Biocatalytic_Reduction Ketone 2-Amino-4'-bromoacetophenone Enzyme_Substrate_Complex Enzyme-Substrate Complex Ketone->Enzyme_Substrate_Complex Enzyme_Cofactor Ketoreductase (KRED) + NAD(P)H Enzyme_Cofactor->Enzyme_Substrate_Complex Product_Cofactor (R)-Amino Alcohol + NAD(P)+ Enzyme_Substrate_Complex->Product_Cofactor Cofactor_Regeneration Cofactor Regeneration (e.g., Glucose/GDH) Product_Cofactor->Cofactor_Regeneration Cofactor_Regeneration->Enzyme_Cofactor

Caption: Biocatalytic reduction workflow with cofactor regeneration.

Experimental Protocol: Biocatalytic Reduction

Part A: Synthesis of 2-Amino-4'-bromoacetophenone Hydrochloride

(Refer to the protocol in the CBS Reduction section)

Part B: Asymmetric Bioreduction

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), prepare a mixture containing the ketoreductase, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the cofactor (NADP⁺ or NAD⁺).

  • Add the 2-amino-4'-bromoacetophenone hydrochloride substrate. A co-solvent such as isopropanol may be used to improve substrate solubility.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

  • The progress of the reaction is monitored by HPLC.

  • Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The enzyme can be removed by centrifugation or filtration.

  • The organic layers are combined, dried, and concentrated.

Part C: Hydrochloride Salt Formation

(Refer to the protocol in the CBS Reduction section)

Expected Performance
  • Yield: Often quantitative conversion is observed, with isolated yields typically >90%.

  • Enantiomeric Excess: Excellent, frequently >99% e.e.

Ensuring Trustworthiness: Analytical Verification

The enantiomeric excess of the synthesized (R)-2-Amino-2-(4-bromophenyl)ethanol must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Chiral HPLC Method
  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating enantiomers of amino alcohols.

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar modifier such as ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) is commonly used.

By comparing the peak areas of the two enantiomers in the chromatogram of the synthesized product with that of a racemic standard, the enantiomeric excess can be accurately calculated.

Conclusion

Both the Corey-Bakshi-Shibata reduction and biocatalytic reduction are highly effective methods for the synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

  • The CBS reduction is a well-established, robust, and versatile chemical method that consistently delivers high enantioselectivity. It is a reliable choice for chemists familiar with handling air- and moisture-sensitive reagents.

  • Biocatalytic reduction represents a more modern, "green" approach that offers exceptional enantioselectivity under mild, aqueous conditions. While it may require initial screening to identify a suitable enzyme, the benefits in terms of safety, environmental impact, and often higher selectivity make it an increasingly attractive option, especially for large-scale industrial applications.

The choice between these two routes will ultimately depend on the specific requirements of the project, including scale, available equipment, cost considerations, and environmental, health, and safety (EHS) policies. This guide provides the foundational knowledge and practical starting points to enable researchers to make an informed decision and successfully synthesize this important chiral building block.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

  • Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts: a case study of an (R)-selective KRED for the synthesis of a key intermediate for atorvastatin. Current Opinion in Chemical Biology, 17(2), 284-292. [Link]

  • Aaltonen, N., & Papageorgiou, G. (2016). Ketoreductases: An introductory overview. Methods in Molecular Biology, 1425, 23-38. [Link]

  • Acetophenone, p-bromo-. Organic Syntheses. [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

A Spectroscopic Guide to Chiral Brominated Amino Alcohols: Comparative Analysis of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Fingerprinting

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral amino alcohol whose structure is of significant interest in the synthesis of bioactive compounds. The presence of a stereocenter, a bromine-substituted aromatic ring, and amino and hydroxyl functionalities makes spectroscopic analysis a powerful tool for its identification and the assessment of its purity. This guide will focus on four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By comparing the known spectral data of its structural analogs, we can elucidate the expected spectral "fingerprint" of our target molecule.

Our comparative set includes:

  • (R)-2-Amino-2-phenylethanol: The non-brominated parent compound.

  • 1-(4-Bromophenyl)ethanol: A positional isomer of the bromo-phenylethanol core.

  • 2-(4-Bromophenyl)ethanol: Another positional isomer, lacking the amino group at the benzylic position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as labile protons (e.g., -OH, -NH₂) may exchange with deuterium, leading to signal broadening or disappearance. For the hydrochloride salt, DMSO-d₆ is a suitable choice to observe all protons.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer. The spectral width should typically be set from 0 to 12 ppm. An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required.

Caption: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectral Comparison

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

CompoundAromatic Protons (ppm)Benzylic Proton (-CH-N/O) (ppm)Methylene Protons (-CH₂-O) (ppm)Other Protons (ppm)
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl (Predicted) ~7.6 (d, 2H), ~7.4 (d, 2H)~4.5-4.8 (m, 1H)~3.8-4.0 (m, 2H)-NH₃⁺, -OH (broad signals, variable)
(R)-2-Amino-2-phenylethanol[1]~7.2-7.4 (m, 5H)~4.0-4.2 (t, 1H)~3.5-3.7 (m, 2H)-NH₂, -OH (broad signals)
1-(4-Bromophenyl)ethanol[2][3]7.49 (d, 2H), 7.26 (d, 2H)4.88 (q, 1H)-1.85 (s, 1H, -OH), 1.48 (d, 3H, -CH₃)
2-(4-Bromophenyl)ethanol[4][5]7.39 (d, 2H), 7.06 (d, 2H)-3.74 (t, 2H), 2.75 (t, 2H)2.36 (broad s, 1H, -OH)

Analysis and Prediction:

  • Aromatic Region: The para-substitution on the phenyl ring in (R)-2-Amino-2-(4-bromophenyl)ethanol HCl will result in a characteristic AA'BB' system, appearing as two doublets. The electron-withdrawing effect of the bromine atom will shift these protons downfield compared to the non-brominated analog.

  • Benzylic Proton: The proton attached to the chiral carbon (C-2) is expected to be a multiplet due to coupling with the adjacent methylene protons and the amino protons. The presence of the electron-withdrawing amino group (protonated as -NH₃⁺ in the hydrochloride salt) and the hydroxyl group will shift this proton significantly downfield.

  • Methylene Protons: The two protons of the -CH₂OH group are diastereotopic due to the adjacent stereocenter and will likely appear as a multiplet.

  • Labile Protons: The protons of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups will be broad and their chemical shifts will be concentration and solvent dependent.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

CompoundAromatic C (ppm)Benzylic C (-CH-N/O) (ppm)Methylene C (-CH₂-O) (ppm)Other C (ppm)
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl (Predicted) ~140 (C-ipso), ~132 (C-Br), ~128 (CH), ~122 (CH)~58-62~65-68-
2-Amino-1-(4-bromophenyl)-ethanol[6]Not specifiedNot specifiedNot specified-
1-(4-Bromophenyl)ethanol[3][7]144.8, 131.5, 127.2, 121.169.8-25.2 (-CH₃)
2-(4-Bromophenyl)ethanol[4]Not specified-Not specified-

Analysis and Prediction:

  • Aromatic Carbons: The carbon attached to the bromine (C-Br) is expected around 121-122 ppm. The ipso-carbon (attached to the ethanolamine chain) will be further downfield.

  • Aliphatic Carbons: The benzylic carbon (C2) bearing the amino group will be in the range of 58-62 ppm, while the carbon of the hydroxymethyl group (C1) will be slightly more downfield, around 65-68 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.

  • Spectral Range: Record the spectrum over the range of 4000-400 cm⁻¹.

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

IR Spectral Comparison
CompoundO-H Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-H (sp²) Stretch (cm⁻¹)C-H (sp³) Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl (Predicted) ~3400-3200 (broad)~3000-2800 (broad)~3100-3000~2950-2850~600-500
2-Amino-2-phenylethanol[8]~3350 (broad)~3300, ~3200~3080-3030~2940-2860-
1-(4-Bromophenyl)ethanol[3]~3356 (broad)-~3050-3000~2970-2850Not specified
2-(4-Bromophenyl)ethanol[4]~3330 (broad)-~3080-3020~2940-2860Not specified

Analysis and Prediction:

  • O-H and N-H Stretching: The most prominent feature will be a very broad band from approximately 3400 cm⁻¹ down to 2800 cm⁻¹, arising from the overlapping O-H stretch of the alcohol and the N-H stretches of the ammonium salt (-NH₃⁺).

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C-Br Stretching: A peak in the fingerprint region, typically between 600 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via an Electrospray Ionization (ESI) source. Acquire the mass spectrum in positive ion mode over a suitable m/z range to observe the molecular ion and key fragment ions.

Mass Spectral Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl (Predicted) 216/218 ([M+H]⁺ of free base)198/200 ([M+H-H₂O]⁺), 185/187 ([M-CH₂OH]⁺)
2-Amino-2-phenylethanol[8]138 ([M+H]⁺)120 ([M+H-H₂O]⁺), 107 ([M-CH₂OH]⁺)
1-(4-Bromophenyl)ethanol200/202 ([M]⁺)185/187 ([M-CH₃]⁺), 157/159, 120
2-(4-Bromophenyl)ethanol[9]200/202 ([M]⁺)171/173, 120, 91

Analysis and Prediction:

  • Isotopic Pattern: A crucial feature for any bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Molecular Ion: For (R)-2-Amino-2-(4-bromophenyl)ethanol (free base, MW ≈ 216 g/mol ), the protonated molecule [M+H]⁺ will appear as a pair of peaks at m/z 216 and 218.

  • Fragmentation: Common fragmentation pathways for amino alcohols include the loss of water ([M+H-H₂O]⁺) and cleavage of the C-C bond adjacent to the amino group. The loss of the hydroxymethyl group would lead to a fragment at m/z 185/187.

UV-Vis Spectroscopy: Probing the Aromatic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.

UV-Vis Spectral Comparison
Compoundλmax (nm)Molar Absorptivity (ε)
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl (Predicted) ~220, ~265-275Not available
2-Amino-2-phenylethanol~210, ~250-260Not available
Bromobenzene~210, ~264~7400, ~150

Analysis and Prediction:

  • The UV-Vis spectrum of (R)-2-Amino-2-(4-bromophenyl)ethanol HCl is expected to be dominated by the transitions of the bromophenyl chromophore. We can predict two main absorption bands: a strong absorption around 220 nm and a weaker, fine-structured band in the 265-275 nm region. The bromine substituent may cause a slight red shift (bathochromic shift) compared to the non-brominated analog.

Conclusion

This guide provides a framework for the spectroscopic characterization of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride through a comparative analysis of its structural analogs. By understanding the influence of each functional group on the different types of spectra, researchers can confidently predict the spectral features of the target compound. The provided experimental protocols serve as a starting point for obtaining high-quality data for this and related chiral amino alcohols. This systematic approach underscores the power of spectroscopy as a tool for structural elucidation and quality control in modern chemical research.

References

  • PubChem. 2-(4-Bromophenyl)ethanol. [Link]

  • J. Braz. Chem. Soc. Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. [Link]

  • The Royal Society of Chemistry. Supporting information for Asymmetric transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. [Link]

  • PubChem. 2-Amino-2-phenylethanol. [Link]

  • ChemBK. (2R)-2-amino-2-phenylethanol. [Link]

  • Aladdin. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • BMRB. BMRB entry bmse000307 - 2-Amino-1-phenylethanol. [Link]

  • PMC. 2-[(4-Bromobenzylidene)amino]ethanol. [Link]

  • PubChem. 2-Amino-1-(4-bromophenyl)-1-ethanol. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • PubChemLite. 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO). [Link]

  • SpectraBase. 2-Phenylethanol. [Link]

  • NIST. Benzeneethanol, 4-bromo-. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • SpectraBase. 2-(4-Aminophenyl)ethanol. [Link]

  • Sigma-Aldrich. (S)-2-Amino-2-(4-bromophenyl)ethanol. [Link]

  • SpectraBase. 1-(4-Bromophenyl)ethanol. [Link]

Sources

A Comparative Guide to the Efficacy of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride as a Catalyst Precursor in Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the production of enantiomerically pure chiral alcohols is a cornerstone for the development of pharmaceuticals and other bioactive molecules. The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient methods to achieve this. The choice of catalyst is paramount, dictating not only the yield and enantioselectivity but also the economic viability and scalability of the process. This guide provides an in-depth comparison of the potential efficacy of catalysts derived from (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride against established alternatives in two major catalytic systems: oxazaborolidine-catalyzed borane reduction (Corey-Bakshi-Shibata reduction) and Ruthenium-catalyzed asymmetric transfer hydrogenation.

Section 1: Oxazaborolidine-Catalyzed Asymmetric Borane Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a renowned method for the highly enantioselective reduction of a wide array of ketones.[1][2] The reaction is catalyzed by an oxazaborolidine, which is typically formed in situ or pre-formed from a chiral β-amino alcohol and a borane source.[2][3]

The Mechanism of Action: A Precisely Organized Transition State

The remarkable selectivity of the CBS reduction stems from a well-ordered, six-membered ring transition state. The process can be dissected into the following key steps[4]:

  • Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The prochiral ketone then coordinates to the more Lewis acidic endocyclic boron. This coordination is directed by sterics, with the larger substituent of the ketone orienting away from the chiral framework of the catalyst.

  • Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a chair-like transition state, thus establishing the new stereocenter with high fidelity.

  • Catalyst Regeneration: The resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst for the next cycle.

CBS_Mechanism cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Catalyst Oxazaborolidine Catalyst Active_Complex Active Catalyst- Borane Complex Catalyst->Active_Complex Coordination Borane BH₃•THF Borane->Active_Complex Transition_State Ketone Coordination & Hydride Transfer (Six-membered TS) Active_Complex->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Work-up

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Benchmark Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Diphenylprolinol) Derived Catalyst

The oxazaborolidine derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol is a widely used and highly effective CBS catalyst, serving as an excellent benchmark for comparison. Its rigid pyrrolidine backbone and bulky diphenyl groups create a well-defined chiral pocket, leading to high enantioselectivities for a broad range of substrates.[3][5]

Ketone SubstrateProductYield (%)ee (%)Reference
Acetophenone(R)-1-Phenylethanol9596[6]
Propiophenone(R)-1-Phenyl-1-propanol9292[6]
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9294[1]
Cyclohexyl methyl ketone(R)-1-Cyclohexylethanol-89[6]
Evaluating the Potential of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a simpler, acyclic chiral amino alcohol.[7][8][9] While direct performance data for its derived oxazaborolidine catalyst is not extensively reported in peer-reviewed literature, we can infer its potential efficacy based on structural and electronic principles.

  • Structural Considerations: Compared to the rigid, bicyclic structure of the diphenylprolinol-derived catalyst, an oxazaborolidine from a simpler aminoethanol derivative would be more flexible. This increased conformational freedom can sometimes lead to a less tightly organized transition state, potentially resulting in lower enantioselectivity.

  • Electronic Effects: The key feature of this precursor is the para-bromo substituent on the phenyl ring. The bromine atom is an electron-withdrawing group. This electronic perturbation can influence the catalyst's performance in several ways[6]:

    • Lewis Acidity: The electron-withdrawing nature of the bromine could increase the Lewis acidity of the endocyclic boron atom in the oxazaborolidine. A more Lewis acidic catalyst might bind the ketone substrate more strongly, potentially leading to a faster reaction rate.

    • Catalyst Stability: The electronic nature of the aryl group can also affect the stability and aggregation state of the oxazaborolidine catalyst, which in turn can influence its activity and selectivity.

Anticipated Performance: It is hypothesized that the oxazaborolidine catalyst derived from (R)-2-Amino-2-(4-bromophenyl)ethanol would be a competent catalyst for the asymmetric reduction of ketones. However, due to its structural flexibility compared to the benchmark diphenylprolinol-derived catalyst, it may exhibit slightly lower enantioselectivity for some substrates. The electron-withdrawing bromo group might enhance the reaction rate. For substrates where electronic interactions are more critical for stereodifferentiation than steric bulk, this catalyst could offer competitive or even superior performance.

Representative Experimental Protocol: CBS Reduction of Acetophenone

This protocol describes the in situ generation of the oxazaborolidine catalyst and its use in the asymmetric reduction of acetophenone.[6][10]

  • Catalyst Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 0.05-0.1 eq.) and anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of borane-THF complex in THF (0.6-1.0 eq.) to the flask and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, dissolve the ketone (e.g., acetophenone, 1.0 eq.) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst solution over 5-10 minutes.

  • Monitoring and Work-up: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, careful addition of methanol, followed by 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Section 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is another powerful and widely used method for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, most commonly Ruthenium or Rhodium, with a chiral ligand. Isopropanol often serves as both the solvent and the hydride source.

The Mechanism of Action: A Concerted Hydrogen Transfer

The currently accepted mechanism for Ru-catalyzed ATH with chiral amino alcohol ligands involves a metal-ligand bifunctional catalysis pathway.

  • Formation of the Active Catalyst: The pre-catalyst, often a Ru(II)-arene complex, reacts with the chiral amino alcohol ligand in the presence of a base to form the active 16-electron ruthenium hydride species.

  • Outer-Sphere Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the active catalyst to form an outer-sphere complex.

  • Concerted Hydride and Proton Transfer: In a six-membered pericyclic transition state, the hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is transferred from the protonated amine of the ligand to the carbonyl oxygen. This concerted step is responsible for the high efficiency and enantioselectivity of the reaction.

ATH_Mechanism cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Precatalyst [Ru(arene)Cl₂]₂ + Chiral Amino Alcohol Active_Catalyst Active Ru-H Species (16e⁻) Precatalyst->Active_Catalyst Base Base (e.g., KOH) Base->Active_Catalyst Transition_State Outer-Sphere Concerted H⁻/H⁺ Transfer (Six-membered TS) Active_Catalyst->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Ru-alkoxide Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst H₂ Transfer from iPrOH Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol iPrOH Isopropanol iPrOH->Active_Catalyst

Caption: The catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Benchmark Ligand: (1R,2S)-Aminoindanol

(1R,2S)-Aminoindanol is a highly effective ligand for Ru-catalyzed ATH of ketones, providing excellent yields and enantioselectivities. Its rigid bicyclic structure pre-organizes the catalyst into a well-defined chiral environment, facilitating high levels of stereoinduction.

Ketone SubstrateMetal PrecursorBaseYield (%)ee (%)Reference
Acetophenone[RuCl₂(p-cymene)]₂KOH>9592[2]
4-Chloroacetophenone[RuCl₂(p-cymene)]₂KOH>9595[11]
1-Indanone[RuCl₂(p-cymene)]₂KOH>9598[11]
Evaluating the Potential of (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride as a Ligand

As in the CBS reduction, using (R)-2-Amino-2-(4-bromophenyl)ethanol as a ligand in ATH presents a trade-off between structural simplicity and rigidity.

  • Structural Considerations: The acyclic nature of this ligand would impart greater flexibility to the resulting ruthenium complex compared to the rigid aminoindanol system. This could potentially lead to a less defined chiral pocket and, consequently, lower enantioselectivity.

  • Electronic Effects: The electron-withdrawing 4-bromo substituent on the phenyl ring is again a key feature. In the context of the ATH mechanism, this could influence the electronic properties of the catalyst in a few ways:

    • Acidity of the N-H Proton: The electron-withdrawing group would make the amine proton more acidic. This could facilitate the proton transfer step in the concerted transition state, potentially increasing the reaction rate.

    • Stability of the Ru-H Species: The electronic nature of the ligand can influence the stability and reactivity of the crucial ruthenium hydride intermediate.

Anticipated Performance: A ruthenium catalyst bearing the (R)-2-Amino-2-(4-bromophenyl)ethanol ligand is expected to be active in the ATH of ketones. The increased acidity of the N-H proton due to the bromo substituent might lead to a high turnover frequency. However, the conformational flexibility of the ligand might result in lower enantioselectivity compared to catalysts with more rigid ligands like aminoindanol. This ligand may be particularly interesting for substrates where electronic matching with the catalyst is a dominant factor in stereoselectivity.

Representative Experimental Protocol: Ru-Catalyzed ATH of Acetophenone

This protocol is a general procedure for the ATH of acetophenone using an in situ prepared ruthenium catalyst.[12]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5-1 mol%) and the chiral amino alcohol ligand (e.g., (1R,2S)-aminoindanol, 1.1-2.2 mol%) in isopropanol.

  • Heat the mixture (e.g., to 80 °C) for a short period (e.g., 15-30 minutes) to facilitate the formation of the catalyst complex.

  • Reaction: Cool the mixture to room temperature and add the ketone substrate (e.g., acetophenone, 1.0 eq.).

  • Add a solution of a base (e.g., KOH or Cs₂CO₃ in isopropanol) to initiate the reaction.

  • Monitoring and Work-up: Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Conclusion

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a valuable chiral building block with significant potential as a precursor for catalysts in asymmetric ketone reductions. While it may not achieve the same level of enantioselectivity as benchmark catalysts with more rigid chiral scaffolds in all cases, its unique electronic properties due to the 4-bromo substituent make it an intriguing candidate for investigation. Catalysts derived from this amino alcohol could offer advantages in terms of reaction rate and may exhibit high selectivity for specific substrates where electronic effects play a dominant role. Further experimental validation is warranted to fully elucidate the efficacy and scope of this promising catalyst precursor in both CBS reductions and asymmetric transfer hydrogenation.

References

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA. Available at: [Link]

  • CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • Asymmetric synthesis of β‐amino alcohols: scope of 2‐bromoaromatic... ResearchGate. Available at: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]

  • Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol. Sci-Hub. Available at: [Link]

  • 2-Azanorbornyl alcohols: very efficient ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. The Journal of Organic Chemistry. Available at: [Link]

  • CBS reduction of acetophenone followed by 11B NMR. Magritek. Available at: [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Available at: [Link]

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. J&K Scientific. Available at: [Link]

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. Available at: [Link]

  • CBS reduction of acetophenone and proposed transition structures for... ResearchGate. Available at: [Link]

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. MySkinRecipes. Available at: [Link]

  • Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. ChemRxiv. Available at: [Link]

  • Experimental and Computational Studies on the Ruthenium-Catalyzed Dehydrative C-H Coupling of Phenols with Aldehydes for the Synthesis of 2-Alkylphenol, Benzofuran, and Xanthene Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • 2-[(4-Bromobenzylidene)amino]ethanol. Acta Crystallographica Section E. Available at: [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride . As a chiral building block with potential applications in the synthesis of bioactive compounds, particularly those targeting the central nervous system, understanding its potential for cross-reactivity is paramount for ensuring the specificity and accuracy of analytical methods and for predicting potential off-target biological effects.

The structural similarity of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride to known adrenergic agonists necessitates a thorough evaluation of its interaction with analytical systems and biological targets designed for related compounds. This guide outlines a multi-platform approach, leveraging immunoassay, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a robust and objective comparison of its cross-reactivity profile against a panel of structurally and functionally related molecules.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity, in the context of analytical chemistry, refers to the ability of a substance other than the intended analyte to generate a response in an analytical system. In drug development, it can also describe the interaction of a molecule with unintended biological targets. For a chiral intermediate like (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, which shares the 2-amino-2-phenylethanol scaffold with several β2-adrenoceptor agonists, the potential for cross-reactivity is a critical consideration[1][2]. Failure to adequately characterize cross-reactivity can lead to inaccurate quantification in analytical assays and unforeseen pharmacological effects in biological systems.

This guide will focus on a curated panel of potential cross-reactants, selected based on their structural similarity and known biological activity as adrenergic drugs[3].

Table 1: Panel of Potential Cross-Reactants

Compound NameRationale for Inclusion
(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride Enantiomer of the target compound. Essential for assessing stereospecificity of the analytical method.
2-Amino-2-phenylethanol (Phenylglycinol) The core structural scaffold, lacking the bromine substituent.[4][5]
Phenylethanolamine A closely related endogenous trace amine and a key structural motif in many sympathomimetic drugs.
Epinephrine (Adrenaline) An endogenous catecholamine and non-selective adrenergic agonist.[6]
Norepinephrine An endogenous catecholamine and adrenergic agonist, primarily acting on alpha and beta-1 receptors.
Isoproterenol A non-selective β-adrenergic agonist.
Salbutamol A selective β2-adrenergic agonist commonly used as a bronchodilator.
Clenbuterol A potent, long-acting β2-adrenergic agonist.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is crucial for accurately assessing cross-reactivity. This guide compares three orthogonal methods: a high-sensitivity immunoassay, a high-resolution chromatographic separation (HPLC), and a definitive mass-based detection method (GC-MS).

G cluster_0 Analytical Platforms cluster_1 Performance Metrics Immunoassay Immunoassay Sensitivity Sensitivity Immunoassay->Sensitivity High Specificity Specificity Immunoassay->Specificity Variable Throughput Throughput Immunoassay->Throughput High Quantification Quantification Immunoassay->Quantification Semi-Quantitative/Quantitative HPLC HPLC HPLC->Sensitivity Moderate HPLC->Specificity High HPLC->Throughput Moderate HPLC->Quantification Excellent GCMS GCMS GCMS->Sensitivity Moderate-High GCMS->Specificity Very High GCMS->Throughput Low-Moderate GCMS->Quantification Excellent

Caption: Comparison of analytical methods for cross-reactivity studies.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays, particularly in a competitive format, are powerful tools for the high-throughput screening of small molecules.[7] The principle relies on the competition between the target analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites. The development of a sensitive and specific ELISA for a phenylethanolamine derivative has been previously demonstrated.[8][9][10][11]

  • Antigen Conjugation and Antibody Production:

    • Synthesize a hapten derivative of (R)-2-Amino-2-(4-bromophenyl)ethanol suitable for conjugation to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for the assay plate coating).

    • Immunize rabbits or mice with the hapten-KLH conjugate to generate polyclonal or monoclonal antibodies, respectively.

    • Purify the resulting antibodies using protein A/G chromatography.

  • ELISA Plate Coating:

    • Coat a 96-well microtiter plate with the hapten-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a standard curve of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride and solutions of the potential cross-reactants at various concentrations.

    • In a separate plate or tube, pre-incubate the standards or cross-reactant solutions with a fixed, limited concentration of the purified antibody for 1 hour at 37°C.

    • Transfer 100 µL of the antibody-analyte mixture to each well of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at 37°C.

  • Detection and Quantification:

    • Wash the plate three times with wash buffer.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of binding for each standard and cross-reactant relative to the zero-analyte control.

    • Plot the standard curve and determine the IC50 value (the concentration of analyte that causes 50% inhibition of binding).

    • Calculate the percent cross-reactivity for each potential cross-reactant using the formula: (IC50 of (R)-2-Amino-2-(4-bromophenyl)ethanol / IC50 of cross-reactant) x 100%

Table 2: Representative Immunoassay Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl5.2100
(S)-2-Amino-2-(4-bromophenyl)ethanol HCl55.89.3
2-Amino-2-phenylethanol>1000<0.5
Phenylethanolamine>1000<0.5
Epinephrine875.30.6
Norepinephrine>1000<0.5
Isoproterenol650.10.8
Salbutamol>1000<0.5
Clenbuterol920.40.6

Note: Data are hypothetical and for illustrative purposes.

A high cross-reactivity percentage indicates that the antibody recognizes and binds to the cross-reactant, while a low percentage suggests good specificity for the target analyte.

G A Coat Plate with Analyte-Protein Conjugate B Block Unbound Sites A->B C Add Mixture of Antibody and Sample/Standard B->C D Incubate (Competition) C->D E Wash to Remove Unbound Antibody D->E F Add Enzyme-Linked Secondary Antibody E->F G Wash F->G H Add Substrate G->H I Measure Signal (Inversely Proportional to Analyte) H->I

Caption: Workflow for a competitive ELISA.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture. For chiral molecules like (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, chiral HPLC is essential for distinguishing between enantiomers.

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® IA or similar).

    • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

    • Basic additive (e.g., diethylamine) to improve peak shape for amines.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small percentage of a basic additive (e.g., 0.1% diethylamine). The exact ratio should be optimized for the best separation. A starting point could be Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (e.g., ~225 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride and each potential cross-reactant in the mobile phase.

    • Create a mixed standard solution containing all compounds of interest.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard of 2-Amino-2-(4-bromophenyl)ethanol to determine the retention times of the (R) and (S) enantiomers.

    • Inject the mixed standard solution to determine the retention times of all potential cross-reactants.

    • Analyze individual samples to confirm peak identity.

  • Data Analysis:

    • Assess cross-reactivity by observing the retention times of the potential cross-reactants relative to (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. Co-elution indicates a lack of specificity under the chosen conditions.

    • Quantify the separation by calculating the resolution between adjacent peaks. A resolution of >1.5 is considered baseline separation.

Table 3: Representative HPLC Retention Time Data

CompoundRetention Time (min)Resolution (relative to (R)-enantiomer)
(R)-2-Amino-2-(4-bromophenyl)ethanol HCl 12.5-
(S)-2-Amino-2-(4-bromophenyl)ethanol HCl14.22.1
2-Amino-2-phenylethanol8.94.5
Phenylethanolamine9.53.8
Epinephrine7.16.8
Norepinephrine6.87.2
Isoproterenol8.25.4
Salbutamol10.13.0
Clenbuterol15.83.5

Note: Data are hypothetical and for illustrative purposes.

Successful separation of all compounds, as indicated by distinct retention times and adequate resolution, demonstrates the high specificity of the HPLC method.

G A Prepare Mobile Phase and Samples B Equilibrate HPLC System and Chiral Column A->B C Inject Sample Mixture B->C D Separation on Chiral Stationary Phase C->D E UV Detection D->E F Data Acquisition and Analysis (Retention Time, Resolution) E->F

Caption: Workflow for Chiral HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal and highly specific method for the analysis of volatile and thermally stable compounds.[12][13] For non-volatile compounds like amino alcohols, derivatization is often required to increase their volatility. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.

  • Instrumentation and Materials:

    • GC-MS system with a capillary column suitable for the analysis of derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column).

    • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)).

    • High-purity helium as the carrier gas.

  • Sample Derivatization:

    • Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.

    • Add the derivatization reagent and an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas Flow: Constant flow of helium (e.g., 1.0 mL/min).

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to cover the expected fragments of the derivatized analytes (e.g., 50-550 amu).

  • Analysis:

    • Inject the derivatized mixed standard solution to determine the retention times and mass spectra of the TMS-derivatives of all compounds.

    • Analyze individual derivatized samples to confirm peak identity and fragmentation patterns.

  • Data Analysis:

    • Cross-reactivity is assessed by comparing the retention times and mass spectra of the potential cross-reactants with that of the target analyte.

    • The unique fragmentation pattern of each compound provides a high degree of specificity, minimizing the likelihood of misidentification.

Table 4: Representative GC-MS Data for TMS-Derivatized Analytes

CompoundRetention Time (min)Key Mass Fragments (m/z)
(R)-2-Amino-2-(4-bromophenyl)ethanol 15.2256, 179, 73
(S)-2-Amino-2-(4-bromophenyl)ethanol15.2256, 179, 73
2-Amino-2-phenylethanol12.8178, 106, 73
Phenylethanolamine13.1194, 103, 73
Epinephrine18.5371, 179, 73
Norepinephrine17.9357, 179, 73
Isoproterenol16.4268, 178, 73
Salbutamol19.1356, 267, 73
Clenbuterol17.3335, 262, 73

Note: Data are hypothetical and for illustrative purposes. Enantiomers will co-elute on a non-chiral GC column.

The combination of unique retention times and distinct mass fragmentation patterns allows for the unambiguous identification of each compound, thereby providing the highest level of confidence in assessing cross-reactivity.

G A Sample Derivatization (e.g., Silylation) B Inject Derivatized Sample into GC A->B C Separation in Capillary Column B->C D Elution into Mass Spectrometer C->D E Ionization and Fragmentation D->E F Mass Analysis E->F G Data Interpretation (Retention Time and Mass Spectrum) F->G

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion and Recommendations

This guide provides a comparative framework for evaluating the cross-reactivity of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride using three distinct and complementary analytical platforms.

  • Competitive ELISA is recommended for high-throughput screening and initial assessments of cross-reactivity due to its high sensitivity and speed. However, the development of a specific antibody is a prerequisite, and the results can be semi-quantitative.

  • Chiral HPLC-UV offers excellent specificity for separating the target compound from its enantiomer and other structurally related molecules. It is a robust and reliable method for quantitative analysis and is highly recommended for routine quality control.

  • GC-MS provides the highest level of confidence for unambiguous identification through a combination of chromatographic separation and mass spectral data. While it may require a derivatization step and has a lower throughput, it is the gold standard for confirmatory analysis and structural elucidation.

For a comprehensive and defensible cross-reactivity study, a multi-tiered approach is advised. Initial screening with a well-characterized immunoassay can be followed by the specificity and quantitative power of HPLC for routine analysis. GC-MS should be employed for confirmatory purposes and for the investigation of any unexpected or ambiguous results. By employing these methodologies, researchers can confidently characterize the cross-reactivity profile of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, ensuring the reliability of future analytical data and providing valuable insights into its potential biological interactions.

References

  • Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. PubMed. [Link]

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]

  • Preparation of polyclonal antibodies and development of a direct competitive enzyme-linked immunosorbent assay to detect residues of phenylethanolamine A in urine samples. PubMed. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Immunochromatographic strip for rapid detection of phenylethanolamine A. Taylor & Francis Online. [Link]

  • Development of a Highly Sensitive and Specific Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Phenylethanolamine A in Tissue and Feed Samples and Confirmed by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

  • Development of a Highly Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Detection of a New β-agonist, Phenylethanolamine A, in Food Samples. PubMed. [Link]

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC - NIH. [Link]

  • HPLC-UV-EC Determination of Brominated Organic Compounds in Water. Taylor & Francis Online. [Link]

  • HPLC-UV-EC Determination of Brominated Organic Compounds in Water. Taylor & Francis. [Link]

  • Current Advances in Immunoassays for the Detection of β2-Agonists. PMC - NIH. [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. ResearchGate. [Link]

  • HPLC-UV-EC determination of brominated organic compounds in water. ResearchGate. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. The Standard International Journals. [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]

  • GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Patsnap Eureka. [Link]

  • Structure and biological action of analogs and derivatives of biogenic polyamines. Fine Chemical Technologies. [Link]

  • TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. The American Journal of Medical Sciences and Pharmaceutical Research. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • 2-Amino-2-phenylethanol. PubChem - NIH. [Link]

  • Adrenaline. Wikipedia. [Link]

  • 2-(4-Bromophenyl)ethanol. PubChem - NIH. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]

  • Adrenergic Drugs. StatPearls - NCBI Bookshelf. [Link]

  • Desensitization to the Behavioral Effects of Alpha 2-adrenergic Agonists in Rats. PubMed. [Link]

  • Beta-adrenergic agonists and bronchial hyperreactivity: role of beta2-adrenergic and tachykinin neurokinin-2 receptors. PubMed. [Link]

Sources

Performance Benchmark: (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Chiral Amino Alcohols in the Enantioselective Reduction of Ketones

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the selection of an effective chiral catalyst or auxiliary is of paramount importance.[1] Chiral 1,2-amino alcohols are a cornerstone of asymmetric synthesis, valued for their role as building blocks for bioactive molecules and as ligands in stereoselective transformations.[2][3] This guide provides a comprehensive framework for benchmarking the performance of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. We will situate this compound in a direct comparative context with other established chiral amino alcohols, offering a blueprint for its evaluation in a common and critical application: the catalytic asymmetric reduction of a prochiral ketone.

Our focus will be on generating a chiral secondary alcohol, a frequent objective in the synthesis of active pharmaceutical ingredients.[4] The insights provided herein are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst selection and process optimization.

The Landscape of Chiral Amino Alcohols: An Introduction

Chiral amino alcohols are instrumental in asymmetric synthesis due to their ability to create a chiral environment that influences the stereochemical outcome of a reaction.[5] They can be employed stoichiometrically as chiral auxiliaries or, more efficiently, in catalytic amounts as ligands for metal catalysts or as organocatalysts themselves.[6] The structural diversity within this class of compounds allows for fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity.

(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is a chiral building block used in the synthesis of bioactive compounds.[7][8] Its bromophenyl moiety offers potential for further functionalization, making it a versatile synthon in medicinal chemistry. This guide will benchmark its performance against two well-established chiral amino alcohols:

  • (1R,2S)-(-)-N-Methylephedrine: A widely used chiral amino alcohol derived from the naturally occurring alkaloid ephedrine.

  • (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP): A proline-derived chiral amino alcohol known for its effectiveness in various asymmetric transformations.

The comparative evaluation will be based on their application in the borane-mediated enantioselective reduction of acetophenone, a model prochiral ketone.

Physicochemical Properties of the Compared Chiral Amino Alcohols

A preliminary comparison of the fundamental physicochemical properties of the selected chiral amino alcohols is essential for understanding their behavior in a reaction system.

Property(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride(1R,2S)-(-)-N-Methylephedrine(S)-Diphenyl(pyrrolidin-2-yl)methanol
CAS Number 1916569-82-8[9][10][11]552-79-4110529-22-1
Molecular Formula C₈H₁₁BrClNO[7][11]C₁₁H₁₇NOC₁₇H₁₉NO
Molecular Weight 252.54 g/mol [7][9]179.26 g/mol 253.34 g/mol
Appearance SolidWhite crystalline solidWhite to off-white powder
Chirality (R)(1R, 2S)(S)

Experimental Benchmark: Enantioselective Reduction of Acetophenone

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[4] Oxazaborolidine catalysts, generated in situ from a chiral amino alcohol and a borane source, are highly effective for this purpose.[12][13] This experimental protocol outlines a comparative study to evaluate the performance of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride against the selected alternatives in this context.

Reaction Scheme

Reaction_Scheme acetophenone Acetophenone product Chiral 1-Phenylethanol acetophenone->product 1. In situ catalyst formation 2. Reduction borane BH3-THF chiral_catalyst Chiral Amino Alcohol (Catalyst Precursor)

Caption: Asymmetric reduction of acetophenone.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative experiments. Each chiral amino alcohol will be tested under identical conditions to ensure a valid comparison.

Experimental_Workflow start Start: Prepare Stock Solutions step1 In situ Catalyst Formation: - Add Chiral Amino Alcohol to THF - Add BH3-THF solution - Stir at room temperature start->step1 step2 Substrate Addition: - Cool reaction to 0°C - Add Acetophenone dropwise step1->step2 step3 Reaction Monitoring: - Monitor by TLC for consumption of starting material step2->step3 step4 Quenching and Workup: - Quench with Methanol - Evaporate solvent - Acid/Base extraction step3->step4 step5 Purification: - Column chromatography step4->step5 step6 Analysis: - Determine Yield - Determine Enantiomeric Excess (ee) by Chiral HPLC step5->step6 end End: Compare Performance step6->end

Caption: Workflow for comparative ketone reduction.

Detailed Protocol

Materials:

  • (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride

  • (1R,2S)-(-)-N-Methylephedrine

  • (S)-Diphenyl(pyrrolidin-2-yl)methanol

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M in THF

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure (to be performed for each chiral amino alcohol):

  • Catalyst Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol (0.1 mmol). Add anhydrous THF (5 mL) and stir until dissolved. Add 1 M BH₃-THF solution (0.1 mL, 0.1 mmol) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add the acetophenone solution dropwise to the catalyst mixture over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, quench by the slow, dropwise addition of methanol (2 mL) at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add diethyl ether (20 mL) and 1 M HCl (10 mL). Separate the layers. Wash the organic layer with 1 M NaOH (10 mL) and then with brine (10 mL).

  • Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Data Collection: Determine the isolated yield of the 1-phenylethanol product. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data (Hypothetical)

The following table presents a template for summarizing the experimental results. The data shown are hypothetical but represent realistic outcomes for such a comparative study.

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee) (%)Major Enantiomer
(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride 8892(R)
(1R,2S)-(-)-N-Methylephedrine 8590(R)
(S)-Diphenyl(pyrrolidin-2-yl)methanol 9597(S)

Analysis and Interpretation

The primary metrics for comparison are the chemical yield and the enantiomeric excess.

  • Yield: A high yield is indicative of an efficient catalytic process with minimal side reactions. In our hypothetical data, all three ligands show good to excellent yields.

  • Enantiomeric Excess (ee): This is the most critical parameter for evaluating the performance of a chiral catalyst. It reflects the degree of stereochemical control exerted by the catalyst. A higher ee signifies a more selective catalyst. The (S)-Diphenyl(pyrrolidin-2-yl)methanol shows the highest enantioselectivity in this hypothetical comparison.

  • Stereochemical Outcome: The absolute configuration of the major product enantiomer is determined by the chirality of the catalyst. As expected, the (R)- and (1R,2S)- configured ligands produce the (R)-alcohol, while the (S)-ligand yields the (S)-alcohol.

Based on this hypothetical data, (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride demonstrates high performance, comparable to established chiral ligands. The bromophenyl group may offer advantages for further synthetic manipulations, which could be a deciding factor in its selection for a particular synthetic route.

Conclusion

This guide has provided a comprehensive framework for the performance benchmarking of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in a key asymmetric transformation. By employing standardized experimental protocols and direct comparison with established alternatives, researchers can make data-driven decisions on the optimal chiral catalyst for their specific synthetic needs. The choice of a chiral ligand is a critical step in asymmetric synthesis, and a thorough evaluation as outlined here is essential for achieving the desired efficiency and stereoselectivity.

References

  • Ager, D. J. (2002). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 102(8), 2945-2984.
  • Reetz, M. T. (2002). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 124(8), 1592-1593.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
  • Wikipedia. (2023). Enantioselective reduction of ketones.
  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8435-8445.
  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis.
  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • BenchChem. (n.d.). Discovery and Synthesis of Chiral Amino Alcohols.
  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339.
  • Kumar, P., & Kumar, R. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 6(1), 35-51.
  • CymitQuimica. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.
  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.
  • Biosynth. (n.d.). (R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.
  • J&K Scientific. (n.d.). (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.
  • BLDpharm. (n.d.). 1916569-82-8|(R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride.

Sources

A Researcher's Guide to Sourcing (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of raw materials is a critical decision that profoundly impacts project timelines, budgetary constraints, and the integrity of experimental outcomes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride, a chiral building block vital for the synthesis of various bioactive molecules, is offered by a multitude of chemical suppliers. However, nominal purity and price are merely the tip of the iceberg. True cost-effectiveness can only be ascertained through rigorous analytical verification of product quality.

This guide provides a comprehensive framework for evaluating the cost-effectiveness of different suppliers of (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. We will delve into a detailed, multi-pronged analytical approach to empower you, the researcher, to make an informed purchasing decision based on empirical data rather than solely on catalog specifications.

Identifying the Players: A Market Overview

A preliminary market survey reveals several key suppliers for (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride (CAS: 1916569-82-8). For the purpose of this guide, we will consider a representative selection of fictional suppliers—"Supplier A," "Supplier B," and "Supplier C"—to illustrate the comparative analysis. The principles and methodologies detailed herein are universally applicable to any set of commercial sources.

Table 1: Initial Supplier Comparison

SupplierQuoted PurityPrice per Gram
Supplier A>98%$150
Supplier B>95%$110
Supplier C>99% (HPLC)$180

This table represents the typical information available to a researcher. While Supplier B appears to be the most budget-friendly and Supplier C the premium option, these figures can be misleading without experimental validation.

The Analytical Gauntlet: A Three-Pillar Approach to Quality Verification

To move beyond the catalog data, a robust analytical workflow is essential. Our approach is built on three pillars: identity confirmation, chemical purity assessment, and, most critically for a chiral molecule, enantiomeric purity determination.

Caption: High-level workflow for supplier evaluation.

Pillar 1: Identity Confirmation

Before assessing purity, it is paramount to confirm that the supplied material is indeed (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the sample from each supplier in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which will solubilize the hydrochloride salt and allow for the observation of exchangeable protons.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis: The expected ¹H NMR spectrum of (R)-2-Amino-2-(4-bromophenyl)ethanol in a non-exchanging solvent would show characteristic signals for the aromatic protons (two doublets in the ~7.2-7.6 ppm region), the benzylic proton (a multiplet), the methylene protons adjacent to the hydroxyl group (diastereotopic protons, appearing as a multiplet), and the amine and hydroxyl protons (broad singlets, exchangeable with D₂O). The integration of these signals should correspond to the number of protons in the molecule.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of each sample in a suitable solvent mixture like methanol/water.

  • Method: Use an Electrospray Ionization (ESI) source in positive ion mode.

  • Analysis: The mass spectrum should exhibit a prominent ion corresponding to the protonated free base [M+H]⁺. The molecular weight of the free base C₈H₁₀BrNO is approximately 215.00 g/mol (for the major isotopes). Therefore, a peak at m/z of ~216.0 should be observed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a pair of peaks at [M+H]⁺ and [M+2+H]⁺ with nearly equal intensity, providing strong evidence for the presence of a single bromine atom.

Pillar 2: Chemical Purity Assessment

This analysis quantifies the presence of any non-enantiomeric impurities. A standard reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust and widely used technique for this purpose.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare solutions of each supplier's material at a concentration of approximately 1 mg/mL in the initial mobile phase composition.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Pillar 3: Enantiomeric Purity (Enantiomeric Excess) Determination

For a chiral molecule, enantiomeric purity is arguably the most critical quality attribute. The presence of the undesired (S)-enantiomer can have significantly different pharmacological effects. Chiral HPLC is the gold standard for this determination.[1][2][3]

Caption: Logic diagram for enantiomeric excess determination.

  • Chromatographic Conditions: The separation of chiral amines is often successful on polysaccharide-based chiral stationary phases (CSPs).[1][4]

    • Column: A column such as a CHIRALPAK® IA or similar amylose-based CSP.

    • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol or isopropanol. For basic compounds like this amine, an additive is crucial.[2] A common choice is 0.1% diethylamine (DEA) to improve peak shape and resolution. An exemplary starting condition is n-Hexane/Ethanol/DEA (80:20:0.1 v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

  • System Suitability: First, inject a racemic standard (if available, or a sample known to contain both enantiomers) to confirm that the method separates the (R) and (S) enantiomers to baseline.

  • Sample Analysis: Prepare samples from each supplier as in the achiral method. Inject and integrate the peak areas for both the major (R) and minor (S) enantiomer peaks.

  • Calculation: The enantiomeric excess (%ee) is calculated as: %ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Synthesizing the Data: The True Cost-Effectiveness

After executing the analytical plan, the true quality of each supplier's product is revealed. Let's consider a hypothetical set of results.

Table 2: Experimental Verification of Supplier Samples

SupplierIdentity Confirmed?Chemical Purity (% Area)Enantiomeric Excess (%ee)
Supplier AYes98.5%99.2%
Supplier BYes96.2%97.0%
Supplier CYes99.8%>99.9%

Now, we can calculate a "cost per gram of pure (R)-enantiomer," which is a far more insightful metric than the simple price per gram.

Cost per Gram of Pure (R)-Enantiomer = Price per Gram / (Chemical Purity % x Enantiomeric Purity %)

Where enantiomeric purity is calculated as: (100 + %ee) / 200

Table 3: Cost-Effectiveness Analysis

SupplierPrice per GramGrams of Pure (R)-Enantiomer per Gram of MaterialTrue Cost per Gram of Pure (R)-Enantiomer
Supplier A$1500.985 x ((100+99.2)/200) = 0.981 g$150 / 0.981 = $152.91
Supplier B$1100.962 x ((100+97.0)/200) = 0.948 g$110 / 0.948 = $116.03
Supplier C$1800.998 x ((100+99.9)/200) = 0.9975 g$180 / 0.9975 = $180.45

Conclusion and Recommendations

Based on our hypothetical experimental data, the initial perception of value has shifted dramatically.

  • Supplier C , despite being the most expensive per gram, delivers the highest quality material, which may be essential for sensitive applications like late-stage drug development or crystallization studies where even trace impurities can be detrimental. Its "true cost" is very close to its list price, indicating transparency in its specifications.

  • Supplier B remains the most cost-effective option for general research and early-stage discovery, where a slightly lower purity and enantiomeric excess are acceptable. The "true cost" is only marginally higher than the list price, representing good value.

  • Supplier A presents a middle ground in terms of both price and quality.

Final Recommendation: The choice of supplier is not a one-size-fits-all decision. It is contingent on the specific requirements of your research.

  • For high-stakes applications requiring maximal purity, Supplier C is the justifiable choice, as the cost of downstream failures due to impurities would far outweigh the initial savings.

  • For routine synthesis and screening , Supplier B offers the best balance of quality and cost.

This guide demonstrates that an investment in in-house analytical validation is not an expense but a crucial cost-saving and risk-mitigation strategy. By moving beyond the supplier's Certificate of Analysis and generating your own data, you can ensure the quality of your research and make truly cost-effective procurement decisions.

References

  • J&K Scientific. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • PubChem. 2-(4-Bromophenyl)ethanol. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.